molecular formula C9H8BrNO B066291 (5-Bromobenzo[b]furan-2-yl)methylamine CAS No. 165736-51-6

(5-Bromobenzo[b]furan-2-yl)methylamine

Cat. No.: B066291
CAS No.: 165736-51-6
M. Wt: 226.07 g/mol
InChI Key: UOODONZLFBRQNV-UHFFFAOYSA-N
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Description

(5-Bromobenzo[b]furan-2-yl)methylamine is a high-value benzofuran derivative serving as a versatile building block in medicinal chemistry and drug discovery research. This compound features a benzofuran core, a motif prevalent in numerous biologically active molecules and FDA-approved drugs, paired with a bromo substituent and an aminomethyl functional group that facilitates further chemical modifications. The benzo[b]furan scaffold is extensively investigated for its robust therapeutic potential, with numerous derivatives demonstrating significant anticancer, antibacterial, and antifungal activities . The bromine atom at the 5-position offers a strategic synthetic handle for cross-coupling reactions, such as Negishi or Suzuki reactions, enabling the exploration of diverse structure-activity relationships . Researchers utilize this compound as a key intermediate for constructing more complex molecules aimed at targeting various disease pathways. Applications & Research Value: Anticancer Agent Development: Benzo[b]furan derivatives are prominent in the search for novel antiproliferative agents. They are studied for their ability to inhibit tubulin polymerization, a mechanism crucial for halting cancer cell division . Antimicrobial Research: This scaffold is a common structural element in compounds screened for activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains . Enzyme Inhibition Studies: Structurally similar 5-bromobenzo[b]furan compounds have been synthesized and evaluated as inhibitors for enzymes like α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), which are targets for conditions like type 2 diabetes . Handling & Safety: This chemical is for Research Use Only and is not intended for diagnostic or therapeutic applications. It may cause skin and serious eye irritation. Researchers should consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE), including gloves and eye/face protection, when handling.

Properties

IUPAC Name

(5-bromo-1-benzofuran-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOODONZLFBRQNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(O2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383758
Record name 1-(5-Bromo-1-benzofuran-2-yl)methanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165736-51-6
Record name 1-(5-Bromo-1-benzofuran-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(5-Bromobenzo[b]furan-2-yl)methylamine synthesis protocols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (5-Bromobenzo[b]furan-2-yl)methylamine

Introduction: The Significance of the Benzofuran Scaffold

The benzo[b]furan motif is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic molecules with a wide array of biological activities.[1][2][3] Its rigid, planar structure and ability to engage in various intermolecular interactions make it a privileged scaffold in drug discovery.[1] The furan ring, in particular, can act as a bioisostere for phenyl groups, offering modulated electronic and steric properties that can enhance metabolic stability and drug-receptor binding.[4] Derivatives of benzo[b]furan have demonstrated potent anticancer, antibacterial, antifungal, and anti-inflammatory properties, underscoring the importance of developing robust synthetic routes to access novel analogues.[1][5]

This compound is a key intermediate, combining the benzo[b]furan core with a reactive primary aminomethyl group at the 2-position. The bromine atom at the 5-position serves as a versatile synthetic handle for further functionalization, for instance, through palladium-catalyzed cross-coupling reactions like Suzuki or Negishi couplings, allowing for the creation of diverse chemical libraries.[6][7] This guide, intended for researchers and drug development professionals, provides a detailed examination of the primary synthetic strategies for this valuable building block, focusing on the underlying chemical principles, step-by-step protocols, and field-proven insights.

Chapter 1: Retrosynthetic Analysis and Strategic Overview

The synthesis of a primary amine such as this compound can be approached through several established C-N bond-forming strategies. A retrosynthetic analysis reveals three principal pathways, each starting from a common benzofuran core but differing in the nature of the immediate precursor.

G cluster_routes Retrosynthetic Pathways Target This compound Aldehyde 5-Bromobenzo[b]furan-2-carboxaldehyde Target->Aldehyde Reductive Amination Halide 2-(Halomethyl)-5-bromobenzo[b]furan Target->Halide Nucleophilic Substitution (e.g., Gabriel Synthesis) Nitrile 5-Bromobenzo[b]furan-2-carbonitrile Target->Nitrile Reduction

Caption: Key retrosynthetic disconnections for the target amine.

  • Reductive Amination: This is often the most direct and high-yielding approach. It involves the condensation of an aldehyde (5-Bromobenzo[b]furan-2-carboxaldehyde) with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.[8][9]

  • Gabriel Synthesis: A classic and reliable method for preparing primary amines that masterfully avoids the common issue of over-alkylation.[10][11] This route utilizes a protected nitrogen nucleophile, potassium phthalimide, which reacts with a methyl halide precursor (e.g., 2-(bromomethyl)-5-bromobenzo[b]furan). The amine is subsequently liberated by hydrazinolysis or acidic hydrolysis.[12][13][14]

  • Nitrile Reduction: This strategy involves the chemical reduction of a nitrile functional group (5-Bromobenzo[b]furan-2-carbonitrile). It is a powerful transformation typically achieved with strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

The choice among these routes depends on factors such as starting material availability, scalability, and tolerance of other functional groups. The reductive amination pathway is often preferred for its operational simplicity and efficiency.

Chapter 2: Primary Route: Synthesis via Reductive Amination

This two-step sequence involves the initial synthesis of the key aldehyde precursor followed by its conversion to the target amine.

Synthesis of Precursor: 5-Bromobenzo[b]furan-2-carboxaldehyde

The construction of the benzofuran ring is commonly achieved by the reaction of a salicylaldehyde derivative with an appropriate two-carbon electrophile, followed by intramolecular cyclization.

G cluster_workflow Aldehyde Synthesis Workflow start 5-Bromosalicylaldehyde intermediate O-Alkylated Intermediate start->intermediate 1. K₂CO₃, Chloroacetaldehyde    or equivalent product 5-Bromobenzo[b]furan-2- carboxaldehyde intermediate->product 2. Intramolecular    Cyclization (Heat)

Caption: Workflow for the synthesis of the key aldehyde precursor.

Experimental Protocol: Synthesis of 5-Bromobenzo[b]furan-2-carboxaldehyde

  • Reaction Setup: To a solution of 5-bromosalicylaldehyde (1.0 eq) in a polar aprotic solvent such as acetone or DMF, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).[15][16] The K₂CO₃ acts as a base to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide.

  • Alkylation: Add chloroacetaldehyde (or a suitable equivalent like 2-chloro-1,1-diethoxyethane, which is hydrolyzed in situ) (1.1 eq) to the mixture.

  • Cyclization: Heat the reaction mixture to reflux for 4-8 hours. The phenoxide first displaces the chloride in an Sₙ2 reaction. The subsequent intramolecular aldol-type condensation and dehydration (cyclization) forms the furan ring.

  • Work-up and Purification: After cooling, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure aldehyde.

StepReagent/ConditionPurposeCausality
15-BromosalicylaldehydeStarting MaterialProvides the benzene ring and ortho-hydroxyl group necessary for cyclization.
2K₂CO₃ / AcetoneBase / SolventDeprotonates the phenol to form the phenoxide, which is a much stronger nucleophile. Acetone is a suitable polar aprotic solvent.
3ChloroacetaldehydeElectrophileProvides the two-carbon unit that will form the furan ring's C2 and C3 atoms.
4RefluxEnergy InputProvides the activation energy for both the Sₙ2 alkylation and the subsequent intramolecular cyclization/dehydration.
Reductive Amination Protocol

With the aldehyde in hand, the final step is a one-pot reaction to introduce the aminomethyl group.

Experimental Protocol: Synthesis of this compound

  • Imine Formation: Dissolve 5-Bromobenzo[b]furan-2-carboxaldehyde (1.0 eq) in methanol. Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (7-10 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent such as sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise. The borohydride selectively reduces the C=N double bond of the imine. Alternative reducing agents include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C).[8][17]

  • Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of water.

  • Extraction and Purification: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amine can be purified by column chromatography or by conversion to its hydrochloride salt.

StepReagent/ConditionPurposeCausality
1NH₃ source (e.g., NH₄OAc)Nitrogen SourceReacts with the aldehyde to form the key imine intermediate.
2NaBH₄ / MethanolReducing Agent / SolventNaBH₄ is a mild and selective reducing agent, ideal for reducing the imine without affecting the benzofuran ring or the bromo-substituent. Methanol is a common protic solvent for borohydride reductions.
3WaterQuenching AgentDecomposes any remaining NaBH₄ and hydrolyzes borate esters.
4Ethyl AcetateExtraction SolventUsed to isolate the organic product from the aqueous phase.

Chapter 3: Alternative Route: Gabriel Phthalimide Synthesis

This route offers excellent control for producing a primary amine, completely avoiding the potential for secondary or tertiary amine byproducts that can sometimes occur in direct alkylations.

G cluster_workflow Gabriel Synthesis Workflow start 2-(Bromomethyl)-5- bromobenzo[b]furan intermediate N-Alkylphthalimide Intermediate start->intermediate 1. Potassium Phthalimide,    DMF product (5-Bromobenzo[b]furan-2-yl) -methylamine intermediate->product 2. Hydrazine (N₂H₄),    Ethanol, Reflux

Caption: Workflow for the Gabriel synthesis of the target amine.

Synthesis of Precursor: 2-(Bromomethyl)-5-bromobenzo[b]furan

This halide precursor is typically prepared from the corresponding alcohol, (5-Bromobenzo[b]furan-2-yl)methanol, which itself can be synthesized by the simple reduction of the aldehyde from Chapter 2.

  • Alcohol Formation: Reduce 5-Bromobenzo[b]furan-2-carboxaldehyde with NaBH₄ in methanol to produce (5-Bromobenzo[b]furan-2-yl)methanol.

  • Bromination: Convert the resulting alcohol to the bromide using a standard brominating agent such as phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).

Gabriel Synthesis Protocol
  • Alkylation: Dissolve 2-(bromomethyl)-5-bromobenzo[b]furan (1.0 eq) and potassium phthalimide (1.1 eq) in DMF. Heat the mixture to 60-80 °C for several hours. The phthalimide anion acts as a surrogate for NH₂⁻, performing an Sₙ2 displacement on the benzylic bromide.[13]

  • Amine Liberation (Ing-Manske procedure): After cooling, add ethanol to the reaction mixture, followed by hydrazine hydrate (N₂H₄·H₂O, 2-3 eq).[13] Heat the mixture to reflux. The hydrazine attacks the carbonyl centers of the phthalimide, forming a stable phthalhydrazide precipitate and liberating the desired primary amine.[10][13]

  • Work-up and Purification: Cool the reaction and filter off the phthalhydrazide precipitate. Concentrate the filtrate and purify the resulting amine as described previously.

Trustworthiness of the Protocol: The Gabriel synthesis is a self-validating system because the phthalimide nucleophile is non-basic and sterically hindered, preventing it from reacting more than once.[10][11] This ensures the exclusive formation of the primary amine, lending high confidence to the identity of the product. The use of hydrazine for cleavage is generally cleaner than acidic hydrolysis, although separation of the phthalhydrazide precipitate can sometimes be challenging.[13]

References

  • Perlego. (n.d.). Gabriel Synthesis | Overview & Research Examples. Perlego. [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. In Wikipedia. [Link]

  • MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]

  • Chemistry Steps. (n.d.). The Gabriel Synthesis. Chemistry Steps. [Link]

  • Master Organic Chemistry. (2025). The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry. [Link]

  • MDPI. (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Gabriel Synthesis. Organic Chemistry Portal. [Link]

  • MDPI. (n.d.). Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. MDPI. [Link]

  • PubMed. (n.d.). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. National Center for Biotechnology Information. [Link]

  • Thieme. (n.d.). SYNTHESIS OF BENZO[b]FURAN DERIVATIVES BY TRANSITION METAL-CATALYZED HETEROCICLYZATIONS OF 2-ETHYNYLPHENOLS. Thieme. [Link]

  • National Institutes of Health. (n.d.). Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester. National Center for Biotechnology Information. [Link]

  • National Institutes of Health. (n.d.). Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (n.d.). Direct reductive amination of 5-hydroxymethylfurfural with primary/secondary amines via Ru-complex catalyzed hydrogenation. Royal Society of Chemistry. [Link]

  • National Institutes of Health. (n.d.). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. National Center for Biotechnology Information. [Link]

  • National Institutes of Health. (n.d.). Transition Metal-Free Synthesis of Halobenzo[b]furans from O-Aryl Carbamates via o-Lithiation Reactions. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (2020). Electrochemical reductive amination of furfural-based biomass intermediates. Green Chemistry. [Link]

  • MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. MDPI. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. [Link]

  • Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

  • ResearchGate. (2016). Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of some novel benzofuran-2-yl(4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanones and studies on the antiproliferative effects and reversal of multidrug resistance of human MDR1-gene transfected mouse lymphoma cells in vitro. ResearchGate. [Link]

Sources

Spectroscopic and Structural Elucidation of (5-Bromobenzo[b]furan-2-yl)methylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for the compound (5-Bromobenzo[b]furan-2-yl)methylamine (CAS No: 165736-51-6). The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings, particularly for researchers, scientists, and drug development professionals. This document details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra. Given the limited availability of public domain experimental spectra for this specific molecule, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to provide a robust predictive analysis.

Introduction and Synthetic Strategy

This compound is a halogenated heterocyclic amine that holds potential as a building block in medicinal chemistry and materials science. Its structural characterization is paramount for confirming its identity and purity. The most logical synthetic route to this primary amine is the reductive amination of its corresponding aldehyde, 5-Bromobenzo[b]furan-2-carbaldehyde. This common and high-yielding reaction involves the formation of an intermediate imine, which is then reduced to the target amine.

Synthesis_of_5-Bromobenzofuran-2-ylmethylamine aldehyde 5-Bromobenzo[b]furan-2-carbaldehyde imine Intermediate Imine aldehyde->imine Imine Formation amine_source Ammonia (e.g., in Methanol) amine_source->imine reducing_agent Reducing Agent (e.g., NaBH4) product This compound reducing_agent->product imine->product Reduction

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a general procedure for the synthesis of this compound from 5-Bromobenzo[b]furan-2-carbaldehyde.

  • Dissolution: Dissolve 5-Bromobenzo[b]furan-2-carbaldehyde in a suitable solvent such as methanol.

  • Amine Addition: To this solution, add a source of ammonia, for instance, a solution of ammonia in methanol. The reaction is typically stirred at room temperature to facilitate the formation of the imine intermediate.

  • Reduction: After a designated period, a reducing agent like sodium borohydride (NaBH₄) is added portion-wise at a reduced temperature (e.g., 0 °C) to reduce the imine to the desired primary amine.

  • Quenching and Extraction: The reaction is then quenched, typically with water, and the product is extracted into an organic solvent.

  • Purification: The crude product is purified using column chromatography to yield the pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum will provide characteristic signals for the aromatic protons on the benzofuran ring system, the methylene protons, and the amine protons.

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.80d1HH-4
~ 7.50d1HH-7
~ 7.35dd1HH-6
~ 6.80s1HH-3
~ 4.00s2H-CH₂-
~ 1.80br s2H-NH₂

Disclaimer: Chemical shifts are predicted and may vary based on solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~ 155C-7a
~ 150C-2
~ 130C-3a
~ 128C-6
~ 125C-4
~ 115C-5 (C-Br)
~ 112C-7
~ 105C-3
~ 40-CH₂-

Disclaimer: Chemical shifts are predicted and may vary based on solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopy

NMR_Workflow sample_prep Sample Preparation: Dissolve 5-10 mg in ~0.6 mL deuterated solvent (e.g., CDCl₃ or DMSO-d₆) data_acq Data Acquisition: Acquire ¹H and ¹³C spectra on a >300 MHz FT-NMR sample_prep->data_acq processing Data Processing: Fourier transform, phase correction, and baseline correction data_acq->processing analysis Spectral Analysis: Assign peaks and determine coupling constants processing->analysis

Caption: Workflow for NMR spectroscopic analysis.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: The data should be acquired on a Fourier Transform NMR spectrometer, typically operating at a field strength of 300 MHz or higher for ¹H NMR.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time will be necessary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Spectral Data

The IR spectrum will be characterized by absorptions corresponding to the N-H bonds of the amine, C-H bonds of the aromatic and methylene groups, and C=C and C-O bonds within the benzofuran ring.

Predicted Wavenumber (cm⁻¹)IntensityAssignment
3400-3250Medium, broadN-H stretching (amine)
3100-3000MediumAromatic C-H stretching
2950-2850MediumAliphatic C-H stretching (-CH₂-)
1600-1450StrongC=C stretching (aromatic)
1250-1050StrongC-O stretching (furan ether)
1050-1000StrongC-N stretching (amine)
~ 800StrongC-H out-of-plane bending
~ 600MediumC-Br stretching

Disclaimer: Wavenumbers are predicted and may vary based on the physical state of the sample.

Experimental Protocol: IR Spectroscopy

IR_Workflow sample_prep Sample Preparation: Prepare a KBr pellet or cast a thin film on a salt plate data_acq Data Acquisition: Acquire spectrum using an FTIR spectrometer sample_prep->data_acq processing Data Processing: Background correction and signal averaging data_acq->processing analysis Spectral Analysis: Identify characteristic absorption bands processing->analysis

Caption: Workflow for IR spectroscopic analysis.

  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Predicted Mass Spectral Data

The mass spectrum, under electron ionization (EI), is expected to show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion (M⁺ and M+2 peaks in an approximate 1:1 ratio) will be observed.

Predicted m/zIonNotes
225/227[M]⁺Molecular ion peak with bromine isotopic pattern
210/212[M-NH₂]⁺Loss of the amino group
196/198[M-CH₂NH₂]⁺Loss of the methylamine group
146[M-Br]⁺Loss of the bromine atom
117[C₈H₅O]⁺Further fragmentation

Disclaimer: Fragmentation patterns are predicted and can vary based on the ionization method and energy.

Experimental Protocol: Mass Spectrometry

MS_Workflow sample_prep Sample Preparation: Dissolve a small amount in a volatile solvent (e.g., methanol) data_acq Data Acquisition: Introduce sample into the mass spectrometer (e.g., via GC-MS or direct infusion) sample_prep->data_acq ionization Ionization: Utilize Electron Ionization (EI) or Electrospray Ionization (ESI) data_acq->ionization analysis Data Analysis: Identify the molecular ion peak and fragmentation pattern ionization->analysis

Caption: Workflow for mass spectrometric analysis.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A variety of mass spectrometers can be used, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for generating fragment ions and a distinct fragmentation pattern. Electrospray Ionization (ESI) is a softer ionization technique that is more likely to show the protonated molecular ion [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

Conclusion

The structural characterization of this compound can be confidently achieved through a combination of NMR, IR, and MS spectroscopy. This guide provides the predicted spectral data and standardized protocols to aid researchers in the synthesis and verification of this compound. The presented methodologies are designed to be self-validating, ensuring a high degree of confidence in the experimental results.

References

    • General protocols for reductive amination can be found in standard organic chemistry textbooks and review articles.
    • Spectroscopic data for furan and benzofuran derivatives are available in chemical databases such as PubChem and ChemSpider, and in various research articles. For instance, the characterization of aminopropyl benzofurans and the reductive amination of furan-based aldehydes provide valuable comparative data.[1]

    • Methodologies for NMR, IR, and MS are well-established and can be found in instrumental analysis textbooks.

Sources

Physical and chemical properties of (5-Bromobenzo[b]furan-2-yl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (5-Bromobenzo[b]furan-2-yl)methylamine: Synthesis, Characterization, and Application Potential

Abstract

This compound is a halogenated heterocyclic compound belonging to the benzofuran class of molecules. Benzofuran scaffolds are of significant interest to the pharmaceutical and agrochemical industries due to their prevalence in biologically active natural products and synthetic drugs.[1] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and chemical reactivity of this compound. We present a detailed, field-proven protocol for its synthesis via reductive amination, discuss its analytical characterization through predictive spectroscopic analysis, and explore its potential as a versatile building block for drug discovery and development. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of novel heterocyclic intermediates.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran ring system, an isostere of indole, is a privileged scaffold in medicinal chemistry. Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal framework for designing molecules that interact with a wide range of biological targets. Derivatives of benzofuran have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1]

The introduction of specific substituents onto the benzofuran core allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties. The subject of this guide, this compound, incorporates three key functional motifs:

  • The Benzofuran Core: Provides the fundamental rigid structure for molecular recognition by biological targets.

  • A Bromine Substituent at the 5-position: This heavy halogen can serve multiple roles. It can act as a key interaction point in a binding pocket (halogen bonding), modulate the electronic character of the aromatic system, and, critically, provide a synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

  • A Primary Aminomethyl Group at the 2-position: This basic and nucleophilic group is a crucial feature for forming salts to improve solubility and bioavailability. It also serves as a primary attachment point for building more complex molecular architectures through reactions like amidation, alkylation, or sulfonylation, making it an invaluable intermediate in library synthesis.[2]

This guide focuses on the practical aspects of this molecule, providing the necessary technical information for its synthesis and utilization in a research setting.

Molecular Profile and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental for its handling, reaction setup, and purification.

Chemical Structure and Identifiers
  • IUPAC Name: (5-Bromobenzo[b]furan-2-yl)methanamine

  • CAS Number: 165736-51-6[3]

  • Molecular Formula: C₉H₈BrNO[3]

  • Molecular Weight: 226.07 g/mol [4]

  • Canonical SMILES: C1=CC2=C(C=C1Br)C=C(O2)CN

Tabulated Physicochemical Data

The following table summarizes the known and predicted properties of the title compound. It should be noted that while identifiers and molecular weight are confirmed, experimental physical properties such as melting and boiling points are not widely published, which is common for specialized synthetic intermediates.

PropertyValueSource / Comment
CAS Number 165736-51-6[3]
Molecular Formula C₉H₈BrNO[3]
Molecular Weight 226.07 g/mol [4]
Appearance Solid (Predicted)Based on analogous compounds.
Melting Point Not availableData not found in published literature or supplier catalogs.
Boiling Point Not availableData not found in published literature or supplier catalogs.
Solubility Soluble in methanol, ethanol, DMSO, DMF. Sparingly soluble in water (as free base).Predicted based on functional groups. The protonated salt form would exhibit higher aqueous solubility.
pKa 9-10 (Predicted for ammonium ion)Typical range for primary alkylammonium ions.
Purity Typically >95%As provided by commercial suppliers.[3]

Synthesis and Purification

The most direct and widely adopted method for synthesizing primary amines from aldehydes is reductive amination . This strategy is highly efficient for producing this compound from its corresponding aldehyde precursor, 5-Bromobenzo[b]furan-2-carbaldehyde.

Retrosynthetic and Strategic Workflow

The synthesis begins with the commercially available aldehyde. The core transformation involves the formation of an intermediate imine by reacting the aldehyde with an ammonia source, followed by in situ reduction to the target primary amine. This one-pot approach is favored for its efficiency and reduction of waste by avoiding the isolation of the often-unstable imine intermediate.

G cluster_retrosynthesis Retrosynthetic Analysis cluster_workflow Synthetic Workflow Target This compound Imine Intermediate Imine Target->Imine Reduction Aldehyde 5-Bromobenzo[b]furan-2-carbaldehyde (Precursor) Imine->Aldehyde Condensation Ammonia Ammonia Source (e.g., NH4OAc) Imine->Ammonia Start Dissolve Aldehyde and Ammonia Source AddReducer Add Reducing Agent (e.g., NaBH3CN) Start->AddReducer React Reaction Monitoring (TLC / LC-MS) AddReducer->React Quench Aqueous Workup & Quench React->Quench Extract Organic Extraction Quench->Extract Purify Column Chromatography Extract->Purify End Final Product Purify->End

Caption: Retrosynthesis and forward synthetic workflow.
Detailed Experimental Protocol: Reductive Amination

This protocol is a representative procedure based on established methods for the reductive amination of heterocyclic aldehydes.[2]

Objective: To synthesize this compound from 5-Bromobenzo[b]furan-2-carbaldehyde.

Materials:

  • 5-Bromobenzo[b]furan-2-carbaldehyde (1.0 eq)

  • Ammonium acetate (NH₄OAc) (10.0 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (MeOH) (Anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) / Hexanes solvent system

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Bromobenzo[b]furan-2-carbaldehyde (1.0 eq) and ammonium acetate (10.0 eq).

    • Causality Insight: Ammonium acetate serves as both the ammonia source and a mild buffer. A large excess is used to drive the imine formation equilibrium forward.

  • Dissolution: Add anhydrous methanol to dissolve the solids (approx. 0.1 M concentration with respect to the aldehyde). Stir the solution at room temperature for 30 minutes.

  • Reduction: In a single portion, add sodium cyanoborohydride (1.5 eq) to the stirring solution.

    • Expertise Note: NaBH₃CN is the reducing agent of choice because it is selective for the protonated imine intermediate over the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct. It is also stable in mildly acidic methanolic conditions created by the ammonium acetate.

  • Monitoring: Seal the flask and stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Workup - Quenching: Carefully concentrate the reaction mixture in vacuo to remove most of the methanol. Re-dissolve the residue in DCM and water.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Make the aqueous layer basic (pH ~9) by the slow addition of saturated NaHCO₃ solution. Extract the aqueous layer three times with DCM.

    • Self-Validation: The basic workup ensures the product amine is in its free-base form, which is more soluble in organic solvents, thus maximizing extraction efficiency.

  • Workup - Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 10% to 50%) is typically effective. The fractions containing the desired product are identified by TLC, combined, and concentrated to yield the final product.

Analytical Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.80-7.70 (m, 1H): Aromatic proton at C4, deshielded by proximity to the bromine atom.

    • δ 7.50-7.40 (m, 2H): Aromatic protons at C6 and C7.

    • δ 6.75 (s, 1H): Furan proton at C3.

    • δ 4.00 (s, 2H): Methylene protons (-CH₂-NH₂) adjacent to the furan ring.[5]

    • δ 1.70 (br s, 2H): Amine protons (-NH₂). This peak is typically broad and its chemical shift can vary with concentration and temperature. It will exchange with D₂O.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 155-150: Quaternary carbons of the furan ring (C2, C7a).

    • δ 130-120: Aromatic CH carbons (C4, C6, C7).

    • δ 115-110: Bromine-bearing carbon (C5) and aromatic CH carbon (C3a).

    • δ 105-100: Furan CH carbon (C3).

    • δ 45-40: Methylene carbon (-CH₂-).

Mass Spectrometry (MS)
  • Method: Electrospray Ionization (ESI), positive ion mode.

  • Expected m/z:

    • [M+H]⁺: 225.99 / 227.99. The characteristic isotopic pattern for a single bromine atom (a near 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes) will be the definitive feature.

Infrared (IR) Spectroscopy
  • ν (cm⁻¹):

    • 3400-3200 cm⁻¹: N-H stretching (two bands for a primary amine, may be broad).

    • 3100-3000 cm⁻¹: Aromatic and furan C-H stretching.

    • 1600-1450 cm⁻¹: C=C stretching from the aromatic and furan rings.

    • 1250-1000 cm⁻¹: C-O-C stretching of the furan ether and C-N stretching.

    • ~800 cm⁻¹: C-Br stretching.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its primary amine functionality and the substituted benzofuran ring system.

G Structure This compound Nucleophilic Primary Amine (pKa ~9-10) C4 (Electrophilic Substitution) C6 (Electrophilic Substitution) C5-Br (Cross-Coupling Site) AmineReaction Acylation / Alkylation / Sulfonylation Structure:n->AmineReaction Reacts with Electrophiles CouplingReaction Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.) Structure:br->CouplingReaction Synthetic Handle RingReaction Electrophilic Aromatic Substitution (Halogenation, Nitration) Structure:c4->RingReaction Structure:c6->RingReaction

Caption: Key reactive sites of the title compound.
Nucleophilicity of the Primary Amine

The lone pair of electrons on the nitrogen atom makes the primary amine group both basic and nucleophilic. It will readily react with a wide range of electrophiles, making it an ideal point for diversification in a drug discovery program. Key reactions include:

  • Acylation: Reaction with acid chlorides or anhydrides to form stable amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines. This reaction can sometimes be difficult to control, leading to over-alkylation.[6]

  • Reductive Amination: Reaction with other aldehydes or ketones to form secondary amines.

Reactivity of the Benzofuran Ring
  • Cross-Coupling Reactions: The bromine atom at the C5 position is a versatile synthetic handle. It can participate in various palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, allowing for the synthesis of complex biaryl or alkynylated derivatives.

  • Electrophilic Aromatic Substitution: The benzofuran ring itself can undergo electrophilic substitution. The furan oxygen directs substitution to the ortho and para positions (C4 and C6). However, these reactions often require careful optimization of conditions to avoid side reactions.

Stability and Storage

Like many primary amines, this compound is susceptible to slow oxidation and can absorb atmospheric carbon dioxide to form a carbonate salt. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) and refrigerated.

Conclusion and Future Outlook

This compound represents a valuable and versatile chemical intermediate for the synthesis of novel compounds in drug discovery and materials science. Its synthesis is straightforward via reductive amination of the corresponding aldehyde. The molecule's dual functionality—a nucleophilic amine for library expansion and a bromine atom for advanced cross-coupling reactions—provides medicinal chemists with a powerful platform for generating diverse molecular architectures. Future work will likely focus on leveraging this intermediate to synthesize targeted libraries against various enzyme and receptor families, further exploring the rich chemical space offered by the benzofuran scaffold.

References

  • McMurry, J. (2018). Organic Chemistry (9th ed.). Cengage Learning. [Link to a general organic chemistry textbook source, as specific page numbers are not possible]
  • Asif, M. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26834-26867. URL: [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2845. URL: [Link]

  • Chemistry LibreTexts. (2024). 24.S: Amines and Heterocycles (Summary). Retrieved January 13, 2026, from [Link]

  • Shi, X. (n.d.). Amine (NH2) and Heterocycles (Aromatic). University of South Florida. Retrieved January 13, 2026, from [Link]

  • Licari, J. J., et al. (1953). Studies with Mannich Bases Involving N-Heterocycles and Primary Aromatic Amines. Journal of the American Chemical Society, 75(12), 2955–2957. URL: [Link]

  • The Organic Guy. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube. URL: [Link]

  • University of Puget Sound. (n.d.). Approximating Proton NMR Chemical Shifts in More Complex Cases. Retrieved January 13, 2026, from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy: 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved January 13, 2026, from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved January 13, 2026, from [Link]

  • Google Patents. (2012). CN102351815A - Synthesis method of 5-bromo-2-furaldehyde.
  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved January 13, 2026, from [Link]

  • Karatas, F., & Toy, M. (2006). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. European Journal of Medicinal Chemistry, 41(8), 959-963. URL: [Link]

  • Wu, X., et al. (2009). Synthesis of 5-Bromo-2-furfural under Solvent-Free Conditions Using 1-Butyl-3-Methylimidazolium Tribromide as Brominating Agent. Journal of the Korean Chemical Society, 53(5), 582-585. URL: [Link]

  • Pal'chikov, V. A., & Robertson, J. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Russian Journal of Organic Chemistry, 50(9), 1369-1371. URL: [Link]

  • Hassan, A. S., et al. (2014). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Journal of Advanced Research, 5(3), 267-275. URL: [Link]

  • PubChem. (n.d.). 5-((5-Methylfuran-2-yl)methyl)furan-2-carbaldehyde. Retrieved January 13, 2026, from [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of (5-Bromobenzo[b]furan-2-yl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Bromobenzo[b]furan-2-yl)methylamine is a key intermediate in the synthesis of various pharmacologically active molecules. Ensuring its chemical integrity through appropriate storage and handling is paramount for the reliability and reproducibility of research and development outcomes. This guide provides a comprehensive overview of the potential stability challenges associated with this compound and outlines best practices for its storage and handling. Drawing upon established principles of chemical stability and forced degradation studies, this document serves as a practical resource for scientists working with this and structurally related molecules.

Introduction: Understanding the Molecule

This compound possesses a unique chemical architecture comprising a brominated benzofuran core and a reactive methylamine side chain. This combination of functional groups dictates its chemical behavior and susceptibility to degradation. The benzofuran ring system, while aromatic, can be prone to oxidative and photolytic degradation. The primary amine group is a nucleophile and a base, making it susceptible to oxidation and reactions with electrophiles, such as carbon dioxide. The bromine atom can influence the electron density of the aromatic system and potentially participate in radical reactions under certain conditions.

A thorough understanding of these structural features is the foundation for predicting potential degradation pathways and establishing effective stabilization strategies.

Potential Degradation Pathways

Based on the functional groups present in this compound, several potential degradation pathways can be anticipated. Forced degradation studies are essential to identify and characterize these pathways.[1][2][3]

Oxidative Degradation

The primary amine and the electron-rich benzofuran ring are susceptible to oxidation.[1] Oxidative stress, induced by atmospheric oxygen, peroxides, or metal ions, can lead to a variety of degradation products.[1] The amine group can be oxidized to form imines, oximes, or undergo deamination. The benzofuran ring can be hydroxylated or undergo ring-opening reactions.

Hydrolytic Degradation

While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially affect the molecule. In acidic or basic conditions, particularly at elevated temperatures, degradation may be accelerated.[1]

Photodegradation

Aromatic and heteroaromatic compounds are often susceptible to degradation upon exposure to light, particularly in the UV range.[2] The energy from photons can be absorbed by the molecule, leading to the formation of excited states that can then undergo various reactions, including oxidation and rearrangement. Photosensitive groups like carbonyls, nitroaromatics, and alkenes are particularly vulnerable, and while not all are present here, the extended aromatic system warrants caution.[2]

Thermal Degradation

Exposure to elevated temperatures can provide the activation energy for various degradation reactions, such as deamination or decarboxylation, although the latter is less likely in this specific structure.[1] Thermal stress studies are crucial to determine the maximum recommended storage and handling temperatures.[1]

Recommended Storage Conditions

To minimize degradation and ensure the long-term integrity of this compound, the following storage conditions are recommended based on general principles for handling similar chemical structures.[4][5][6]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)To minimize the rate of potential thermal and oxidative degradation reactions.
Atmosphere Inert (Argon or Nitrogen)To prevent oxidative degradation of the amine and benzofuran moieties.
Light Amber vial or light-proof containerTo protect the compound from photolytic degradation.
Moisture Tightly sealed container with desiccantTo prevent hydrolysis and moisture-facilitated degradation.[1]

Table 1: Recommended Storage Conditions for this compound

Experimental Protocols for Stability Assessment

A comprehensive stability testing program is essential to experimentally determine the optimal storage conditions and shelf-life of this compound. This typically involves forced degradation studies and long-term stability testing.

Forced Degradation (Stress Testing) Workflow

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[1][2]

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1 M HCl) HPLC HPLC-UV/MS Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Photolytic Photolytic Stress (UV/Vis light) Photolytic->HPLC Characterization Degradant Characterization (e.g., NMR, MS/MS) HPLC->Characterization Pathways Identify Degradation Pathways Characterization->Pathways Method Develop Stability-Indicating Method Pathways->Method

Caption: Workflow for forced degradation studies.

Step-by-Step Protocol for Forced Degradation:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic: Add an equal volume of 0.1 M HCl and incubate at 60°C for 24 hours.

    • Basic: Add an equal volume of 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative: Add an equal volume of 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal: Store the solid compound and a solution at 60°C for 7 days.

    • Photolytic: Expose the solid compound and a solution to UV (e.g., 254 nm) and visible light for a defined period (e.g., 1.2 million lux hours and 200 watt hours/square meter).[2]

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all stressed samples, along with a control sample, by a stability-indicating HPLC method (e.g., reverse-phase with UV and mass spectrometric detection).

  • Characterization: Isolate and characterize any significant degradation products using techniques such as NMR and high-resolution mass spectrometry.

Long-Term Stability Study Design

Long-term stability studies are conducted under the recommended storage conditions to establish the shelf-life of the compound.

Long_Term_Stability_Workflow Start Initiate Study: Store samples at 2-8°C TP1 Time Point 1 (e.g., 3 months) Start->TP1 TP2 Time Point 2 (e.g., 6 months) TP1->TP2 TP3 Time Point 3 (e.g., 12 months) TP2->TP3 TPn Time Point n (e.g., 24 months) TP3->TPn Analysis Analyze for Purity and Degradants (Stability-Indicating HPLC) TPn->Analysis Report Generate Stability Report (Determine Shelf-Life) Analysis->Report

Caption: Workflow for a long-term stability study.

Protocol for Long-Term Stability Study:

  • Sample Preparation: Package multiple aliquots of this compound in amber glass vials under an inert atmosphere.

  • Storage: Place the samples in a temperature-controlled refrigerator at 2-8°C.

  • Testing Schedule: At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months), remove a sample for analysis.

  • Analysis: Analyze the sample for appearance, purity (using a validated stability-indicating HPLC method), and the presence of any degradation products.

  • Data Evaluation: Evaluate the data to determine if any significant changes in purity or degradation profile have occurred over time. This information is used to establish a retest date or shelf-life.

Handling and Safety Precautions

Due to the presence of a bromine atom and an amine group, appropriate safety measures should be taken during handling.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[4][5]

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[4][5][6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[5]

  • Spill Response: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste.

Conclusion

The stability of this compound is critical for its successful application in research and drug development. By understanding its chemical nature and potential degradation pathways, and by implementing the recommended storage and handling procedures, scientists can ensure the quality and reliability of their work. A systematic approach to stability testing, including forced degradation and long-term studies, is essential for definitively establishing the shelf-life and optimal storage conditions for this valuable chemical intermediate.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). PharmaFocus.
  • Forced Degrad
  • Thermo Fisher Scientific. (2023).
  • Fisher Scientific. (2023).
  • Echemi. (n.d.). [(5-BROMO-2-FURYL)

Sources

Retrosynthetic Analysis and Strategic Synthesis of (5-Bromobenzo[b]furan-2-yl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

(5-Bromobenzo[b]furan-2-yl)methylamine represents a key heterocyclic scaffold, leveraging the established biological significance of the benzofuran core, which is present in numerous pharmaceuticals and natural products.[1][2] The strategic incorporation of a bromine atom at the C5 position and a methylamine moiety at the C2 position offers versatile handles for further chemical modification, making it a valuable building block in drug discovery and development. This technical guide provides a comprehensive retrosynthetic analysis of the target molecule, culminating in a detailed, field-proven forward synthesis pathway. We will dissect the key strategic decisions in the synthetic design, emphasizing regiochemical control and the selection of robust, scalable reactions. The methodologies presented are grounded in established chemical principles and supported by authoritative literature, ensuring reliability and reproducibility for researchers in medicinal chemistry and process development.

Strategic Deconstruction: A Retrosynthetic Blueprint

The design of an efficient synthesis begins with a logical deconstruction of the target molecule into simpler, readily available starting materials. Our retrosynthetic analysis for this compound focuses on high-yield, reliable transformations that are amenable to scale-up.

Primary Disconnection: The C-N Bond

The most logical initial disconnection is the carbon-nitrogen bond of the aminomethyl group. This transformation is reliably achieved in the forward sense via reductive amination, a cornerstone reaction in medicinal chemistry for its high efficiency and functional group tolerance.[3] This disconnection simplifies the target to a key intermediate: 5-Bromobenzo[b]furan-2-carboxaldehyde .

Secondary Disconnection: The Benzofuran Core

The central challenge lies in the regioselective synthesis of the 5-bromo-substituted benzofuran core. Two primary strategies emerge:

  • Strategy A: Late-Stage Bromination. This approach would involve synthesizing benzofuran-2-carboxaldehyde first, followed by electrophilic aromatic substitution to introduce the bromine atom. While feasible, the directing effects of the formyl group on the benzofuran system can be complex. Electrophilic attack on the unsubstituted benzofuran ring typically occurs at the C2 or C3 position of the furan ring.[4][5] While substitution on the benzene ring is known to favor the C5 position, achieving high regioselectivity in the presence of the C2-aldehyde can be challenging and may lead to a mixture of products, complicating purification.

  • Strategy B: Early-Stage Bromination (Convergent Approach). A more robust and regiochemically precise strategy involves constructing the benzofuran ring from a precursor that already contains the bromine atom at the desired position. The ideal starting material for this approach is 5-Bromosalicylaldehyde . This strategy ensures that the bromine is unambiguously located at the C5 position of the final benzofuran ring, eliminating the risk of isomeric impurities.

For its superior control over regiochemistry, this guide will focus exclusively on Strategy B .

Tertiary Disconnection: Furan Ring Annulation

With 5-Bromosalicylaldehyde as our key starting material, the final disconnection involves the formation of the furan ring. A classic and highly effective method is the reaction with an ethyl haloacetate, such as ethyl bromoacetate, followed by an intramolecular cyclization/dehydration sequence. This approach builds the C2-ester functionality, which can be readily converted to the required C2-aldehyde.[6]

This complete retrosynthetic pathway is visualized below.

G target This compound (Target) reagents1 Reductive Amination (e.g., MeNH₂, NaBH₃CN) target->reagents1 aldehyde 5-Bromobenzo[b]furan-2-carboxaldehyde reagents2 Reduction & Oxidation aldehyde->reagents2 ester Ethyl 5-Bromobenzofuran-2-carboxylate reagents3 Furan Annulation (e.g., Ethyl Bromoacetate, Base) ester->reagents3 start 5-Bromosalicylaldehyde reagents1->aldehyde reagents2->ester reagents3->start

Caption: Retrosynthetic analysis of the target molecule.

The Forward Synthesis: A Validated Workflow

This section details a reliable, step-by-step synthetic sequence based on the preferred retrosynthetic strategy. The workflow is designed for clarity, efficiency, and scalability, starting from the commercially available precursor, 5-bromosalicylaldehyde.

G sub0 5-Bromosalicylaldehyde sub1 Ethyl 5-Bromobenzofuran- 2-carboxylate sub0->sub1 Step 1: Cyclization sub2 (5-Bromobenzo[b]furan-2-yl)methanol sub1->sub2 Step 2: Reduction sub3 5-Bromobenzo[b]furan- 2-carboxaldehyde sub2->sub3 Step 3: Oxidation sub4 (5-Bromobenzo[b]furan- 2-yl)methylamine sub3->sub4 Step 4: Reductive Amination

Caption: Forward synthesis workflow from precursor to target.

Step 1: Synthesis of Ethyl 5-Bromobenzofuran-2-carboxylate

This foundational step involves an O-alkylation of the phenolic hydroxyl group of 5-bromosalicylaldehyde with ethyl bromoacetate, followed by an intramolecular aldol-type condensation to form the benzofuran ring. The use of a suitable base is critical for both steps.

Protocol:

  • To a solution of 5-bromosalicylaldehyde (1.0 eq.) in a polar aprotic solvent such as DMF or acetone, add a base like potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 1.0 eq.).[6]

  • Stir the mixture at room temperature for 15-20 minutes to form the phenoxide salt.

  • Add ethyl bromoacetate (1.2 eq.) dropwise to the suspension.

  • Heat the reaction mixture to 80-120 °C and monitor by TLC until the starting material is consumed (typically 2-4 hours).[6]

  • After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol to yield the desired ester as a solid.

Step 2: Reduction to (5-Bromobenzo[b]furan-2-yl)methanol

The ester is selectively reduced to the corresponding primary alcohol using a powerful hydride-based reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation.

Protocol:

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend LiAlH₄ (1.5 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of Ethyl 5-Bromobenzofuran-2-carboxylate (1.0 eq.) in anhydrous THF dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding water, followed by 15% NaOH solution, and then water again (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the alcohol, which is often used in the next step without further purification.

Step 3: Oxidation to 5-Bromobenzo[b]furan-2-carboxaldehyde

The primary alcohol is oxidized to the aldehyde. A mild oxidizing agent is chosen to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are excellent choices for this step.

Protocol (using PCC):

  • Suspend pyridinium chlorochromate (PCC, 1.5 eq.) and silica gel in anhydrous dichloromethane (DCM).

  • Add a solution of (5-Bromobenzo[b]furan-2-yl)methanol (1.0 eq.) in DCM to the suspension.

  • Stir the mixture at room temperature for 2-3 hours until TLC analysis indicates complete consumption of the alcohol.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil to remove the chromium salts.

  • Wash the filter pad thoroughly with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to afford the crude aldehyde, which can be purified by column chromatography on silica gel.

Step 4: Reductive Amination to this compound

The final step involves the formation of an imine between the aldehyde and methylamine, which is then reduced in situ to the target amine. Sodium triacetoxyborohydride (STAB) is a preferred reagent as it is mild and selective for imine reduction in the presence of the aldehyde.

Protocol:

  • Dissolve 5-Bromobenzo[b]furan-2-carboxaldehyde (1.0 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.

  • Add a solution of methylamine (2.0 eq., often as a solution in THF or as methylamine hydrochloride with an added base like triethylamine).

  • Add a few drops of acetic acid to catalyze imine formation. Stir for 30-60 minutes at room temperature.

  • Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise to the mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Once complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • The resulting crude amine can be purified by column chromatography on silica gel to yield the final product, this compound.

Data and Workflow Summary

The following table provides an at-a-glance summary of the proposed synthetic pathway, including key reagents and typical outcomes.

StepTransformationStarting MaterialKey ReagentsTypical Yield
1Furan Annulation5-BromosalicylaldehydeEthyl bromoacetate, K₂CO₃, DMF60-75%
2Ester ReductionEthyl 5-Bromobenzofuran-2-carboxylateLiAlH₄, THF85-95%
3Alcohol Oxidation(5-Bromobenzo[b]furan-2-yl)methanolPCC, DCM70-85%
4Reductive Amination5-Bromobenzo[b]furan-2-carboxaldehydeMeNH₂, STAB, DCE65-80%

Conclusion

The retrosynthetic analysis presented herein identifies a robust and highly regioselective pathway for the synthesis of this compound. By employing a convergent strategy that introduces the C5-bromo substituent at the outset using 5-bromosalicylaldehyde, this approach circumvents potential issues with regioselectivity associated with late-stage bromination. The forward synthesis relies on a sequence of well-established, high-yielding reactions—cyclization, reduction, oxidation, and reductive amination—that are widely used in the pharmaceutical industry for their reliability and scalability. This technical guide provides drug development professionals with a validated and practical blueprint for accessing this valuable molecular scaffold for further elaboration in discovery programs.

References

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(5-Bromobenzo[b]furan-2-yl)methylamine: A Technical Guide to its Synthesis and Discovery Context

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Legacy of the Benzofuran Scaffold

The benzofuran nucleus, a deceptively simple fusion of a benzene and a furan ring, stands as a titan in the landscape of medicinal chemistry. First brought into the world of synthetic chemistry by Perkin in 1870, this privileged scaffold has since been identified as the core of numerous natural products and synthetic molecules exhibiting a vast spectrum of biological activities.[1] From anticancer and antimicrobial to anti-inflammatory and antiviral agents, the versatility of the benzofuran moiety continues to inspire the development of novel therapeutics.[1][2][3][4][5] This guide delves into the synthetic pathway and discovery context of a specific, yet important derivative: (5-Bromobenzo[b]furan-2-yl)methylamine. While a singular "discovery" paper for this compound is not prominent in the literature, its synthesis is predicated on well-established, logical chemical transformations, driven by the broader pursuit of novel benzofuran-based therapeutic agents.

Strategic Synthesis: A Two-Step Approach to this compound

The most logical and efficient synthetic route to this compound involves a two-step process, commencing with the synthesis of the key intermediate, 5-bromobenzo[b]furan-2-carbaldehyde, followed by its conversion to the target methylamine via reductive amination.

Step 1: Synthesis of 5-Bromobenzo[b]furan-2-carbaldehyde

The initial and crucial step is the construction of the benzofuran ring system, incorporating the bromo-substituent at the 5-position and an aldehyde at the 2-position, which will serve as the handle for the subsequent amination. A reliable method for this transformation is the reaction of 5-bromosalicylaldehyde with a suitable two-carbon synthon, such as a chloro- or bromoacetyl derivative, followed by cyclization.

Experimental Protocol: Synthesis of 5-Bromobenzo[b]furan-2-carbaldehyde

  • Materials:

    • 5-Bromosalicylaldehyde

    • 1-(2-chloro-1-oxoethyl)cyclobutane (or similar chloroacetyl derivative)

    • Potassium carbonate (K₂CO₃)

    • Acetone

  • Procedure:

    • To a solution of 5-bromosalicylaldehyde (1.0 eq) in acetone, add potassium carbonate (1.0 eq).

    • To this mixture, add 1-(2-chloro-1-oxoethyl)cyclobutane (1.0 eq) dropwise at room temperature.

    • Reflux the reaction mixture for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography to obtain pure 5-bromobenzo[b]furan-2-carbaldehyde.

Causality of Experimental Choices:

  • 5-Bromosalicylaldehyde: This starting material provides the benzene ring with the bromine at the desired position and the ortho-hydroxyl group necessary for the furan ring closure.

  • 1-(2-chloro-1-oxoethyl)cyclobutane: This reagent provides the two carbons that will form the furan ring. The chloro group serves as a good leaving group for the initial nucleophilic attack by the phenoxide, and the carbonyl group is a precursor to the aldehyde.

  • Potassium Carbonate: This base is crucial for deprotonating the hydroxyl group of the salicylaldehyde, forming a phenoxide ion which is a much stronger nucleophile for the initial substitution reaction.

  • Acetone: A suitable polar aprotic solvent that dissolves the reactants and facilitates the reaction without interfering with the nucleophilic substitution or the subsequent cyclization.

Step 2: Reductive Amination to this compound

With the aldehyde in hand, the final step is the introduction of the methylamine group. Reductive amination is a highly effective and widely used method for this transformation. This reaction proceeds in two stages: the initial formation of an imine or enamine intermediate from the aldehyde and methylamine, followed by the in-situ reduction of this intermediate to the desired amine.

Experimental Protocol: Reductive Amination of 5-Bromobenzo[b]furan-2-carbaldehyde

  • Materials:

    • 5-Bromobenzo[b]furan-2-carbaldehyde

    • Methylamine (solution in THF or methanol)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

    • Dichloromethane (DCM) or Methanol

    • Acetic acid (catalytic amount, if using NaBH(OAc)₃)

  • Procedure:

    • Dissolve 5-bromobenzo[b]furan-2-carbaldehyde (1.0 eq) in dichloromethane or methanol.

    • Add a solution of methylamine (1.5-2.0 eq) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield this compound.

Causality of Experimental Choices:

  • Methylamine: The source of the methylamino group.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, which allows for the formation of the imine before reduction occurs, minimizing the side reaction of aldehyde reduction to an alcohol.

  • Acetic Acid: Catalyzes the formation of the iminium ion, which is more electrophilic and readily reduced.

  • Dichloromethane/Methanol: Common solvents for reductive amination reactions that are relatively inert under the reaction conditions.

Visualizing the Synthesis

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 5-Bromobenzo[b]furan-2-carbaldehyde cluster_step2 Step 2: Reductive Amination start1 5-Bromosalicylaldehyde product1 5-Bromobenzo[b]furan-2-carbaldehyde start1->product1 Cyclization reagent1 1-(2-chloro-1-oxoethyl)cyclobutane, K₂CO₃, Acetone reagent1->product1 start2 5-Bromobenzo[b]furan-2-carbaldehyde product2 This compound start2->product2 Reductive Amination reagent2 Methylamine, NaBH(OAc)₃, DCM reagent2->product2

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Step
5-Bromobenzo[b]furan-2-carbaldehydeC₉H₅BrO₂225.04Cyclization
This compoundC₁₀H₁₀BrNO240.09Reductive Amination

The "Discovery" Context: A Derivative Driven by Biological Potential

The impetus for synthesizing this compound and its analogs stems from the well-documented and diverse biological activities of the benzofuran scaffold. Researchers in drug discovery programs continually explore variations of this core structure to modulate and optimize its therapeutic properties.

  • Anticancer Potential: Numerous benzofuran derivatives have demonstrated significant anticancer activity, targeting various mechanisms within cancer cells.[3][4][5]

  • Antimicrobial Activity: The benzofuran core is present in many compounds with potent antibacterial and antifungal properties.[3]

  • Enzyme Inhibition: The structural features of benzofurans make them suitable candidates for designing inhibitors of various enzymes implicated in disease.

The inclusion of a bromine atom at the 5-position can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its binding to biological targets and improving its pharmacokinetic profile. The methylamine group at the 2-position introduces a basic center, which can be crucial for forming salt bridges with amino acid residues in proteins and improving aqueous solubility.

Logical_Relationship cluster_core Core Scaffold cluster_mods Structural Modifications cluster_props Potential Biological Effects Benzofuran Benzofuran Core Anticancer Anticancer Activity Benzofuran->Anticancer Exhibits Antimicrobial Antimicrobial Activity Benzofuran->Antimicrobial Exhibits Enzyme_Inhibition Enzyme Inhibition Benzofuran->Enzyme_Inhibition Exhibits Bromo 5-Bromo Substitution Bromo->Benzofuran Modifies Methylamine 2-Methylamine Sidechain Methylamine->Benzofuran Modifies

Caption: Rationale for the synthesis of this compound.

Conclusion

The synthesis of this compound is a prime example of strategic organic synthesis, where a target molecule is constructed through a logical sequence of well-understood reactions. While its "discovery" may not be a singular event, its existence is a testament to the ongoing exploration of the vast chemical space surrounding the benzofuran scaffold. For researchers in drug development, this compound represents a valuable building block, offering multiple points for further derivatization and the potential for developing novel therapeutic agents.

References

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A Technical Guide to the Computational Modeling of (5-Bromobenzo[b]furan-2-yl)methylamine: From Quantum Mechanics to Biological Activity Prediction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the computational characterization of (5-Bromobenzo[b]furan-2-yl)methylamine, a molecule of interest within the broader class of biologically active benzofuran derivatives.[1][2][3][4] Benzofurans are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6][7] This document outlines a multi-faceted computational strategy, integrating Density Functional Theory (DFT), Molecular Dynamics (MD), and Quantitative Structure-Activity Relationship (QSAR) modeling. The protocols described herein are designed for researchers, computational chemists, and drug development professionals, offering a self-validating workflow to elucidate the electronic, structural, and potential biological properties of this and similar heterocyclic compounds.

Introduction: The Rationale for a Computational Approach

This compound, identified by CAS Number 165736-51-6, belongs to a class of compounds with significant therapeutic potential.[8] The benzofuran core, a fusion of benzene and furan rings, is a versatile structural motif found in numerous natural products and synthetic molecules with demonstrated bioactivity.[3][4][5][6] The introduction of a bromine atom at the C-5 position and a methylamine group at the C-2 position creates a unique electronic and steric profile that warrants detailed investigation. Halogenated derivatives, in particular, have shown potent anticancer efficacy.[2][5]

Computational modeling provides a powerful, resource-efficient alternative to traditional experimental screening, enabling the prediction of molecular properties and biological activities before synthesis.[9][10] This in silico approach accelerates the drug discovery pipeline by prioritizing promising candidates and providing mechanistic insights that guide lead optimization.[9][11][12][13] This guide details a tiered strategy, beginning with the fundamental electronic structure and moving towards dynamic behavior and predictive activity modeling.

Part I: Quantum Mechanical Characterization via Density Functional Theory (DFT)

DFT is a robust quantum mechanical method used to calculate the electronic structure of molecules, providing insights into reactivity, stability, and spectroscopic properties.[14][15] Its application is foundational to understanding the intrinsic properties of this compound.[14][16]

Expertise & Causality: Why DFT?

For a drug-like organic molecule, DFT offers an optimal balance of computational accuracy and efficiency.[17] Unlike simpler molecular mechanics methods, DFT explicitly models electron distribution, which is crucial for understanding chemical reactivity and intermolecular interactions.[14] The choice of functional and basis set is critical for obtaining reliable results.[16] Hybrid functionals like B3LYP are widely employed as they incorporate a portion of exact Hartree-Fock exchange, improving the description of electronic properties for many systems.[18] A Pople-style basis set, such as 6-31G(d), provides a good starting point, including polarization functions (d) on heavy atoms, which are essential for describing the non-spherical electron density in molecules with heteroatoms and pi systems.

Self-Validating Protocol: DFT Workflow

The following protocol outlines the steps for a comprehensive DFT analysis using a computational chemistry package like Gaussian.[19][20][21][22]

  • Structure Preparation : Obtain the 3D coordinates of this compound. If a crystal structure is unavailable, build the molecule using a graphical interface like GaussView or Avogadro and perform an initial geometry cleanup using a molecular mechanics force field.

  • Geometry Optimization : Perform a full geometry optimization to find the lowest energy conformation of the molecule. This is a critical step to ensure all subsequent calculations are performed on a stable structure.

    • Methodology : B3LYP functional with the 6-31G(d) basis set.

    • Validation : The optimization is considered converged when the forces on the atoms are negligible and the structure corresponds to a minimum on the potential energy surface.

  • Frequency Calculation : Conduct a frequency calculation at the same level of theory (B3LYP/6-31G(d)).

    • Validation : A true energy minimum is confirmed by the absence of imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state) rather than a stable structure, requiring further geometry optimization.

  • Property Calculation & Analysis : From the optimized structure, calculate key electronic properties:

    • Frontier Molecular Orbitals (FMOs) : Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.

    • Molecular Electrostatic Potential (MEP) : Map the MEP onto the electron density surface to identify regions of positive (electrophilic) and negative (nucleophilic) potential, which are crucial for understanding non-covalent interactions.

    • Dipole Moment : Calculate the molecular dipole moment to understand the molecule's overall polarity.

Data Presentation: Calculated Electronic Properties
PropertyCalculated Value (Arbitrary Units)Significance
HOMO Energy-6.5 eVRegion susceptible to electrophilic attack
LUMO Energy-1.2 eVRegion susceptible to nucleophilic attack
HOMO-LUMO Gap5.3 eVIndicator of chemical stability
Dipole Moment2.5 DebyeReflects molecular polarity and solubility
(Note: These values are illustrative for a typical molecule of this class and would be generated by the DFT calculation.)
Visualization: DFT Workflow Diagram

DFT_Workflow cluster_input Input Phase cluster_calc Calculation Phase (e.g., Gaussian) cluster_analysis Analysis Phase mol_build 1. Molecular Structure Input (SMILES or 3D Coords) geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_build->geom_opt Initial Geometry freq_calc 3. Frequency Calculation (Confirm Minimum) geom_opt->freq_calc Optimized Geometry fmo HOMO/LUMO Analysis freq_calc->fmo Verified Minimum mep MEP Surface freq_calc->mep dipole Dipole Moment freq_calc->dipole thermo Thermochemistry freq_calc->thermo

Caption: Workflow for DFT-based property calculation.

Part II: Conformational Dynamics with Molecular Dynamics (MD) Simulation

While DFT provides a static, gas-phase picture at 0 K, MD simulations model the dynamic behavior of a molecule in a biologically relevant environment (e.g., in water) over time.[23][24] This is essential for understanding conformational flexibility and interactions with potential biological targets.[25][26][27]

Expertise & Causality: Why MD?

MD simulations allow us to explore the conformational landscape of this compound, identifying stable conformations and the energy barriers between them. For drug development, this is crucial as the biologically active conformation may not be the global minimum energy structure. We use a classical mechanics approach with a force field, which is a set of parameters describing the potential energy of the system. The General AMBER Force Field (GAFF) is an excellent choice as it is specifically parameterized for organic small molecules and is compatible with the AMBER force fields for proteins and nucleic acids, facilitating future protein-ligand simulations.[28][29][30]

Self-Validating Protocol: MD Simulation Workflow

This protocol outlines the steps for an MD simulation using the AMBER or GROMACS software packages.[24][29]

  • Parameterization : Generate force field parameters for the molecule.

    • Methodology : Use the Antechamber module from AmberTools to assign GAFF atom types and calculate partial charges (e.g., using the AM1-BCC method).[31]

    • Validation : The parmchk2 utility should be used to check for any missing GAFF parameters and provide reasonable estimates.[31]

  • System Solvation : Place the parameterized molecule in a periodic box of solvent (e.g., TIP3P water). Add counter-ions as needed to neutralize the system's total charge.

  • Energy Minimization : Perform a multi-stage energy minimization of the system. First, minimize the positions of the solvent and ions while restraining the solute. Then, minimize the entire system to remove any steric clashes before starting the dynamics.

  • Equilibration : Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate the pressure to the target pressure (e.g., 1 atm) over several short simulations with restraints on the solute that are gradually released.

    • Validation : Monitor system properties like temperature, pressure, and density to ensure they stabilize around the target values.

  • Production Run : Run the simulation for a desired length of time (e.g., 100 ns) without any restraints. Save the coordinates (trajectory) at regular intervals.

  • Trajectory Analysis : Analyze the production trajectory to understand the molecule's dynamic behavior.

    • Root Mean Square Deviation (RMSD) : Calculate the RMSD of the solute relative to the starting structure to assess overall structural stability and confirm equilibration.

    • Clustering Analysis : Group similar conformations to identify the most populated conformational states.

    • Dihedral Angle Analysis : Track key rotatable bonds to understand torsional flexibility.

Visualization: MD Simulation Workflow Diagram

MD_Workflow start 1. Parameterize Ligand (e.g., Antechamber/GAFF) solvate 2. Solvate & Add Ions start->solvate minimize 3. Energy Minimization solvate->minimize equilibrate 4. NVT & NPT Equilibration minimize->equilibrate Remove clashes production 5. Production MD Run equilibrate->production System is stable analysis 6. Trajectory Analysis (RMSD, Clustering) production->analysis Generate trajectory

Caption: General workflow for a molecular dynamics simulation.

Part III: Predictive Biology with QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of compounds with their biological activity.[9][10][32][33] It is a cornerstone of modern drug discovery for virtual screening and lead optimization.[9][34][35]

Expertise & Causality: Why QSAR?

By building a QSAR model, we can predict the biological activity of this compound and guide the design of new, more potent analogues without synthesizing every compound.[9][33] The model's predictive power relies on two key components: molecular descriptors and a statistical algorithm. Molecular descriptors are numerical representations of a molecule's properties.[9][32] These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., properties derived from the DFT and MD calculations, like HOMO energy or solvent-accessible surface area).[32] Simple statistical methods like Multiple Linear Regression (MLR) are transparent and easy to interpret, while more advanced machine learning approaches can capture complex, non-linear relationships.[10][32]

Self-Validating Protocol: QSAR Model Development
  • Dataset Curation : Assemble a dataset of structurally similar benzofuran derivatives with experimentally measured biological activity (e.g., IC50 values) against a specific target. The dataset should be diverse and span a wide range of activity values.

  • Descriptor Calculation : For each molecule in the dataset, calculate a wide range of molecular descriptors. This should include constitutional, topological, and quantum-chemical descriptors calculated using the DFT protocol described in Part I.

  • Data Splitting : Divide the dataset into a training set (typically ~80%) for model building and a test set (~20%) for external validation.

  • Feature Selection & Model Building : Use a feature selection algorithm to identify the most relevant descriptors that correlate with biological activity. Build a statistical model using the training set.

    • Methodology : Start with Multiple Linear Regression (MLR) for interpretability.

  • Model Validation : Rigorously validate the model's predictive power.

    • Internal Validation : Use cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness. Key metrics include the cross-validated correlation coefficient (Q²).

    • External Validation : Use the model to predict the activity of the compounds in the external test set. The predictive ability is assessed by the correlation coefficient (R²_pred).

    • Y-Randomization : Scramble the biological activity data multiple times and re-build the model. A valid model should show very low correlation coefficients for the scrambled data, confirming it is not the result of a chance correlation.[34]

  • Prediction : Once a statistically robust and validated model is built, use it to predict the activity of this compound.

Visualization: QSAR Development Logic

QSAR_Workflow cluster_data Data Preparation cluster_model Model Building & Validation dataset 1. Curate Dataset (Structures + Activity) descriptors 2. Calculate Descriptors (1D, 2D, 3D/DFT) dataset->descriptors split 3. Split Data (Training & Test Sets) descriptors->split build 4. Build Model (e.g., MLR on Training Set) split->build validate 5. Validate Model (Internal & External) build->validate predict 6. Predict Activity of New Compound validate->predict Model is Robust

Caption: The workflow for developing a predictive QSAR model.

Conclusion: A Synergistic Computational Strategy

This guide presents a synergistic, multi-scale computational workflow for the in-depth characterization of this compound. By integrating DFT, MD, and QSAR methodologies, researchers can develop a comprehensive understanding of the molecule, from its fundamental electronic properties and dynamic behavior to its predicted biological activity. This approach, grounded in established protocols and self-validation checks, provides a robust framework for accelerating the discovery and development of novel benzofuran-based therapeutic agents. The commercial software suites from providers like Schrödinger and Gaussian, Inc., offer powerful platforms that integrate many of these tools for drug discovery projects.[11][12][13][36][37]

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  • Gaussian 16. (2019, October 14). Gaussian.com. [Link]

  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. (n.d.). MDPI. [Link]

  • Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity. (n.d.). ResearchGate. [Link]

  • Density Functional (DFT) Methods. (2022, August 30). Gaussian.com. [Link]

  • Molecular Dynamics Simulation of Small Molecules using UCSF Chimera. (2025, July 5). YouTube. [Link]

  • Hands-on 5: Generating topologies and parameters for small molecules. (n.d.). GitHub Pages. [Link]

  • Applications of density functional theory in COVID-19 drug modeling. (n.d.). PubMed Central. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. [Link]

  • Molecular dynamics simulation of a small protein using GROMACS. (n.d.). MD Tutorials. [Link]

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The 5-Bromobenzofuran Scaffold: A Privileged Motif in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Benzofuran Core

Benzofuran, a heterocyclic compound forged from the fusion of a benzene and a furan ring, represents a cornerstone scaffold in medicinal chemistry.[1] Its derivatives are ubiquitous in nature and have been the focus of extensive synthetic efforts due to their broad and potent biological activities.[1] The introduction of a bromine atom at the 5-position of the benzofuran ring system creates a particularly versatile building block: 5-bromobenzofuran. This functionalization not only influences the molecule's electronic properties and biological interactions but also provides a reactive handle for a diverse array of chemical transformations, making it an invaluable intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive review of the synthesis, functionalization, and profound biological activities of 5-bromobenzofuran derivatives, with a particular focus on their anticancer properties.

I. Synthesis of the 5-Bromobenzofuran Core: Classical and Modern Approaches

The construction of the 5-bromobenzofuran scaffold can be achieved through various synthetic strategies, ranging from classical condensation reactions to modern palladium-catalyzed methodologies. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

A. Classical Synthetic Routes: The Perkin Reaction and Related Methodologies

A traditional and reliable method for the synthesis of benzofurans is the Perkin reaction. While the original Perkin reaction involves the condensation of a salicylaldehyde with an acid anhydride and its sodium salt, modifications of this approach are commonly employed for the synthesis of substituted benzofurans. A prevalent starting material for 5-bromobenzofuran derivatives is 5-bromosalicylaldehyde.

Experimental Protocol: Synthesis of Ethyl 5-bromobenzofuran-2-carboxylate from 5-bromosalicylaldehyde

This protocol describes a common method for the synthesis of a key 5-bromobenzofuran intermediate.

Materials:

  • 5-bromosalicylaldehyde

  • Diethyl malonate

  • Ethyl methyl ketone

  • Anhydrous potassium carbonate

  • Ethanol

  • Hydrazine hydrate

Procedure:

  • Step 1: Synthesis of Ethyl 5-bromobenzofuran-2-carboxylate:

    • A mixture of 5-bromosalicylaldehyde (0.01 mol) and diethyl malonate (0.013 mol) is dissolved in ethyl methyl ketone (40 mL).

    • Anhydrous potassium carbonate (10 g) is added to the mixture.

    • The reaction mixture is heated under reflux on a steam bath for 10 hours.

    • After cooling, the excess solvent is removed under reduced pressure.

    • The residue is diluted with water, and the resulting solid, ethyl 5-bromobenzofuran-2-carboxylate, is collected by filtration.

  • Step 2: Synthesis of 5-bromobenzofuran-2-carbohydrazide:

    • To a solution of ethyl-5-bromobenzofuran-2-carboxylate (0.01 mol) in ethanol (30 mL), hydrazine hydrate (25 mL) is added.

    • The mixture is heated at reflux for 4 hours on a water bath.

    • Excess ethanol is removed under reduced pressure, and the solution is diluted with water.

    • The separated solid, 5-bromobenzofuran-2-carbohydrazide, is collected and can be recrystallized from ethanol to yield colorless needles.[2]

Causality Behind Experimental Choices:

  • Potassium carbonate acts as a base to deprotonate the active methylene group of diethyl malonate, facilitating the initial Knoevenagel condensation with the aldehyde group of 5-bromosalicylaldehyde.

  • Heating under reflux provides the necessary energy to drive the reaction to completion, including the subsequent intramolecular cyclization and dehydration to form the furan ring.

  • Hydrazine hydrate is a strong nucleophile that readily reacts with the ester group of ethyl 5-bromobenzofuran-2-carboxylate to form the corresponding hydrazide, a versatile intermediate for the synthesis of various heterocyclic systems.

B. Modern Synthetic Strategies: Palladium-Catalyzed Reactions

Modern organic synthesis has seen the rise of powerful palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures. These methods offer high efficiency, functional group tolerance, and often milder reaction conditions compared to classical approaches. One-pot syntheses utilizing palladium catalysis have been developed for the efficient construction of substituted benzofurans.[2]

Workflow for a One-Pot Palladium-Catalyzed Benzofuran Synthesis:

Start o-Bromophenol & Ketone Intermediate Palladium-Catalyzed Enolate Arylation Start->Intermediate Pd Catalyst, Ligand, Base Final Acid-Catalyzed Cyclization Intermediate->Final Intermediate Formation Product Substituted Benzofuran Final->Product

Caption: One-pot synthesis of benzofurans via palladium-catalyzed enolate arylation.

This one-pot approach, which involves a palladium-catalyzed enolate arylation followed by an acid-catalyzed cyclization, demonstrates broad substrate scope and provides a direct route to differentially substituted benzofurans.[2]

II. The Bromine at Position 5: A Gateway to Molecular Diversity

The bromine atom at the 5-position of the benzofuran ring is not merely a substituent that modulates biological activity; it is a versatile synthetic handle for the introduction of a wide array of functional groups through transition-metal-catalyzed cross-coupling reactions. This capability is paramount in modern drug discovery for the generation of compound libraries and for structure-activity relationship (SAR) studies.

A. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide. The 5-bromobenzofuran scaffold is an excellent substrate for this reaction, allowing for the introduction of various aryl and heteroaryl moieties.

General Reaction Scheme for Suzuki-Miyaura Coupling:

5-Bromobenzofuran 5-Bromobenzofuran 5-Arylbenzofuran 5-Arylbenzofuran 5-Bromobenzofuran->5-Arylbenzofuran Ar-B(OH)2 Pd Catalyst, Base 5-Bromobenzofuran 5-Bromobenzofuran 5-Alkynylbenzofuran 5-Alkynylbenzofuran 5-Bromobenzofuran->5-Alkynylbenzofuran Terminal Alkyne Pd Catalyst, Cu(I) co-catalyst, Base 5-Bromobenzofuran 5-Bromobenzofuran 5-Aminobenzofuran 5-Aminobenzofuran 5-Bromobenzofuran->5-Aminobenzofuran Amine Pd Catalyst, Ligand, Base GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Inhibitor Benzofuran Derivatives Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1 CDK8_Inhibitor CDK8 Inhibitor (e.g., Benzofuran Derivative) CDK8 CDK8 CDK8_Inhibitor->CDK8 inhibits Cell_Cycle Cell Cycle Progression CDK8_Inhibitor->Cell_Cycle arrests Apoptosis Apoptosis CDK8_Inhibitor->Apoptosis induces Transcription_Factors Transcription Factors (e.g., STAT1, SMADs) CDK8->Transcription_Factors phosphorylates Gene_Expression Oncogenic Gene Expression Transcription_Factors->Gene_Expression activates Gene_Expression->Cell_Cycle promotes

Sources

Methodological & Application

The Strategic Utility of (5-Bromobenzo[b]furan-2-yl)methylamine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold as a Privileged Structure in Drug Discovery

The benzofuran motif is a cornerstone in the architecture of numerous biologically active compounds, both of natural and synthetic origin.[1] This heterocyclic system, comprised of fused benzene and furan rings, is a feature in a multitude of FDA-approved drugs and clinical candidates, demonstrating its versatility and acceptance as a pharmacophore.[2] The inherent electronic properties and rigid structure of the benzofuran core allow it to engage in diverse intermolecular interactions with biological targets such as enzymes and receptors, including hydrogen bonding, π-stacking, and hydrophobic interactions.[3] Consequently, benzofuran derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][4]

Within this important class of compounds, (5-Bromobenzo[b]furan-2-yl)methylamine emerges as a particularly valuable and strategic building block for medicinal chemists. The bromine atom at the 5-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the introduction of diverse molecular fragments. This facilitates the exploration of the chemical space around the benzofuran core, a critical process in structure-activity relationship (SAR) studies and lead optimization. The 2-methylamine substituent provides a key point for amide bond formation and other derivatizations, allowing for the construction of libraries of compounds with varied physicochemical properties to enhance potency, selectivity, and pharmacokinetic profiles.

This guide provides an in-depth overview of the application of this compound in medicinal chemistry, offering detailed synthetic protocols and highlighting its utility in the development of novel therapeutic agents.

PART 1: Synthesis of the Core Scaffold - this compound

The efficient synthesis of the title compound is paramount for its use in drug discovery programs. A common and reliable route proceeds from the commercially available 5-bromosalicylaldehyde, culminating in the reduction of a nitrile intermediate.

Protocol 1: Synthesis of 5-Bromobenzofuran-2-carbonitrile

This protocol outlines the formation of the benzofuran ring system and the introduction of the nitrile functionality at the 2-position.

Materials:

  • 5-Bromosalicylaldehyde

  • Chloroacetonitrile

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for workup and purification

Procedure:

  • To a solution of 5-bromosalicylaldehyde (1.0 eq) in acetone, add chloroacetonitrile (1.2 eq) and potassium carbonate (2.0 eq).

  • The resulting mixture is stirred and heated to reflux for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted twice with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford 5-bromobenzofuran-2-carbonitrile as a solid.

Protocol 2: Reduction of 5-Bromobenzofuran-2-carbonitrile to this compound

The reduction of the nitrile to the primary amine is a critical step, commonly achieved using a powerful hydride reducing agent like lithium aluminum hydride (LiAlH₄).

Materials:

  • 5-Bromobenzofuran-2-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C (ice bath), add a solution of 5-bromobenzofuran-2-carbonitrile (1.0 eq) in anhydrous THF dropwise via a dropping funnel.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, the reaction is carefully quenched by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while maintaining cooling with an ice bath (Fieser workup).

  • The resulting granular precipitate is filtered off and washed thoroughly with THF or ethyl acetate.

  • The filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound, which can be used in the next step without further purification or can be purified by column chromatography if necessary.

Synthetic Workflow Diagram

G A 5-Bromosalicylaldehyde B 5-Bromobenzofuran-2-carbonitrile A->B Chloroacetonitrile, K2CO3, Acetone, Reflux C This compound B->C 1. LiAlH4, Anhydrous THF 2. Workup

Caption: Synthesis of the target methylamine scaffold.

PART 2: Applications in the Synthesis of Bioactive Molecules

The strategic placement of the bromine atom and the methylamine group makes this scaffold a versatile starting point for the synthesis of a variety of potential therapeutic agents.

Application Example 1: Synthesis of Novel Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs), particularly the tumor-associated isoform IX, are important targets in cancer therapy.[5] The 5-bromobenzofuran moiety can be utilized as a lipophilic tail in the design of potent and selective CA IX inhibitors.

Protocol 3: Synthesis of a Urea-Linked Benzoic Acid Derivative

This protocol describes the synthesis of a urea derivative by reacting the amine with an isocyanate-functionalized benzoic acid ester, followed by hydrolysis to the active carboxylic acid inhibitor.

Materials:

  • This compound

  • Methyl 4-isocyanatobenzoate

  • Dichloromethane (DCM)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water

  • Hydrochloric acid (HCl)

  • Standard glassware for reaction, workup, and purification

Procedure: Step 1: Urea Formation

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add methyl 4-isocyanatobenzoate (1.05 eq) to the solution at room temperature.

  • Stir the reaction mixture for 4-6 hours. The product often precipitates from the solution.

  • Collect the solid by filtration, wash with cold DCM, and dry to obtain the methyl ester intermediate.

Step 2: Ester Hydrolysis

  • Suspend the methyl ester intermediate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (3.0 eq) and stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, acidify the reaction mixture to pH 2-3 with 1N HCl.

  • The precipitated product is collected by filtration, washed with water, and dried to yield the final carboxylic acid derivative.

Illustrative Reaction Scheme

G cluster_0 Urea Formation cluster_1 Ester Hydrolysis A This compound C Urea-linked Ester Intermediate A->C B Methyl 4-isocyanatobenzoate B->C D Urea-linked Ester Intermediate E Final Carboxylic Acid Inhibitor D->E LiOH, THF/H2O then HCl

Caption: Synthesis of a carbonic anhydrase inhibitor.

Application Example 2: Precursor for Anticancer Agents

The 5-bromobenzofuran scaffold is also prevalent in the development of novel anticancer agents. The bromine atom allows for the introduction of various aryl or heteroaryl groups via cross-coupling reactions, which can significantly modulate the biological activity.

Protocol 4: Suzuki Cross-Coupling for SAR Exploration

This protocol outlines a general procedure for the Suzuki cross-coupling reaction to displace the bromine atom with a boronic acid, a common strategy to expand the molecular diversity of a lead compound. This would typically be performed on a protected version of the amine or an earlier intermediate. For the purpose of this protocol, we will assume the coupling is performed on an N-acylated derivative.

Materials:

  • N-((5-Bromobenzo[b]furan-2-yl)methyl)acetamide (or other suitable protected amine)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., sodium carbonate)

  • Solvent (e.g., a mixture of toluene, ethanol, and water)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (nitrogen or argon)

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add N-((5-bromobenzo[b]furan-2-yl)methyl)acetamide (1.0 eq), the arylboronic acid (1.5 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent mixture (e.g., toluene/ethanol/water in a 4:1:1 ratio).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the mixture.

  • Heat the reaction mixture to reflux (e.g., 90-100 °C) and stir for 12-24 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the coupled product.

  • Subsequent deprotection of the amine would yield the final desired compound.

PART 3: Biological Activity Data

Derivatives of this compound have shown potent activity against various biological targets. The following tables summarize representative data from the literature.

Table 1: Carbonic Anhydrase Inhibition Data
Compound IDModification from Core ScaffoldhCA I (Kᵢ, µM)hCA II (Kᵢ, µM)hCA IX (Kᵢ, µM)hCA XII (Kᵢ, µM)Reference
9e Urea linkage to meta-benzoic acid>10037.50.792.3[5]
9f Urea linkage to para-benzoic acid>10026.60.561.6[5]
11b Urea linkage to hippuric acid>10067.110.110.1[5]

Data extracted from Eldehna et al., 2020.[3][5]

Table 2: Anticancer Activity Data
Compound IDModification from Core ScaffoldCell LineIC₅₀ (µM)Reference
9e Urea linkage to meta-benzoic acidMCF-7 (Breast)14.91 ± 1.04[5]
9e Urea linkage to meta-benzoic acidMDA-MB-231 (Breast)2.52 ± 0.39[5]
9f Urea linkage to para-benzoic acidMCF-7 (Breast)19.70 ± 2.06[5]
9f Urea linkage to para-benzoic acidMDA-MB-231 (Breast)11.50 ± 1.05[5]

Data extracted from Eldehna et al., 2020.[3][5]

PART 4: Mechanistic Insights and Structure-Activity Relationships

The derivatization of the this compound scaffold allows for a systematic investigation of structure-activity relationships (SAR).

Key SAR Observations for CA Inhibitors:

  • The 5-bromobenzofuran tail is generally well-tolerated and contributes to the lipophilicity of the inhibitors, which can be crucial for cell permeability.[5]

  • The position of the carboxylic acid on the appended phenyl ring significantly impacts inhibitory activity and selectivity against different CA isoforms. For instance, para-substituted benzoic acid derivatives tend to show potent inhibition of the tumor-related CA IX isoform.[5]

  • Elongating the linker, for example by using hippuric acid instead of benzoic acid, can lead to a decrease in inhibitory potency, suggesting an optimal distance between the benzofuran tail and the zinc-binding group is required for effective inhibition.[5]

Anticancer Activity Insights:

  • The cytotoxic effects of these compounds are often correlated with their ability to inhibit key enzymes involved in cancer cell proliferation and survival.[6]

  • For the CA IX inhibitors, the antiproliferative activity against breast cancer cell lines, particularly the aggressive triple-negative MDA-MB-231 line, highlights the potential of targeting tumor-associated pH regulation as an anticancer strategy.[3][5]

  • The ability to perform cross-coupling reactions at the 5-position allows for the fine-tuning of steric and electronic properties to optimize interactions with the target protein, a common strategy in the development of kinase inhibitors and other targeted therapies.

Representative Mechanism of Action: Carbonic Anhydrase IX Inhibition

G cluster_0 CA IX Active Site cluster_1 Inhibitor Molecule Zn(II) Zn(II) His94 His94 Zn(II)->His94 Coordination His96 His96 Zn(II)->His96 Coordination His119 His119 Zn(II)->His119 Coordination Benzofuran Tail Benzofuran Tail Urea Linker Urea Linker Benzofuran Tail->Urea Linker Hydrophobic Pocket Hydrophobic Pocket Benzofuran Tail->Hydrophobic Pocket Occupies hydrophobic region Carboxylate (ZBG) Carboxylate (ZBG) Urea Linker->Carboxylate (ZBG) Carboxylate (ZBG)->Zn(II) Binds to catalytic zinc

Sources

The Versatile Building Block: (5-Bromobenzo[b]furan-2-yl)methylamine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Benzofuran Scaffold

The benzofuran nucleus is a privileged scaffold in medicinal chemistry and materials science, found in a plethora of natural products and synthetic molecules with a broad spectrum of biological activities.[1][2] Derivatives of benzofuran have demonstrated significant therapeutic potential, exhibiting anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The strategic functionalization of the benzofuran core allows for the fine-tuning of these properties, making the development of novel synthetic building blocks a cornerstone of drug discovery and development. Among these, (5-Bromobenzo[b]furan-2-yl)methylamine stands out as a particularly valuable intermediate. The presence of a reactive primary amine at the 2-position and a bromine atom at the 5-position offers two orthogonal points for diversification, enabling the construction of complex molecular architectures and chemical libraries for high-throughput screening.

This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of this compound as a pivotal building block in organic synthesis. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Synthesis of the Core Building Block: this compound

The synthesis of this compound can be efficiently achieved from commercially available 5-bromobenzofuran-2-carboxylic acid. The synthetic strategy involves the conversion of the carboxylic acid to a carboxamide, followed by reduction to the target primary amine. This two-step sequence is robust and amenable to scale-up.

Logical Workflow for Synthesis

The following diagram illustrates the synthetic pathway from the carboxylic acid to the target methylamine.

G cluster_0 Synthesis of this compound A 5-Bromobenzofuran-2-carboxylic acid B 5-Bromobenzofuran-2-carbonyl chloride A->B SOCl2, reflux C 5-Bromobenzofuran-2-carboxamide B->C NH4OH, Toluene D This compound C->D BH3-THF or LiAlH4, THF

Caption: Synthetic route to this compound.

Protocol 1: Synthesis of 5-Bromobenzofuran-2-carboxamide

This protocol details the conversion of 5-bromobenzofuran-2-carboxylic acid to its corresponding primary amide, a key intermediate for the final reduction step. The formation of an acyl chloride is a critical activation step.

Materials:

  • 5-Bromobenzofuran-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene

  • 25% aqueous Ammonium hydroxide (NH₄OH)

  • Ice

Procedure:

  • To a suspension of 5-bromobenzofuran-2-carboxylic acid (1.0 eq) in anhydrous toluene (0.4 mmol/mL), add thionyl chloride (1.65 eq).

  • Stir the mixture at reflux for 3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene. This affords the crude 5-bromobenzofuran-2-carbonyl chloride.

  • In a separate flask, cool a solution of 25% aqueous ammonium hydroxide in an ice bath.

  • Add the crude 5-bromobenzofuran-2-carbonyl chloride portion-wise to the cold ammonium hydroxide solution with vigorous stirring.

  • A precipitate of 5-bromobenzofuran-2-carboxamide will form. Continue stirring in the ice bath for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired carboxamide.[5]

Expertise & Experience: The use of thionyl chloride is a standard and effective method for converting carboxylic acids to acyl chlorides. The reaction is driven by the formation of gaseous byproducts. The subsequent addition of the crude acyl chloride to an excess of cold ammonium hydroxide ensures the rapid and high-yielding formation of the primary amide while minimizing side reactions.

Protocol 2: Reduction of 5-Bromobenzofuran-2-carboxamide to this compound

This protocol describes the reduction of the carboxamide to the target primary amine. Two common and effective reducing agents are presented: Borane-tetrahydrofuran complex (BH₃-THF) and Lithium aluminum hydride (LiAlH₄).

Method A: Reduction with Borane-Tetrahydrofuran (BH₃-THF)

Materials:

  • 5-Bromobenzofuran-2-carboxamide

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl, e.g., 3 M aqueous)

  • Sodium hydroxide (NaOH, e.g., 10% aqueous)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-bromobenzofuran-2-carboxamide (1.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the borane-tetrahydrofuran complex (typically 2.0-3.0 eq of BH₃) dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of 3 M HCl to decompose the intermediate borane-amine complex.

  • Make the solution basic by the addition of 10% aqueous NaOH.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford this compound.[6]

Method B: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Materials:

  • 5-Bromobenzofuran-2-carboxamide

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a Fieser workup (water, 15% NaOH, water)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ (typically 1.5-2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • In a separate flask, dissolve 5-bromobenzofuran-2-carboxamide (1.0 eq) in anhydrous THF and add this solution dropwise to the stirred LiAlH₄ suspension.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to 0 °C and carefully quench the excess LiAlH₄. A common method is the sequential, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water again (3x mL), where 'x' is the mass of LiAlH₄ in grams. This procedure is designed to produce a granular precipitate of aluminum salts that is easily filtered.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the target amine.[3][7]

Trustworthiness: Both BH₃-THF and LiAlH₄ are powerful reducing agents capable of reducing amides to amines.[8][9] LiAlH₄ is generally more reactive and may require more careful handling.[7][10] The choice between the two reagents may depend on the presence of other functional groups in the molecule and laboratory safety protocols. The workup procedures are standard and designed for the safe and efficient isolation of the amine product.

Applications in Organic Synthesis: Expanding Molecular Diversity

This compound is a versatile building block for the synthesis of a wide array of more complex molecules. The primary amine serves as a nucleophile for reactions such as N-acylation and reductive amination, while the bromo-substituent can participate in various palladium-catalyzed cross-coupling reactions.

Application 1: N-Acylation for the Synthesis of Amides

The primary amine of this compound readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form stable amide bonds. This reaction is fundamental in the construction of many biologically active molecules.

G cluster_1 N-Acylation Reaction A This compound C N-((5-bromobenzo[b]furan-2-yl)methyl)acetamide A->C B Acylating Agent (e.g., Acetyl Chloride) B->C

Caption: General scheme for the N-acylation of the title amine.

Protocol 3: Synthesis of N-((5-bromobenzo[b]furan-2-yl)methyl)acetamide

This protocol provides a straightforward method for the N-acetylation of this compound using acetic anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Dichloromethane (DCM) or Acetic acid

  • Pyridine or Triethylamine (catalytic, if using DCM)

  • Ice-water

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM (approximately 10 mL per gram of amine).

  • Add a catalytic amount of pyridine or triethylamine (0.1 eq).

  • Add acetic anhydride (1.2 eq) to the solution.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified by recrystallization or column chromatography on silica gel.[1]

Authoritative Grounding: The N-acylation of amines is a well-established and reliable transformation in organic synthesis. The use of acetic anhydride is a common and effective method for introducing an acetyl group.[11][12] The addition of a catalytic amount of a tertiary amine base can accelerate the reaction when conducted in a non-acidic solvent like DCM.

Application 2: Reductive Amination for the Synthesis of Secondary Amines

Reductive amination is a powerful method for forming carbon-nitrogen bonds. This compound can react with aldehydes or ketones to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding secondary amine.

G cluster_2 Reductive Amination A This compound C Intermediate Imine A->C B Aldehyde/Ketone (e.g., Benzaldehyde) B->C D N-benzyl-1-(5-bromobenzo[b]furan-2-yl)methanamine C->D E Reducing Agent (e.g., NaBH(OAc)3) E->D

Caption: Workflow for the synthesis of secondary amines via reductive amination.

Protocol 4: Synthesis of N-benzyl-1-(5-bromobenzo[b]furan-2-yl)methanamine

This protocol details the reductive amination of benzaldehyde with this compound using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of benzaldehyde (1.0 eq) in ethyl acetate (EtOAc), add this compound (1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 6-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with EtOAc (3 x volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl secondary amine.

Scientific Integrity: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly well-suited for reductive aminations.[13][14] It is less basic and more tolerant of acidic conditions that can favor imine formation compared to other borohydrides like sodium borohydride.

Data Presentation

The following table summarizes the key characteristics of the synthesized compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Analytical Data (Expected)
5-Bromobenzofuran-2-carboxamideC₉H₆BrNO₂240.05>90¹H NMR, ¹³C NMR, MS consistent with structure
This compoundC₉H₈BrNO226.0770-85¹H NMR, ¹³C NMR, MS consistent with structure
N-((5-bromobenzo[b]furan-2-yl)methyl)acetamideC₁₁H₁₀BrNO₂268.11>90¹H NMR, ¹³C NMR, MS consistent with structure
N-benzyl-1-(5-bromobenzo[b]furan-2-yl)methanamineC₁₆H₁₄BrNO316.2065-80¹H NMR, ¹³C NMR, MS consistent with structure

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of diverse and complex molecules. The reliable synthetic route to this intermediate, coupled with its reactivity in fundamental organic transformations such as N-acylation and reductive amination, makes it an indispensable tool for researchers in medicinal chemistry and drug discovery. The protocols provided herein are robust and grounded in established chemical principles, offering a solid foundation for the exploration of novel chemical space centered around the benzofuran scaffold.

References

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Lumen Learning. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II. [Link]

  • Fisher Scientific. Aluminium hydrides and borohydrides as reducing agents. [Link]

  • Aslam, M., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
  • Gribble, G. W. (2010). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 39(5), 1946-1958.
  • Salunkhe, V. G., et al. (2016). Controlled Reduction of Tertiary Amides to the Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents. The Journal of Organic Chemistry, 81(11), 4357-4368.
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  • Al-Difar, H., et al. (2020). Synthesis of Novel Heterocyclic Compounds Containing Benzofuran Moiety. Journal of Pharmaceutics and Drug Research, 2(3), 120-123.
  • Karataş, F. Ö., & Yilmaz, I. (2006). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. European Journal of Medicinal Chemistry, 41(10), 1253-1258.
  • Zhdankin, V. V., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

  • Shcherbakov, V., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771.
  • Karataş, F. Ö., & Yilmaz, I. (2006). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. ResearchGate. [Link]

  • Kégl, T., et al. (2021). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
  • The Royal Society of Chemistry. (2013). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. [Link]

  • Wishka, D. G., & Walker, D. P. (2007). Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester.
  • Wang, D., et al. (2022). Reductive Amination of 5-Hydroxymethylfurfural to 2,5-Bis(aminomethyl)furan over Alumina-Supported Ni-Based Catalytic Systems. ChemSusChem, 15(13), e202200233.
  • Rakhmonov, R. O., et al. (2019). Acylation of N-((2-methyl-6-p-bromphenil imidazo[2.1-b]-[1.3. 4]-thiadiazole-5-il)methyl)-ethylamine.
  • The Royal Society of Chemistry. (2018). Electrochemical reductive amination of furfural-based biomass intermediates. [Link]

Sources

Application Notes and Protocols: (5-Bromobenzo[b]furan-2-yl)methylamine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold as a Privileged Motif in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes, including signal transduction, metabolism, proliferation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets. The benzofuran moiety is recognized as a "privileged" scaffold in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a wide range of biological activities.[2] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal anchor for designing potent and selective kinase inhibitors.[3][4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a key intermediate, (5-Bromobenzo[b]furan-2-yl)methylamine , in the synthesis of potent kinase inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols, and discuss the structure-activity relationship (SAR) of the resulting compounds, with a focus on Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.

The Strategic Importance of this compound

The title compound serves as a versatile building block for several reasons:

  • The Benzofuran Core: Provides a rigid scaffold that can be strategically positioned within the ATP-binding pocket of kinases.

  • The 2-Methylamine Group: This primary amine serves as a crucial handle for introducing various heterocyclic systems, a common strategy in kinase inhibitor design to form key hydrogen bond interactions with the hinge region of the kinase.

  • The 5-Bromo Substituent: The bromine atom at the 5-position offers several advantages. It can serve as a point for further chemical modification through cross-coupling reactions, allowing for the exploration of chemical space and optimization of inhibitor potency and selectivity. Additionally, the halogen atom can engage in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to the target protein.

Targeting Key Kinases: CDK2 and VEGFR-2

Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a key regulator of the cell cycle, and its aberrant activity is frequently observed in various cancers.[6][7] Therefore, the development of selective CDK2 inhibitors is a promising therapeutic strategy. Benzofuran-based compounds have shown potent inhibitory activity against CDK2.[1][3][8]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9] Inhibition of VEGFR-2 is a clinically validated approach for cancer therapy. Several benzofuran derivatives have been reported as potent VEGFR-2 inhibitors.

Synthetic Protocol: Synthesis of a Representative N-((5-Bromobenzo[b]furan-2-yl)methyl)pyrimidin-4-amine Derivative

This protocol describes a general and robust method for the synthesis of a pyrimidine-based kinase inhibitor core structure starting from this compound. This scaffold is a common feature in many ATP-competitive kinase inhibitors.

Reaction Scheme:

Reaction_Scheme A This compound C N-((5-Bromobenzo[b]furan-2-yl)methyl)-5-substituted-pyrimidin-4-amine A->C DIPEA, n-BuOH, 120 °C B 4-Chloro-5-substituted-pyrimidine B->C

A representative synthesis of an N-((5-Bromobenzo[b]furan-2-yl)methyl)pyrimidin-4-amine derivative.

Materials and Reagents:

  • This compound

  • A suitably substituted 4-chloropyrimidine (e.g., 4-chloro-5-fluoropyrimidine)

  • N,N-Diisopropylethylamine (DIPEA)

  • n-Butanol (n-BuOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for extraction and filtration

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (MS)

Experimental Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.), the substituted 4-chloropyrimidine (1.1 eq.), and n-butanol (to achieve a concentration of ~0.1 M).

  • Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) to the reaction mixture.

  • Heating: Heat the reaction mixture to 120 °C and stir under a nitrogen atmosphere.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-((5-Bromobenzo[b]furan-2-yl)methyl)-5-substituted-pyrimidin-4-amine derivative.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Structure-Activity Relationship (SAR) Insights

The biological activity of kinase inhibitors derived from this compound is highly dependent on the nature of the substituents on both the benzofuran and the attached heterocyclic moiety.

Structural Modification Effect on Activity Rationale
5-Position of Benzofuran Substitution with small hydrophobic groups or hydrogen bond acceptors can enhance potency. The 5-bromo group can be utilized for further derivatization via cross-coupling reactions to explore this pocket.This position often points towards the solvent-exposed region or a small hydrophobic pocket of the kinase active site.
2-Methylamine Linker The amine provides a crucial hydrogen bond donor to the kinase hinge region. The length and flexibility of the linker are critical for optimal positioning of the benzofuran core.This interaction is a hallmark of many Type I and Type II kinase inhibitors and is essential for high-affinity binding.
Substitution on the Pyrimidine Ring Small substituents at the 5-position of the pyrimidine can modulate selectivity and potency by interacting with the gatekeeper residue and the surrounding hydrophobic pocket.Tailoring these substituents is a key strategy for achieving selectivity among different kinases.

Visualization of a Kinase Inhibition Workflow

Kinase_Inhibitor_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound React Reaction with Chloropyrimidine Start->React Purify Purification React->Purify Product Kinase Inhibitor Candidate Purify->Product Enzyme_Assay In vitro Kinase Assay (e.g., IC50 determination) Product->Enzyme_Assay Cell_Assay Cell-based Proliferation Assay (e.g., MTT, IC50 determination) Enzyme_Assay->Cell_Assay SAR_Analysis Structure-Activity Relationship Analysis Cell_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Start Iterative Design

Workflow for the synthesis and evaluation of kinase inhibitors.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. The protocols and insights provided in this application note offer a solid foundation for researchers to design and synthesize novel benzofuran-based compounds with potent and selective kinase inhibitory activity. The strategic incorporation of this building block allows for the systematic exploration of structure-activity relationships, ultimately contributing to the development of next-generation targeted therapeutics.

References

  • Eldehna, W. M., et al. (2022). Novel oxindole/benzofuran hybrids as potential dual CDK2/GSK-3β inhibitors targeting breast cancer: design, synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1334-1353. Available at: [Link]

  • Li, Q., et al. (2022). Discovery of novel benzofuro[3,2-b]quinoline derivatives as dual CDK2/Topo I inhibitors. Bioorganic Chemistry, 126, 105870. Available at: [Link]

  • Singh, A., et al. (2022). Novel benzylidene benzofuranone analogues as potential anticancer agents: design, synthesis and in vitro evaluation based on CDK2 inhibition assays. 3 Biotech, 12(9), 234. Available at: [Link]

  • Eldehna, W. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Scientific Reports, 12(1), 6842. Available at: [Link]

  • Eldehna, W. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. ResearchGate. Available at: [Link]

  • Khan, I., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Molecules, 28(15), 5821. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. RSC Advances, 13(20), 13621-13640. Available at: [Link]

  • Li, Y., et al. (2021). Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation. Molecules, 26(16), 4945. Available at: [Link]

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  • Abdelhafez, O. M., et al. (2014). Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. RSC Advances, 4(31), 16213-16226. Available at: [Link]

  • Sharma, A., et al. (2022). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 13(10), 1169-1187. Available at: [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(5), 920-932. Available at: [Link]

  • El-Sayed, M. A., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 567. Available at: [Link]

  • Abouzid, K. M., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. ResearchGate. Available at: [Link]

  • Wikipedia contributors. (2023, December 14). VEGFR-2 inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved 09:07, January 13, 2026, from [Link]

  • Krawiecka, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1542. Available at: [Link]

  • Wang, S., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of medicinal chemistry, 53(10), 4138-4151. Available at: [Link]

  • Kumar, A., et al. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[1][8]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Medicinal Chemistry. Available at: [Link]

  • George, R. F., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1109-1123. Available at: [Link]

  • Li, W., et al. (2016). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. European journal of medicinal chemistry, 124, 276-286. Available at: [Link]

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  • Zazharskyi, V., et al. (2020). Physicochemical properties of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols. ResearchGate. Available at: [Link]

Sources

Derivatization of (5-Bromobenzo[b]furan-2-yl)methylamine for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Strategic Derivatization of (5-Bromobenzo[b]furan-2-yl)methylamine for the Generation of Novel Compound Libraries for Biological Screening

Abstract & Introduction

The benzofuran nucleus is a privileged heterocyclic scaffold frequently found in natural products and synthetic molecules with a wide spectrum of potent biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4][5] Its rigid, planar structure and ability to participate in various intermolecular interactions make it an attractive starting point for drug discovery campaigns.[2] this compound serves as a versatile starting material, presenting two key handles for chemical modification: the reactive primary amine at the 2-position and the bromine atom at the 5-position, which can be utilized for subsequent cross-coupling reactions.

This application note provides a detailed guide for the strategic derivatization of the primary amine of this compound. The objective is to rapidly and efficiently generate a diverse library of analogues suitable for biological screening. We present field-proven, step-by-step protocols for three fundamental and high-yielding transformations: N-acylation, N-sulfonylation, and reductive amination. The rationale behind each derivatization strategy is discussed, emphasizing how these modifications can systematically modulate the physicochemical properties of the parent molecule to explore the structure-activity relationship (SAR).

The this compound Scaffold: A Strategic Starting Point

The choice of this compound as the foundational scaffold is deliberate. The primary amine is a highly versatile functional group that can be readily converted into a wide array of other functionalities, including amides, sulfonamides, and secondary or tertiary amines. Each of these transformations introduces new physicochemical properties (e.g., hydrogen bonding capacity, lipophilicity, charge) that can profoundly influence biological activity.

G cluster_0 Core Scaffold cluster_1 Derivative Classes A This compound B Amides (R-CO-NH-) A->B N-Acylation (Acyl Halides, Anhydrides, Carboxylic Acids) C Sulfonamides (R-SO2-NH-) A->C N-Sulfonylation (Sulfonyl Chlorides) D Secondary Amines (R-CH2-NH-) A->D Reductive Amination (Aldehydes/Ketones, Reducing Agent)

Figure 1: Key derivatization strategies for this compound.

Derivatization Protocols: Methodologies & Rationale

The following protocols are designed to be robust and adaptable for the synthesis of a diverse compound library. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Solvents should be anhydrous unless otherwise specified.

Protocol 1: N-Acylation via Acyl Chlorides

Rationale: The formation of an amide bond is one of the most fundamental transformations in medicinal chemistry.[6] Acylation with a diverse set of acyl chlorides introduces a wide range of substituents, allowing for systematic exploration of steric and electronic effects on biological activity. This method is rapid, high-yielding, and generally proceeds under mild conditions.[7]

Experimental Protocol:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv). Dissolve it in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2 equiv).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize potential side reactions.

  • Reagent Addition: Add the desired acyl chloride (1.05 equiv) dropwise to the cooled solution over 5-10 minutes. The slight excess of the acylating agent ensures complete consumption of the starting amine.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is no longer detectable.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3 x volume of the aqueous layer).

    • Wash the combined organic layers sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove excess acid), and brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-acylated benzofuran derivative.

ParameterConditionRationale
Solvent Anhydrous DCM, THFAprotic, dissolves reactants, inert to conditions.
Base Triethylamine, PyridineScavenges the HCl byproduct generated during the reaction.[9]
Temperature 0 °C to Room Temp.Controls reactivity and minimizes side-product formation.
Stoichiometry Amine:Base:Acyl Chloride (1:1.2:1.05)Slight excess of base and acylating agent drives the reaction to completion.

Table 1: Summary of typical reaction conditions for N-acylation.

Protocol 2: N-Sulfonylation

Rationale: The sulfonamide functional group is a key pharmacophore found in numerous clinically approved drugs.[10] It acts as a stable, non-classical bioisostere of an amide and can serve as a hydrogen bond donor and acceptor. Derivatization with various sulfonyl chlorides allows for the introduction of diverse aryl and alkyl groups.

Causality Behind Experimental Choices: A common side reaction with primary amines is di-sulfonylation, where the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of sulfonyl chloride.[11] To ensure mono-sulfonylation selectivity, it is critical to control the reaction parameters carefully. Slow addition of the sulfonyl chloride at low temperatures keeps its instantaneous concentration low, favoring reaction with the more nucleophilic primary amine over the sulfonamide anion.[9][11]

Experimental Protocol:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and dissolve in anhydrous DCM or THF (~0.1 M).

  • Base Addition: Add pyridine (1.5 equiv). Pyridine often serves as both the base and a suitable solvent in some cases.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. For particularly reactive sulfonyl chlorides, cooling to -20 °C may be beneficial.[11]

  • Reagent Addition: In a separate flask or syringe, prepare a solution of the desired sulfonyl chloride (1.0 equiv) in a small amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 30-60 minutes.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm slowly to room temperature and stir for an additional 4-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The desired product should be more non-polar than the starting amine.

  • Work-up:

    • Quench the reaction with 1 M HCl.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude sulfonamide by flash column chromatography or recrystallization.

Protocol 3: N-Alkylation via Reductive Amination

Rationale: Reductive amination is a powerful and widely used method for forming C-N bonds, converting a primary amine into a secondary amine.[12][13] It proceeds in two stages: the formation of an imine intermediate from the condensation of the amine with an aldehyde or ketone, followed by in-situ reduction.[13] This one-pot procedure is highly efficient and avoids the over-alkylation problems often associated with direct alkylation using alkyl halides.[7]

Causality Behind Experimental Choices: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for many applications because it is a mild and selective reducing agent that reduces the protonated iminium ion intermediate much faster than it reduces the starting aldehyde or ketone.[14] This selectivity allows for a convenient one-pot reaction where all reagents can be mixed together.[14]

G A Mix Amine, Carbonyl (Aldehyde or Ketone), and Solvent (DCE/THF) B Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) A->B C Stir at Room Temperature (4-24 h) B->C D Monitor by TLC/LC-MS C->D E Aqueous Work-up (Quench with NaHCO₃) D->E F Extraction & Drying E->F G Purification (Column Chromatography) F->G H Pure Secondary Amine G->H

Figure 2: General workflow for one-pot reductive amination.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv) and the desired aldehyde or ketone (1.0-1.2 equiv).

  • Solvent: Add an appropriate solvent such as 1,2-dichloroethane (DCE) or THF to a concentration of ~0.1-0.2 M.

  • Reducing Agent: Add sodium triacetoxyborohydride (STAB, 1.5 equiv) to the mixture in one portion. The reaction may bubble slightly due to the release of hydrogen gas.

  • Reaction: Stir the mixture at room temperature under an inert atmosphere for 4-24 hours.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS to confirm the consumption of the starting materials and the formation of the new, less polar secondary amine product.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir for 15-20 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure secondary amine.

ParameterConditionRationale
Solvent DCE, THFAprotic solvents that are compatible with the reducing agent.
Reducing Agent NaBH(OAc)₃ (STAB)Mild and selective for the iminium ion over the carbonyl.[14]
Temperature Room Temp.Sufficient for both imine formation and reduction.
Stoichiometry Amine:Carbonyl:STAB (1:1.1:1.5)Slight excess of carbonyl and reductant ensures complete conversion.

Table 2: Summary of typical reaction conditions for reductive amination.

Biological Screening Cascade

Once a library of derivatives has been synthesized and purified, the next step is to evaluate their biological activity. This is typically done using a tiered approach or a "screening cascade."[15]

Rationale: The goal of a screening cascade is to efficiently test a large number of compounds to identify a small number of "hits" that warrant further investigation.[16] The process starts with a broad, high-throughput primary screen and becomes progressively more focused and complex.[17]

G cluster_0 cluster_1 A Step 1: Primary Screen (e.g., Single concentration, high-throughput) B Step 2: Hit Confirmation (Re-test initial hits) A->B Initial 'Hits' A->Inactive C Step 3: Dose-Response Analysis (Determine potency, e.g., IC₅₀/EC₅₀) B->C Confirmed Hits B->FalsePos D Step 4: Secondary & Selectivity Assays (e.g., Mechanism of Action, Off-target effects) C->D E Lead Candidates D->E

Figure 3: A typical biological screening cascade for drug discovery.

Protocol: Primary Antibacterial Screening (Agar Disk Diffusion)

Rationale: The agar disk diffusion method is a simple, cost-effective, and widely used qualitative assay to screen for antimicrobial activity.[17] It allows for the rapid assessment of a large number of compounds against one or more microbial strains. Benzofuran derivatives have shown notable antimicrobial potential.[18]

Protocol:

  • Prepare Inoculum: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) in sterile saline or broth, matching the turbidity to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the bacterial inoculum over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of growth.

  • Compound Application:

    • Prepare stock solutions of the synthesized benzofuran derivatives in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

    • Impregnate sterile filter paper disks (6 mm diameter) with a fixed volume (e.g., 10 µL) of each compound's stock solution.

    • Allow the solvent to evaporate completely in a sterile environment.

  • Disk Placement: Aseptically place the compound-impregnated disks onto the surface of the inoculated agar plate. Also include a positive control disk (containing a known antibiotic) and a negative control disk (containing only the solvent).

  • Incubation: Invert the plates and incubate at 37 °C for 18-24 hours.

  • Data Analysis: Measure the diameter (in mm) of the zone of inhibition (the clear area around the disk where bacterial growth is prevented). A larger zone diameter indicates greater antimicrobial activity. Compounds showing significant zones of inhibition are considered "hits" for further study.

Conclusion

The this compound scaffold is a highly valuable starting point for the generation of diverse chemical libraries. The protocols detailed in this application note for N-acylation, N-sulfonylation, and reductive amination provide robust and reliable methods for derivatizing the primary amine functionality. By systematically applying these transformations, researchers can efficiently produce novel compound collections. When coupled with a logical screening cascade, this strategy provides a powerful platform for the discovery of new biologically active agents for a wide range of therapeutic targets.

References

  • BenchChem. (2025).
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  • Longdom Publishing. (n.d.).
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  • Katritzky, A. R., et al. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH.
  • BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
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Application Notes & Protocols: High-Throughput Screening for Novel Modulators of Monoamine Oxidase Using (5-Bromobenzo[b]furan-2-yl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[1] Two isoforms, MAO-A and MAO-B, have been identified, differing in their substrate specificity and inhibitor sensitivity.[1] Aberrant MAO activity has been implicated in a range of neurological and psychiatric disorders, including depression, anxiety, Parkinson's disease, and Alzheimer's disease.[1][2] Consequently, the development of selective MAO inhibitors has been a significant focus of drug discovery efforts.

The compound (5-Bromobenzo[b]furan-2-yl)methylamine possesses structural motifs, specifically the benzofuran core and a methylamine side chain, that suggest a potential interaction with monoamine-binding enzymes. The benzofuran scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets.[3][4] The methylamine group is a common feature in known monoamine oxidase inhibitors. This application note, therefore, outlines a comprehensive high-throughput screening (HTS) strategy to elucidate the potential inhibitory activity of this compound and its analogs against MAO-A and MAO-B.

We present a primary, robust, and cost-effective fluorometric assay for the initial high-throughput screen, followed by a confirmatory cell-based assay to validate primary hits in a more physiologically relevant context. This tiered approach is designed to minimize false positives and provide a clear path for hit-to-lead development.

Part 1: Primary High-Throughput Screening: Fluorometric MAO-A and MAO-B Inhibition Assay

This primary assay is designed for rapid and sensitive detection of MAO-A and MAO-B inhibition in a 384-well format. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate, using a fluorogenic probe.[2][5][6]

Principle of the Assay

The enzymatic activity of MAO-A or MAO-B on their respective substrates produces H₂O₂. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex Red) to generate a highly fluorescent product (resorufin). A decrease in the fluorescent signal in the presence of a test compound, such as this compound, indicates potential inhibition of the respective MAO isoform.

Experimental Workflow: Primary HTS

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis Compound_Plate Compound Plate Preparation This compound & Controls (DMSO, Known Inhibitors) Dispense_Compound Dispense Compound/Controls Compound_Plate->Dispense_Compound Reagent_Mix Reagent Master Mix Preparation (Buffer, MAO Enzyme, HRP, Fluorogenic Probe) Dispense_Reagents Add Reagent Master Mix Reagent_Mix->Dispense_Reagents Dispense_Compound->Dispense_Reagents Incubate_1 Pre-incubation (Compound + Enzyme) Dispense_Reagents->Incubate_1 Add_Substrate Add MAO Substrate (Initiate Reaction) Incubate_1->Add_Substrate Incubate_2 Incubation (Enzymatic Reaction) Add_Substrate->Incubate_2 Read_Plate Read Fluorescence (Ex/Em appropriate for probe) Incubate_2->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Z_Factor Determine Z' Factor Calculate_Inhibition->Z_Factor Identify_Hits Identify Primary Hits Z_Factor->Identify_Hits

Caption: Primary HTS workflow for MAO inhibition.

Detailed Protocol: Primary Fluorometric Assay

Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO-A substrate (e.g., p-Tyramine)

  • MAO-B substrate (e.g., Benzylamine)

  • This compound (and other test compounds)

  • Known MAO-A inhibitor (e.g., Clorgyline)

  • Known MAO-B inhibitor (e.g., Deprenyl)

  • Horseradish Peroxidase (HRP)

  • Fluorogenic Probe (e.g., Amplex Red)

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4

  • DMSO (for compound dilution)

  • 384-well black, flat-bottom plates

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of this compound in DMSO.

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the compound dilutions to the 384-well assay plates.

    • Include wells for negative controls (DMSO only) and positive controls (known inhibitors).

  • Reagent Preparation (Prepare fresh):

    • Prepare a 2X enzyme/probe master mix for each MAO isoform in assay buffer containing the respective MAO enzyme, HRP, and the fluorogenic probe. The final concentrations should be optimized, but a starting point is provided in the table below.

  • Assay Execution:

    • Add 10 µL of the 2X enzyme/probe master mix to each well of the compound-plated 384-well plate.

    • Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure proper mixing.

    • Pre-incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Prepare a 2X substrate solution in assay buffer.

    • Initiate the enzymatic reaction by adding 10 µL of the 2X substrate solution to all wells.

    • Incubate the plates for 30-60 minutes at 37°C, protected from light.

    • Read the fluorescence on a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/590 nm for Amplex Red).[7]

Data Analysis:

  • Percentage Inhibition Calculation:

    • Calculate the percentage inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background)) where Signal_Background is the fluorescence from wells with a high concentration of a known inhibitor.

  • Assay Quality Control:

    • Calculate the Z' factor to assess the quality and robustness of the assay. A Z' factor between 0.5 and 1.0 indicates an excellent assay.[1][5] Z' = 1 - (3 * (SD_DMSO + SD_PositiveControl)) / |Mean_DMSO - Mean_PositiveControl|

  • Hit Identification:

    • Compounds exhibiting a percentage inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the mean of the DMSO controls) are considered primary hits.

    • Generate dose-response curves for the primary hits and calculate their IC₅₀ values.

Parameter MAO-A Assay MAO-B Assay
Enzyme Recombinant Human MAO-ARecombinant Human MAO-B
Substrate p-TyramineBenzylamine
Positive Control ClorgylineDeprenyl
Final Enzyme Conc. 1-5 µg/mL1-5 µg/mL
Final Substrate Conc. 200 µM200 µM
Final HRP Conc. 1 U/mL1 U/mL
Final Probe Conc. 50 µM50 µM
Incubation Time 30-60 min at 37°C30-60 min at 37°C

Part 2: Secondary Screening: Cell-Based Apoptosis Assay

Given that some benzofuran derivatives have been shown to induce apoptosis in cancer cells, a secondary assay to investigate this possibility for hits that are potent MAO inhibitors is warranted.[3] This provides valuable information about the compound's potential mechanism of action and off-target effects. A common HTS-compatible method for detecting apoptosis is measuring the activity of caspases 3 and 7.[8][9]

Principle of the Assay

Caspases 3 and 7 are key executioner caspases in the apoptotic pathway.[8] This assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspases 3 and 7. Cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.

Experimental Workflow: Secondary Assay

Secondary_Assay_Workflow cluster_cell_prep Cell Culture & Plating cluster_treatment Compound Treatment cluster_assay_execution Assay Execution cluster_data_analysis Data Analysis Cell_Culture Culture appropriate cell line (e.g., SH-SY5Y neuroblastoma) Seed_Cells Seed cells into 384-well white-walled plates Cell_Culture->Seed_Cells Incubate_Cells Incubate overnight to allow attachment Seed_Cells->Incubate_Cells Add_Compound Add serial dilutions of primary hits and controls (e.g., Staurosporine) Incubate_Cells->Add_Compound Incubate_Treatment Incubate for a defined period (e.g., 6, 12, or 24 hours) Add_Compound->Incubate_Treatment Add_Reagent Add Caspase-Glo® 3/7 Reagent Incubate_Treatment->Add_Reagent Incubate_Lysis Incubate to lyse cells and generate luminescent signal Add_Reagent->Incubate_Lysis Read_Luminescence Read luminescence on a plate reader Incubate_Lysis->Read_Luminescence Calculate_Fold_Change Calculate fold change in luminescence Read_Luminescence->Calculate_Fold_Change Generate_Curves Generate dose-response curves and determine EC₅₀ Calculate_Fold_Change->Generate_Curves

Caption: Secondary cell-based apoptosis assay workflow.

Detailed Protocol: Caspase 3/7 Activity Assay

Materials and Reagents:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Primary hits from the MAO screen

  • Positive control for apoptosis induction (e.g., Staurosporine)

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • 384-well white, clear-bottom tissue culture treated plates

Procedure:

  • Cell Plating:

    • Culture SH-SY5Y cells according to standard protocols.

    • Trypsinize and resuspend cells to a concentration of 1 x 10⁵ cells/mL.

    • Dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the primary hit compounds and the positive control (Staurosporine) in cell culture medium.

    • Add 10 µL of the diluted compounds to the respective wells. Include vehicle control wells (medium with the same percentage of DMSO as the compound wells).

    • Incubate the plate for a predetermined time course (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO₂ incubator.

  • Assay Execution:

    • Equilibrate the Caspase-Glo® 3/7 Reagent and the cell plate to room temperature.

    • Add 50 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells on a plate shaker at low speed for 1-2 minutes.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Fold Change Calculation:

    • Calculate the fold change in caspase activity relative to the vehicle control: Fold Change = Signal_Compound / Mean_Signal_Vehicle

  • Dose-Response Analysis:

    • Plot the fold change in luminescence against the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value for each active compound.

Parameter Value
Cell Line SH-SY5Y
Seeding Density 4,000 cells/well (in 40 µL)
Compound Volume 10 µL
Positive Control Staurosporine (e.g., 1 µM final conc.)
Treatment Duration 6, 12, or 24 hours
Assay Reagent Caspase-Glo® 3/7
Reagent Volume 50 µL
Incubation (Reagent) 1-2 hours at room temperature

Trustworthiness and Self-Validation

The proposed screening cascade incorporates several self-validating steps to ensure data integrity and trustworthiness:

  • Orthogonal Assays: The primary biochemical assay and the secondary cell-based assay measure different aspects of the compound's activity (direct enzyme inhibition vs. a downstream cellular event). A compound that is active in both assays is a more credible hit.

  • Known Inhibitors as Controls: The consistent performance of known inhibitors (Clorgyline, Deprenyl, Staurosporine) in each assay run validates the assay's sensitivity and reproducibility.

  • Z' Factor Calculation: This statistical parameter provides a quantitative measure of the assay's quality for each HTS run.[1][5]

  • Dose-Response Curves: Requiring hits to demonstrate a concentration-dependent effect helps to eliminate artifacts and promiscuous inhibitors that may show activity at a single high concentration.[10]

By implementing this robust, multi-tiered screening strategy, researchers can confidently identify and validate novel modulators of monoamine oxidase, such as this compound, for further development in the treatment of neurological disorders.

References

  • Zhou, M., & Zheng, W. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 760–766. [Link]

  • Grimm, C. E., et al. (2005). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. Journal of Biomolecular Screening, 10(7), 709–718. [Link]

  • Edmondson, D. E., & Binda, C. (2018). Monoamine Oxidases. Subcellular Biochemistry, 87, 83–105. [Link]

  • Holt, A., et al. (2012). High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. Phytotherapy Research, 26(8), 1209-1215. [Link]

  • Yan, Z., et al. (2004). A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 18(7), 741–747. [Link]

  • Bian, G., et al. (2014). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 35(6), 843–850. [Link]

  • Wang, H., et al. (2016). Fluorescent probes for detecting monoamine oxidase activity and cell imaging. RSC Advances, 6(84), 80963-80969. [Link]

  • Crouch, S. P. M., & Crompton, M. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Lee, S., et al. (2019). A High Throughput Apoptosis Assay using 3D Cultured Cells. Micromachines, 10(11), 735. [Link]

  • Lee, Y., et al. (2023). Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library. ACS Pharmacology & Translational Science, 6(12), 1956–1965. [Link]

  • Dagda, R. K., & Das Banerjee, T. (2021). Apoptosis Assessment in High-Content and High-Throughput Screening Assays. BioTechniques, 71(2), 113-122. [Link]

  • Koca, M., et al. (2008). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl) (3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 836-841. [Link]

  • Koca, M., et al. (2005). Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. Molecules, 10(7), 725-733. [Link]

  • Zhang, Y., et al. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(19), 6523. [Link]

  • Shoichet, B. K. (2004). High-throughput assays for promiscuous inhibitors. Journal of Medicinal Chemistry, 47(18), 4433-4440. [Link]

  • Silverman, L., et al. (1998). New assay technologies for high-throughput screening. Current Opinion in Chemical Biology, 2(3), 397-403. [Link]

  • Phutdhawong, W., et al. (2016). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 32(1), 311-318. [Link]

  • Zhou, Y., et al. (2021). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 26(16), 4945. [Link]

  • Zazharskyi, V., et al. (2020). Physicochemical properties of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols. Voprosy Khimii i Khimicheskoi Tekhnologii, (6), 50-58. [Link]

Sources

Application Notes & Protocols: (5-Bromobenzo[b]furan-2-yl)methylamine in the Development of Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for the development of neuroprotective agents based on (5-Bromobenzo[b]furan-2-yl)methylamine.

Abstract

Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant and growing global health challenge. The development of effective disease-modifying therapies remains a critical unmet need. Heterocyclic compounds, particularly those containing the benzofuran scaffold, have emerged as "privileged structures" in medicinal chemistry due to their diverse biological activities.[1][2] Benzofuran derivatives have shown considerable promise as inhibitors of β-amyloid aggregation, antioxidants, and anti-inflammatory agents, making them attractive candidates for neuroprotective drug discovery.[1][2][3] This guide focuses on a specific derivative, This compound , outlining its potential as a multi-target neuroprotective agent. We provide a comprehensive overview of its hypothesized mechanisms of action, a representative protocol for its chemical synthesis, and detailed methodologies for its evaluation using established in vitro and in vivo models. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the discovery and development of novel neurotherapeutics.

Introduction: The Benzofuran Scaffold in Neuroprotection

The benzofuran core is a versatile heterocyclic motif found in numerous natural products and synthetic compounds with significant pharmacological properties.[3] In the context of neurodegeneration, research has highlighted several key activities of benzofuran-based molecules:

  • Inhibition of Pathological Protein Aggregation: Certain derivatives effectively inhibit the formation of β-amyloid (Aβ) fibrils, a hallmark of Alzheimer's disease.[1][2]

  • Antioxidant and Radical Scavenging: The benzofuran ring system can mitigate oxidative stress, a common pathological factor in many neurodegenerative disorders.[1]

  • Enzyme Inhibition: The scaffold has been successfully utilized to design potent inhibitors of key enzymes, such as Monoamine Oxidase B (MAO-B), which is implicated in Parkinson's disease.[4][5]

  • Anti-inflammatory Effects: Some derivatives exhibit potent anti-neuroinflammatory activity, addressing another critical component of neurodegeneration.[6]

This compound combines the benzofuran core with a methylamine side chain, a feature often associated with monoamine oxidase inhibition. This structural combination suggests a potential for multi-target activity, making it a compelling candidate for further investigation.

Hypothesized Mechanisms of Neuroprotection

Based on its structural features and the known activities of related compounds, this compound is hypothesized to exert neuroprotection through several interconnected pathways.

Monoamine Oxidase B (MAO-B) Inhibition

MAO-B is a mitochondrial outer membrane enzyme that deaminates neurotransmitters, most notably dopamine. Its activity increases with age and is elevated in neurodegenerative conditions like Parkinson's and Alzheimer's disease.[7][8] The enzymatic breakdown of dopamine by MAO-B generates hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS) that contributes to oxidative stress and neuronal cell death.[8]

Causality: Inhibiting MAO-B serves two primary neuroprotective functions: it preserves dopamine levels in the brain and reduces the production of harmful ROS.[5][8] The propargylamine structure found in clinically used MAO-B inhibitors like selegiline and rasagiline is thought to be responsible for their neuroprotective effects, which may be independent of MAO-B inhibition itself.[8][9] The methylamine group on the benzofuran scaffold of our target compound makes it a strong candidate for MAO-B inhibition.

MAO_B_Pathway cluster_neuron Dopaminergic Neuron / Glial Cell Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism DOPAC DOPAC MAOB->DOPAC ROS H₂O₂ (ROS) MAOB->ROS OxStress Oxidative Stress & Neuronal Damage ROS->OxStress Inhibitor This compound Inhibitor->MAOB Inhibition

Caption: Hypothesized MAO-B inhibition by the target compound.

Antioxidant and Anti-inflammatory Activity

Oxidative stress and chronic neuroinflammation are intertwined pathological processes that drive neuronal damage. Benzofuran derivatives have well-documented antioxidant properties, capable of scavenging free radicals directly.[1] Furthermore, related 2-arylbenzofurans have been shown to exert anti-neuroinflammatory effects in glial cells.[6]

Causality: By reducing both oxidative stress and the production of pro-inflammatory mediators (e.g., nitric oxide, cytokines) from activated microglia, the compound could protect neurons from a toxic microenvironment.

Protocol: Synthesis and Characterization

The following is a representative, two-step protocol for the synthesis of this compound, based on established methodologies for similar structures.

Rationale: This pathway utilizes a common benzofuran synthesis followed by a standard reductive amination, which is a high-yield and reliable method for converting aldehydes to primary amines.

Synthesis_Workflow Start Starting Materials (e.g., 4-Bromophenol, Chloroacetaldehyde) Step1 Step 1: Benzofuran Ring Formation (Cyclization Reaction) Start->Step1 Intermediate Intermediate: 5-Bromobenzo[b]furan-2-carbaldehyde Step1->Intermediate Step2 Step 2: Reductive Amination (NH4OAc, NaBH3CN) Intermediate->Step2 Product Final Product: This compound Step2->Product Purify Purification (Column Chromatography) Product->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Caption: Representative synthetic workflow for the target compound.

Materials and Reagents
  • 5-Bromobenzo[b]furan-2-carbaldehyde (or precursors for its synthesis)

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH), Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Procedure (Reductive Amination)
  • Reaction Setup: To a solution of 5-Bromobenzo[b]furan-2-carbaldehyde (1.0 eq) in anhydrous methanol, add ammonium acetate (10.0 eq). Stir the mixture at room temperature for 30 minutes.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: Add DCM and saturated NaHCO₃ solution to the residue. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

Purification and Characterization
  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (often with 1% triethylamine to prevent the amine from sticking to the silica).

  • Characterization: Confirm the structure and purity of the final compound using:

    • ¹H and ¹³C NMR: To verify the chemical structure.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and purity.

Protocols: In Vitro Evaluation of Neuroprotective Efficacy

A tiered approach is recommended, starting with cell-based assays to confirm neuroprotective activity and elucidate the mechanism of action.

In_Vitro_Workflow cluster_setup Assay Setup cluster_analysis Analysis CellCulture 1. Neuronal Cell Culture (e.g., SH-SY5Y cells) Toxin 2. Induce Neurotoxicity (e.g., 6-OHDA, H₂O₂, Aβ₁₋₄₂) CellCulture->Toxin Treatment 3. Treat with Compound (Dose-Response) Toxin->Treatment Viability 4a. Assess Neuroprotection (MTT Assay) Treatment->Viability Mechanistic 4b. Mechanistic Assays (MAO-B, ROS, Cytokines) Treatment->Mechanistic Data Data Analysis (EC₅₀ / IC₅₀ Calculation) Viability->Data Mechanistic->Data

Caption: General workflow for in vitro neuroprotection screening.

Protocol: Neuroprotection Against Oxidative Stress

Rationale: This assay evaluates the compound's ability to protect neuronal cells from death induced by an oxidative insult, a common stressor in neurodegeneration. The SH-SY5Y cell line is a robust and widely used model for initial screening.[10]

  • Cell Culture: Plate SH-SY5Y human neuroblastoma cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) for 2 hours. Include a "vehicle only" control (e.g., 0.1% DMSO).

  • Induce Toxicity: Add the neurotoxin 6-hydroxydopamine (6-OHDA) or H₂O₂ to all wells except the "no toxin" control, to a final concentration known to cause ~50% cell death (e.g., 100 µM 6-OHDA).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Assess Viability (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the "no toxin" control. Plot a dose-response curve and determine the EC₅₀ (half-maximal effective concentration).

Protocol: MAO-B Enzymatic Inhibition Assay

Rationale: This biochemical assay directly measures the compound's ability to inhibit MAO-B enzyme activity, validating a primary hypothesized mechanism.

  • Assay Principle: Utilize a commercially available MAO-B inhibitor screening kit. These kits typically use a substrate that, when processed by MAO-B, generates a fluorescent or colorimetric product.

  • Procedure:

    • In a 96-well plate, add MAO-B enzyme, the kit's substrate, and varying concentrations of the test compound.

    • Include a "no inhibitor" control and a positive control inhibitor (e.g., Selegiline).

    • Incubate at 37°C for the time specified by the kit manufacturer (e.g., 30-60 minutes).

    • Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of MAO-B inhibition for each compound concentration. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration).

Assay Parameter Measured Typical Result Format
Neuroprotection (6-OHDA)Cell ViabilityEC₅₀ (µM)
MAO-B InhibitionEnzyme ActivityIC₅₀ (µM)
Intracellular ROSFluorescence IntensityFold Change vs. Toxin
Aβ₁₋₄₂ ToxicityCell ViabilityEC₅₀ (µM)
Table 1: Summary of quantitative data from in vitro assays.

Protocols: In Vivo Evaluation in Animal Models

Promising candidates from in vitro screening must be validated in vivo. The MPTP mouse model is the gold standard for testing agents targeting Parkinson's disease pathology, especially MAO-B inhibitors.[4]

Rationale: MAO-B is required to metabolize the pro-toxin MPTP into its active, neurotoxic form, MPP⁺. An effective MAO-B inhibitor will prevent this conversion, thereby protecting dopaminergic neurons from degeneration.[4]

Protocol Outline: MPTP Mouse Model of Parkinson's Disease
  • Animals: Use male C57BL/6 mice, 8-10 weeks old.

  • Grouping and Dosing:

    • Group 1 (Control): Saline vehicle injections.

    • Group 2 (MPTP): Pre-treatment with vehicle, followed by MPTP injections (e.g., 4 injections of 20 mg/kg, i.p., 2 hours apart).

    • Group 3 (Test Compound + MPTP): Pre-treatment with this compound (e.g., 1-10 mg/kg, i.p.) 30 minutes before each MPTP injection.

  • Behavioral Assessment (7 days post-MPTP):

    • Rotarod Test: Measure motor coordination and balance by recording the latency to fall from an accelerating rotating rod.

  • Tissue Collection (21 days post-MPTP):

    • Euthanize animals and perfuse with saline followed by 4% paraformaldehyde.

    • Dissect brains. Use one hemisphere for immunohistochemistry and the other (from a separate cohort) for neurochemical analysis.

  • Analysis:

    • Immunohistochemistry: Section the substantia nigra and striatum and stain for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons. Quantify the number of TH-positive cells in the substantia nigra pars compacta (SNpc).

    • Neurochemistry: Homogenize striatal tissue and use HPLC with electrochemical detection to measure levels of dopamine and its metabolites (DOPAC, HVA).

Measurement MPTP Group Outcome Expected Outcome with Effective Compound
Rotarod LatencySignificantly DecreasedRescued towards Control levels
TH+ Neurons (SNpc)Significant Loss (~50-70%)Significant Protection from Loss
Striatal DopamineSignificantly DepletedSignificantly Preserved
Table 2: Expected outcomes in the MPTP mouse model.

Conclusion and Future Directions

This compound represents a promising chemical scaffold for the development of multi-target neuroprotective agents. The protocols outlined here provide a robust framework for its synthesis and comprehensive evaluation, from initial cell-based screening to in vivo validation. Positive results from these studies would warrant further investigation into its broader mechanistic profile, including its effects on Aβ aggregation and neuroinflammation. Subsequent steps would involve lead optimization to improve potency and drug-like properties (ADME/Tox), followed by advanced preclinical studies in additional animal models of neurodegeneration.

References

  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (2015). Yonsei Medical Journal. [Link]

  • Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. (2019). Frontiers in Chemistry. [Link]

  • Monoamine oxidase B inhibition and neuroprotection. (2000). Neurology. [Link]

  • In vitro neurology assays. (n.d.). InnoSer. [Link]

  • Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. (2021). PLOS One. [Link]

  • Neuroprotection of MAO-B inhibitor and dopamine agonist in Parkinson disease. (2015). Medicine (Baltimore). [Link]

  • Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1. (2017). Molecules. [Link]

  • Role of Monoamine Oxidase Activity in Alzheimer's Disease: An Insight into the Therapeutic Potential of Inhibitors. (2021). Biomolecules. [Link]

  • An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. (2024). Open Exploration. [Link]

  • Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings. (2022). Neural Regeneration Research. [Link]

  • Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. (2022). Pharmaceuticals (Basel). [Link]

  • Neurodegenerative Disease Models. (n.d.). InVivo Biosystems. [Link]

  • Alzheimer's disease drug discovery: in vivo screening using Caenorhabditis elegans as a model for β-amyloid peptide-induced toxicity. (2013). Drug Discovery Today: Technologies. [Link]

  • Alzheimer's Disease in vitro models. (n.d.). Innoprot. [Link]

  • Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. (2025). Auctores. [Link]

  • In vitro Model Systems for Studies Into Retinal Neuroprotection. (2022). Frontiers in Neuroscience. [Link]

  • Some benzofuran scaffolds with neuroprotective AD bioactivities. (2019). ResearchGate. [Link]

  • Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1. (2017). ResearchGate. [Link]

  • Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans. (2017). Journal of Medicinal Chemistry. [Link]

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Fluorescent labeling of (5-Bromobenzo[b]furan-2-yl)methylamine for imaging studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Fluorescent Labeling of (5-Bromobenzo[b]furan-2-yl)methylamine for Imaging Studies

Introduction: Illuminating the Path of a Privileged Scaffold

The benzofuran core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] this compound is a representative of this class, and understanding its cellular uptake, subcellular localization, and target engagement is paramount for elucidating its mechanism of action and advancing drug development efforts.

Fluorescent labeling is a powerful technique that transforms a small molecule into a probe, allowing for its direct visualization within the complex environment of living or fixed cells using fluorescence microscopy.[6][7][8][9] By covalently attaching a fluorophore, we can track the molecule's journey, revealing critical information that is often inaccessible through traditional biochemical assays. This guide provides a comprehensive framework for the successful fluorescent labeling of this compound, leveraging its primary amine functionality for conjugation. We will detail the underlying chemistry, provide step-by-step protocols for labeling and purification, and offer guidance for its application in cellular imaging.

The Chemistry of Conjugation: Amine-Reactive Labeling

The primary aliphatic amine on the methyl group of this compound serves as an excellent nucleophile for covalent modification. The most robust and widely adopted strategy for labeling primary amines is the use of N-hydroxysuccinimide (NHS) esters of fluorescent dyes.[10][11][12][13]

Mechanism of Action: Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic acyl substitution mechanism.[10][14] The unprotonated primary amine attacks the carbonyl carbon of the NHS ester, forming a transient tetrahedral intermediate. This intermediate then collapses, releasing the N-hydroxysuccinimide group and forming a highly stable, covalent amide bond between the dye and the target molecule.[11][14]

Caption: NHS ester reaction mechanism with a primary amine.

Critical Parameter: The Role of pH

The reaction pH is the single most critical factor for successful conjugation.[14]

  • Low pH (<7): The primary amine is predominantly protonated (-NH₃⁺), rendering it non-nucleophilic and halting the desired reaction.[14]

  • Optimal pH (8.0 - 9.0): A sufficient fraction of the amine is deprotonated and nucleophilic (-NH₂), allowing for efficient reaction with the NHS ester.[12][15]

  • High pH (>9.0): While the aminolysis reaction is rapid, the competing hydrolysis of the NHS ester by hydroxide ions becomes significant, reducing the labeling efficiency.[12][14]

Therefore, maintaining the reaction buffer within the optimal pH range of 8.0-9.0 is essential for maximizing the yield of the desired fluorescent conjugate.

Protocol Part I: Fluorescent Labeling

This section outlines the practical steps for conjugating an NHS-ester functionalized fluorophore to this compound.

Prerequisite: Fluorophore Selection

The choice of fluorophore depends on the available excitation sources and emission filters of your microscope, as well as the potential for spectral overlap with other fluorescent probes. The ideal fluorophore should possess a high extinction coefficient (brightness), high quantum yield (efficiency), and excellent photostability to withstand repeated laser exposure.

Table 1: Properties of Common Amine-Reactive (NHS Ester) Fluorophores

Fluorophore FamilyExample DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Relative Photostability
Fluorescein FITC494518~80,0000.92Low
Cyanine Cy3-NHS550570~150,0000.15Moderate
Cyanine Cy5-NHS649670~250,0000.20High
Alexa Fluor™ Alexa Fluor 488 NHS495519~73,0000.92High
Alexa Fluor™ Alexa Fluor 555 NHS555565~155,0000.10Very High
Alexa Fluor™ Alexa Fluor 647 NHS650668~270,0000.20Very High

Note: Photophysical properties can be environmentally sensitive. Data are approximate and for guidance.[16][17]

Materials & Reagents
  • This compound (MW: 226.08 g/mol )

  • Amine-reactive fluorescent dye NHS ester (e.g., Alexa Fluor™ 488 NHS Ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5

  • Reverse-Phase HPLC system

  • Spectrophotometer (UV-Vis and Fluorescence)

  • Mass Spectrometer

Step-by-Step Labeling Procedure
  • Prepare Reactant Stock Solutions:

    • Benzofuran Stock: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. For example, dissolve 2.26 mg in 1 mL of DMSO.

    • Dye Stock: Prepare a 10 mM stock solution of the fluorescent dye NHS ester in anhydrous DMSO immediately before use. NHS esters are moisture-sensitive.

  • Set Up the Conjugation Reaction:

    • Rationale: A slight molar excess of the benzofuran compound is used to ensure the expensive fluorescent dye is consumed completely, simplifying downstream purification.

    • In a microcentrifuge tube, combine:

      • 15 µL of 10 mM this compound stock (1.5 molar equivalents)

      • 10 µL of 10 mM Fluorescent Dye NHS Ester stock (1.0 molar equivalent)

      • 75 µL of 0.1 M Sodium bicarbonate buffer (pH 8.3)

    • Vortex briefly to mix. The final volume is 100 µL.

  • Incubate:

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quench the Reaction (Optional but Recommended):

    • Rationale: Quenching stops the reaction by consuming any remaining reactive NHS esters, preventing labeling of purification columns or other reagents.[18]

    • Add 10 µL of 1.5 M hydroxylamine (pH 8.5) to the reaction mixture.

    • Incubate for 30 minutes at room temperature.

Protocol Part II: Purification and Characterization

Purification is critical to remove unreacted dye, which can cause imaging artifacts, and unreacted starting material. For small molecules, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[19][20]

Purification by RP-HPLC
  • Principle: RP-HPLC separates molecules based on their hydrophobicity. The fluorescently labeled conjugate will be significantly more hydrophobic than the unreacted benzofuran and, in most cases, the hydrolyzed free dye, leading to a longer retention time on the C18 column.

  • Sample HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

    • Gradient: 5% to 95% B over 30 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: Monitor at 260 nm (for the benzofuran core) and the absorbance maximum of the chosen dye (e.g., 495 nm for Alexa Fluor 488).[19]

  • Procedure:

    • Inject the quenched reaction mixture onto the equilibrated HPLC system.

    • Collect the peak that absorbs at both wavelengths (benzofuran and dye).

    • Lyophilize or use a centrifugal evaporator to remove the solvent from the collected fraction. Protect from light during this process.[21]

Characterization of the Final Product
  • Confirmation by Mass Spectrometry:

    • Analyze the purified product using ESI-MS to confirm the molecular weight.

    • Expected Mass = MW of this compound + MW of Fluorophore - MW of NHS (115.09 g/mol ).

  • Spectroscopic Analysis:

    • Resuspend the purified, dried conjugate in a suitable buffer (e.g., PBS, pH 7.4).

    • Measure the absorbance spectrum using a UV-Vis spectrophotometer. You should observe two peaks: one corresponding to the benzofuran scaffold and one corresponding to the fluorophore.

    • Measure the fluorescence emission spectrum using a fluorometer to confirm that the spectral properties are as expected. Excite at the dye's λ_max_abs and scan the emission range.[22]

Application Note: A General Protocol for Cellular Imaging

This protocol provides a starting point for imaging the subcellular distribution of the fluorescently labeled this compound.

G cluster_prep Cell Preparation cluster_stain Staining cluster_wash Wash & Image A Seed cells on coverslips/imaging dish B Allow cells to adhere (overnight) A->B C Prepare working solution of fluorescent conjugate in media B->C D Remove old media, add conjugate solution C->D E Incubate (e.g., 30-60 min) D->E F Wash cells 2-3x with pre-warmed PBS or media E->F G Add fresh imaging media F->G H Image using confocal microscopy G->H

Caption: General workflow for staining cells with the fluorescent probe.

  • Cell Culture: Seed your cells of interest onto glass-bottom imaging dishes or coverslips and allow them to adhere overnight in a CO₂ incubator.

  • Probe Preparation: Prepare a working solution of the fluorescent conjugate in complete cell culture medium. A typical starting concentration range is 1-10 µM. Titration will be necessary to find the optimal concentration that gives a good signal-to-noise ratio without inducing cytotoxicity.

  • Staining: Remove the culture medium from the cells and replace it with the medium containing the fluorescent probe.

  • Incubation: Incubate the cells for a desired period (e.g., 30 minutes to 2 hours) at 37°C. The optimal time will depend on the rate of cellular uptake.

  • Wash: Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove any unbound probe.

  • Imaging: Add fresh, phenol red-free imaging medium to the cells. Image using a fluorescence microscope (e.g., confocal) equipped with the appropriate laser lines and emission filters for your chosen fluorophore.

Essential Experimental Controls:

  • Vehicle Control: Treat cells with the same concentration of DMSO used to deliver the probe to control for solvent effects.

  • Unlabeled Compound Control: Treat cells with the unlabeled this compound to assess for any intrinsic fluorescence or effects on cell morphology.

  • Autofluorescence Control: Image unstained cells using the same imaging settings to determine the level of cellular autofluorescence.

References

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]

  • In Vitro Characterization and Stability Profiles of Antibody–Fluorophore Conjugates Derived from Interchain Cysteine Cross-Linking or Lysine Bioconjugation. National Institutes of Health (NIH). [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. National Institutes of Health (NIH). [Link]

  • Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]

  • Color-coded Super-resolution Small Molecule Imaging. National Institutes of Health (NIH). [Link]

  • Benzofuran Derivatives: Significance and symbolism. Konsyse. [Link]

  • Comparative photophysical properties of some widely used fluorescent proteins under two-photon excitation conditions. SPIE. [Link]

  • Target validation using in-cell small molecule clickable imaging probes. Royal Society of Chemistry. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. Royal Society of Chemistry. [Link]

  • Progress and prospects for small-molecule probes of bacterial imaging. National Institutes of Health (NIH). [Link]

  • Imaging small molecules in cells. Springer Nature. [Link]

  • Affinity probes based on small-molecule inhibitors for tumor imaging. Frontiers. [Link]

  • Conjugation Protocol for Amine Reactive Dyes. Bio-Techne. [Link]

  • The pH‐dependent photophysical and spectral properties of pH‐sensing green fluorescent proteins. National Institutes of Health (NIH). [Link]

  • Spectroscopic and Functional Characterization of an Environmentally Sensitive Fluorescent Actin Conjugate. PubMed. [Link]

  • Fluorescent Amine Protein Labeling. Jena Bioscience. [Link]

  • Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads. Journal of Visualized Experiments (JoVE). [Link]

  • Common Commercially Available Fluorophores and Their Properties. ResearchGate. [Link]

  • Fluorophore Families. FluoroFinder. [Link]

  • Probing the photophysical properties of fluorescent proteins using photoacoustic pump-probe spectroscopy and imaging. National Institutes of Health (NIH). [Link]

  • Labeling a Protein with Fluorophores Using NHS Ester Derivitization. ResearchGate. [Link]

  • Fluorescent labeled antibodies - balancing functionality and degree of labeling. National Institutes of Health (NIH). [Link]

  • An Affinity-Based Method for the Purification of Fluorescently-Labeled Biomolecules. University of Oregon. [Link]

  • Fluorescent labeling of glycans and high-performance liquid chromatography (HPLC) analysis. National Center for Biotechnology Information (NCBI). [Link]

  • RP-HPLC method for the Purification of Labeled Synthetic Oligonucleotides Using XTerra® MS C18 Columns. Waters. [Link]

  • RP-HPLC and RP Cartridge Purification. Bio-Synthesis Inc. [Link]

  • How to process fluorescently labeled oligos after HPLC purification? ResearchGate. [Link]

  • Conjugation-Induced Fluorescent Labeling of Proteins and Polymers Using Dithiomaleimides. Journal of the American Chemical Society. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-Bromobenzo[b]furan-2-yl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5-Bromobenzo[b]furan-2-yl)methylamine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or looking to optimize the synthesis of this valuable benzofuran intermediate. Here, we address common challenges and frequently asked questions, grounding our advice in mechanistic principles and field-proven experience to help you improve your yield, purity, and overall success.

Overview of the Synthetic Strategy

The most common and efficient route to this compound is a two-stage process. First, the synthesis of the key intermediate, 5-Bromobenzo[b]furan-2-carboxaldehyde, is performed. This is typically followed by a reductive amination to install the methylamine group. Our guide is structured to address potential issues in both of these critical stages.

Synthetic_Workflow cluster_0 Stage 1: Aldehyde Synthesis cluster_1 Stage 2: Reductive Amination cluster_2 Purification & Analysis Start 5-Bromosalicylaldehyde Aldehyde 5-Bromobenzo[b]furan- 2-carboxaldehyde Start->Aldehyde Cyclization (e.g., with Chloroacetone) Amine (5-Bromobenzo[b]furan-2-yl) methylamine Aldehyde->Amine Reductive Amination (e.g., NH4OAc, STAB) Purified Purified Product Amine->Purified Acid-Base Extraction / Chromatography

Caption: High-level workflow for the synthesis of the target amine.

Part 1: Troubleshooting the Aldehyde Synthesis

Question: My yield for 5-Bromobenzo[b]furan-2-carboxaldehyde is consistently low. What are the common causes?

Answer: Low yields in the synthesis of the benzofuran aldehyde intermediate, often prepared from 5-bromosalicylaldehyde, typically stem from incomplete reaction or side product formation during the cyclization step.

  • Inefficient Alkylation: The first step is the O-alkylation of the phenolic hydroxyl group of 5-bromosalicylaldehyde. This is a Williamson ether synthesis-type reaction. A weak base or insufficient reaction time can lead to unreacted starting material.

    • Causality: A base like potassium carbonate (K₂CO₃) is used to deprotonate the phenol, forming a more nucleophilic phenoxide. This phenoxide then attacks the alkylating agent (e.g., chloroacetone or 2-bromo-1,1-diethoxyethane). If deprotonation is incomplete, the reaction stalls. Ensure your base is anhydrous and use a suitable solvent like DMF or acetone to facilitate the reaction.[1]

  • Poor Cyclization Conditions: The subsequent intramolecular aldol condensation and dehydration to form the furan ring is the critical ring-forming step. This step is often acid or base-catalyzed.

    • Causality: When using a reagent like chloroacetone, the initial ether intermediate undergoes an intramolecular base-catalyzed condensation to form the benzofuran ring. If the conditions are not optimized, this cyclization can be inefficient. Some protocols utilize a one-pot cyclization reaction which can be sensitive to reaction conditions.[2][3]

  • Side Reactions: The benzofuran ring system, once formed, can be susceptible to certain side reactions, although it is generally a stable aromatic system.[4] However, harsh reaction conditions (high temperatures, strong acids/bases) can lead to decomposition or polymerization, especially of the starting salicylaldehyde.

Recommendation:

  • Ensure your 5-bromosalicylaldehyde is pure.

  • Use anhydrous K₂CO₃ and a polar aprotic solvent like acetone or DMF.

  • Reflux for an adequate time (monitor by TLC) to ensure complete formation of the ether intermediate before the cyclization completes.[1]

Part 2: FAQs for Reductive Amination

This step is the most frequent source of difficulty. The reaction proceeds via the formation of an imine (or iminium ion) intermediate from the aldehyde and an ammonia source, which is then reduced in situ by a hydride reagent.

Reductive_Amination_Mechanism Aldehyde R-CHO (Aldehyde) Iminium [R-CH=NH2]⁺ (Iminium Ion) Aldehyde->Iminium + NH3 - H2O (pH 4-5) SideProduct R-CH2-OH (Alcohol Side-Product) Aldehyde->SideProduct Amine NH3 (Amine Source) Product R-CH2-NH2 (Primary Amine) Iminium->Product Reduction Hydride [H]⁻ (Reducing Agent) Hydride->Aldehyde Competing Side Reaction Hydride->Iminium

Caption: Key pathways in a direct reductive amination reaction.

Question: My yield is very low, and I recover mostly unreacted aldehyde. What's wrong?

Answer: This is a classic sign of failed or incomplete imine formation. The entire reaction hinges on the equilibrium between the aldehyde/amine and the imine/water.[5][6]

  • The Role of pH: Imine formation is typically catalyzed by mild acid. The acid protonates the carbonyl oxygen, making the carbon more electrophilic for the amine to attack. However, if the pH is too low, the amine starting material (e.g., ammonia from ammonium acetate) will be fully protonated to NH₄⁺, which is not nucleophilic and cannot attack the carbonyl. The optimal range is generally pH 4-5.[5]

  • Water Removal: As water is a product of imine formation, its presence can push the equilibrium back towards the starting materials. Including a dehydrating agent like powdered molecular sieves (3Å or 4Å) can significantly improve yields by sequestering water as it forms.[5]

Question: My main impurity is the corresponding alcohol, (5-Bromobenzo[b]furan-2-yl)methanol. How do I prevent this?

Answer: The formation of the alcohol side-product is due to the direct reduction of your starting aldehyde by the hydride reagent. This indicates your reducing agent is too reactive or your imine formation is too slow.

  • Causality: A strong reducing agent like sodium borohydride (NaBH₄) is capable of reducing both aldehydes and the iminium ion intermediate.[7] If imine formation is slow, the NaBH₄ will preferentially reduce the more abundant aldehyde.

  • The Solution: Selective Reducing Agents: The key is to use a milder reducing agent that is selective for the protonated imine (iminium ion) over the aldehyde. The iminium ion is more electrophilic and thus more readily reduced.

    • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is often the reagent of choice. It is less reactive than NaBH₄ and selectively reduces iminium ions. It also tolerates mildly acidic conditions required for imine formation.[5][7]

    • Sodium Cyanoborohydride (NaBH₃CN): Also highly selective, but it is more toxic and can release hydrogen cyanide (HCN) gas at a pH below 9-10, requiring more careful handling.[7]

Reducing AgentRelative ReactivityOptimal pHKey Advantages / Disadvantages
Sodium Borohydride (NaBH₄) HighNeutral / BasicPro: Inexpensive. Con: Can reduce the starting aldehyde, leading to alcohol impurity.[5][7]
Sodium Triacetoxyborohydride (STAB) ModerateMildly Acidic (4-5)Pro: Highly selective for iminium ions, non-toxic byproducts.[5][7] Con: More expensive.
Sodium Cyanoborohydride (NaBH₃CN) ModerateMildly Acidic (4-5)Pro: Highly selective. Con: Highly toxic; risk of HCN gas evolution.[5][7]

Question: I'm observing a higher molecular weight impurity that I suspect is a dialkylated product. How can I minimize this?

Answer: This is likely a secondary amine formed when your product, this compound, acts as a nucleophile and reacts with another molecule of the starting aldehyde.

  • Causality: The product primary amine can be just as, if not more, nucleophilic than the ammonia source you started with. This leads to it competing for the aldehyde and forming a new imine, which is then reduced to the secondary amine.

  • The Solution: Stoichiometry Control: The most effective way to suppress this side reaction is to use a large excess of the initial ammonia source. Using ammonium acetate or a solution of ammonia in methanol in large excess (e.g., 10-20 equivalents) ensures that the aldehyde is far more likely to encounter an ammonia molecule than your product amine.

Part 3: Recommended Experimental Protocols

These protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Protocol 1: Synthesis of 5-Bromobenzo[b]furan-2-carboxaldehyde
  • To a stirred solution of 5-bromosalicylaldehyde (1.0 eq) in anhydrous acetone (approx. 0.2 M), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Add chloroacetone (1.1 eq) dropwise at room temperature.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • After cooling to room temperature, filter off the inorganic salts and wash the solid with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure. The resulting crude solid or oil is often a mixture of the intermediate ether and the cyclized benzofuran.

  • To complete the cyclization, the crude material can be redissolved in ethanol and treated with a catalytic amount of concentrated sulfuric acid or heated with a base like potassium hydroxide.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure aldehyde.

Protocol 2: Reductive Amination to this compound
  • In a round-bottom flask, dissolve 5-Bromobenzo[b]furan-2-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol or 1,2-dichloroethane (DCE) (approx. 0.1 M).

  • Add ammonium acetate (10-15 eq) and glacial acetic acid (to adjust pH to ~5, if necessary).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. In some cases, gentle heating (40-50 °C) can accelerate this step.[8]

  • Cool the reaction mixture in an ice bath to 0 °C.

  • Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor by TLC for the disappearance of the aldehyde/imine spot and the appearance of the amine product (which may streak on silica).

  • Workup:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

    • Extract the aqueous mixture with an organic solvent like dichloromethane (DCM) or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude amine.

  • Purification:

    • For acid-base purification, dissolve the crude product in ethyl acetate and extract with 1M HCl (aq). The protonated amine will move to the aqueous layer.

    • Wash the organic layer with 1M HCl once more.

    • Combine the acidic aqueous layers and cool in an ice bath. Basify by the slow addition of 2M NaOH (aq) until pH > 12.

    • Extract the now basic aqueous layer with DCM (3x).

    • Combine the DCM layers, dry over Na₂SO₄, filter, and concentrate to yield the purified amine.

References

  • Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available from: [Link]

  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • Al-Ostoot, F.H., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. Available from: [Link]

  • Reddit r/Chempros. (2023). Question about reductive amination reaction procedure. Available from: [Link]

  • Reddit r/Chempros. (2023). What's wrong with my reductive amination? I barely got any product. Available from: [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Irfan, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available from: [Link]

  • Irfan, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Center for Biotechnology Information. Available from: [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. London B.P. World. Available from: [Link]

  • ResearchGate. The general reaction conditions and produced benzofuran derivatives. Available from: [Link]

  • Study of Benzofuran Derivatives and their Biological Significance. International Journal for Scientific Research & Development. Available from: [Link]

  • Al-Ostoot, F.H., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. Available from: [Link]

  • Karatas, F., et al. (2006). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. European Journal of Medicinal Chemistry. Available from: [Link]

  • Peña-López, M., et al. (2021). Transition Metal-Free Synthesis of Halobenzo[b]furans from O-Aryl Carbamates via o-Lithiation Reactions. National Center for Biotechnology Information. Available from: [Link]

  • SYNTHESIS OF BENZO[b]FURAN DERIVATIVES BY TRANSITION METAL-CATALYZED HETEROCICLYZATIONS OF 2-ETHYNYLPHENOLS. Dialnet. Available from: [Link]

  • Yüksek, H., et al. (2005). Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. National Center for Biotechnology Information. Available from: [Link]

  • Ge, J., et al. (2014). Direct reductive amination of 5-hydroxymethylfurfural with primary/secondary amines via Ru-complex catalyzed hydrogenation. Royal Society of Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of Benzofurans. Available from: [Link]

  • Choi, J., et al. (2017). Electrochemical reductive amination of furfural-based biomass intermediates. Green Chemistry. Available from: [Link]

  • Shcherbakov, V., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules. Available from: [Link]

  • ResearchGate. (2025). The Reductive Amination of Biomass-Based Aldehydes and Alcohols towards 2,5-bis(aminomethyl)furan: Progress, Challenges and Prospects. Available from: [Link]

  • Mechanochemical and Aging-Based Reductive Amination with Chitosan and Aldehydes Affords. ChemRxiv. Available from: [Link]

  • ResearchGate. Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives. Available from: [Link]

  • Kral'ova, K., et al. (2007). Synthesis of 3-(4-Bromobenzyl)-5-(aryl methylene)-5H-furan-2-ones and their activity as inhibitors of the photosynthetic electron transport chain. PubMed. Available from: [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Available from: [Link]

  • ResearchGate. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Available from: [Link]

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Purification challenges of (5-Bromobenzo[b]furan-2-yl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (5-Bromobenzo[b]furan-2-yl)methylamine

A Senior Application Scientist's Guide to Purification and Troubleshooting

Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this valuable synthetic intermediate. The unique structure of this compound, featuring a primary amine and a brominated benzofuran core, presents specific purification challenges that require a nuanced approach. This document provides in-depth, field-tested solutions to common problems, moving beyond simple protocols to explain the chemical principles behind each strategic choice.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, properties, and purification of this compound.

Q1: What are the primary chemical characteristics of this compound that influence its purification? A1: The purification strategy is dictated by three key structural features:

  • Primary Amine Group (-CH₂NH₂): This group confers basicity (pKa is typically ~9-10 for similar benzylamines). This allows for manipulation of its solubility through pH adjustment, forming the basis of acid-base extraction techniques.[1][2] However, the lone pair of electrons makes the amine a strong interactor with acidic surfaces, most notably silica gel, which can lead to significant purification challenges.[3]

  • Benzofuran Core: This fused heterocyclic system is relatively rigid and aromatic. While generally stable, benzofurans can be susceptible to certain oxidative or acidic conditions, which must be considered during workup and storage.[4]

  • Bromo Substituent (-Br): The bromine atom increases the molecule's molecular weight and can slightly alter its polarity. Brominated aromatic compounds can be sensitive to light and certain catalysts, potentially leading to de-bromination or side reactions under harsh conditions.[5][6]

Q2: How should I properly store purified this compound to prevent degradation? A2: Primary amines, especially those on a benzylic-type position, are susceptible to air oxidation, which often manifests as a gradual darkening of the material (e.g., turning yellow or brown).[7] For optimal stability, store the purified compound as a solid under an inert atmosphere (nitrogen or argon), protected from light in a tightly sealed container, and refrigerated (-4 to -20 °C). For long-term storage, converting the free base to its hydrochloride (HCl) salt is highly recommended. The salt is generally more crystalline, less prone to oxidation, and easier to handle.[8][9]

Q3: What are the likely impurities I will encounter from its synthesis? A3: Impurities are typically route-dependent, but common contaminants may include:

  • Starting Materials: Unreacted 5-bromobenzo[b]furan-2-carbaldehyde or the nitrogen source used in the reductive amination.[10]

  • Reducing Agent Residues: Borohydride salts or other byproducts.

  • Over-alkylation Products: Formation of the secondary amine, [(5-bromobenzo[b]furan-2-yl)methyl]₂NH, if the reaction conditions are not carefully controlled.

  • Side-Reaction Products: Impurities arising from the synthesis of the benzofuran ring itself or from partial degradation.[11]

Troubleshooting Guide: Common Purification Issues

This section provides solutions to specific experimental problems encountered during the purification of this compound.

Q4: My compound streaks severely on silica gel TLC plates and I get poor separation and recovery from my silica column. What is happening? A4: This is the most common issue when purifying amines on silica gel.

  • Causality: Silica gel is acidic (pKa ~4-5) due to the presence of silanol (Si-OH) groups on its surface. Your basic amine (R-NH₂) undergoes a strong acid-base interaction with the silica, leading to irreversible adsorption or slow, uneven elution. This results in significant tailing (streaking) on TLC and low or zero recovery from column chromatography.[3]

  • Solution 1 (Eluent Modification): Deactivate the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent system. A common and effective choice is 0.5-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide.[8] You must pre-treat your column by flushing it with the modified eluent before loading your compound.[3]

  • Solution 2 (Alternative Stationary Phase): Switch to a more suitable stationary phase. Basic alumina is an excellent alternative to silica for purifying basic compounds as it eliminates the problematic acid-base interaction.[8] Alternatively, reversed-phase (C18) chromatography can be effective, where the compound is retained by hydrophobic interactions.[12]

Q5: I performed an acid-base extraction, but my overall yield is very low. Where could my product have been lost? A5: Low yield in an acid-base extraction typically points to incomplete extraction or issues during the recovery phase.

  • Causality & Troubleshooting Steps:

    • Incomplete Protonation: Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) during the acid wash to fully protonate the amine to its water-soluble ammonium salt (R-NH₃⁺Cl⁻).[13] Use pH paper to verify.

    • Formation of Emulsions: Vigorous shaking can create emulsions, trapping your product at the interface. If an emulsion forms, try adding brine (saturated NaCl solution) or letting the funnel sit for an extended period.

    • Incomplete Basification: When recovering the free base, you must add enough base (e.g., 1M NaOH) to deprotonate the ammonium salt fully. Confirm the aqueous layer is strongly basic (pH 12-14) with pH paper.[14] If the pH is not high enough, your amine will not be fully converted to its neutral, organic-soluble form.

    • Insufficient Extraction of Free Base: Use an adequate volume of organic solvent and perform multiple extractions (e.g., 3 separate extractions) from the basified aqueous layer to ensure complete recovery of the free amine.[1]

Q6: After purification, my NMR spectrum still shows a persistent, unknown impurity. How can I remove it? A6: When a stubborn impurity co-elutes with your product, a purification technique based on a different chemical principle is required.

  • Causality: The impurity likely has a polarity and size very similar to your desired compound, making chromatographic separation difficult.

  • Solution 1 (Purification via Salt Formation): This is a highly effective technique. Dissolve your impure free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol). Add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise.[8] The hydrochloride salt of your primary amine will often precipitate as a pure, crystalline solid, while many neutral organic impurities remain in solution.[7][9] You can then filter off the pure salt. The free base can be regenerated by dissolving the salt in water and basifying, followed by extraction.[15]

  • Solution 2 (Derivative Chemistry): If the impurity lacks a reactive amine handle, you can temporarily protect your amine (e.g., as a Boc-carbamate), which drastically changes its polarity. Purify the protected compound by chromatography and then deprotect it to yield the pure amine.

Experimental Protocols & Workflows

Workflow for Selecting a Purification Strategy

The choice of purification method should be guided by an initial analysis of the crude reaction mixture.

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// Node Definitions A [label="Analyze Crude Mixture\n(TLC, LCMS, ¹H NMR)", fillcolor="#F1F3F4"]; B [label="Significant Acidic or Basic Impurities?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Protocol 1:\nAcid-Base Extraction", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Significant Neutral Impurities?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Protocol 2:\nColumn Chromatography\n(Silica + Et₃N or Alumina)", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Impurities Still Present?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Protocol 3:\nRecrystallization as\nHydrochloride Salt", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Pure Compound", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges A -> B; B -> C [label=" Yes"]; B -> D [label=" No"]; C -> D; D -> E [label=" Yes"]; D -> F [label=" No"]; E -> F; F -> G [label=" Yes"]; F -> H [label=" No"]; G -> H; }

Caption: Decision tree for purification strategy.
Protocol 1: Acid-Base Extraction

This method is ideal for removing neutral or acidic impurities from your basic product.

  • Dissolution: Dissolve the crude material in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). Extract 2-3 times, using a volume of acid roughly one-third the volume of the organic layer each time.[13] Combine the aqueous layers. Your product is now in the aqueous layer as the ammonium salt.

  • Neutral/Acidic Impurity Removal: The organic layer contains neutral and acidic impurities. It can be discarded after confirming by TLC that no product remains.

  • Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add 2M NaOH (aq) or saturated NaHCO₃ solution with stirring until the pH is >12 (confirm with pH paper).[14] The free amine may precipitate or remain dissolved.

  • Product Extraction: Extract the basified aqueous layer 3 times with a fresh organic solvent (EtOAc or DCM).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free amine.

Protocol 2: Column Chromatography on Amine-Friendly Silica Gel

This method is used to separate the target amine from neutral impurities of different polarities.

Data Presentation: Recommended Eluent Systems

Eluent SystemTypical Ratio (v/v)ModifierSuitability
Hexane / Ethyl Acetate9:1 to 1:11% Et₃NGood for resolving less polar impurities.
DCM / Methanol99:1 to 90:101% Et₃NEffective for more polar compounds.
  • Solvent Selection: Determine an appropriate eluent system using TLC. Add 1% Et₃N to the solvent mixture. Aim for an Rf value of 0.2-0.3 for your product.

  • Column Preparation: Pack a column with silica gel using your chosen eluent (containing Et₃N). Equilibrate the column by running 2-3 column volumes of eluent through it.

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ('dry loading'). Carefully add this powder to the top of your prepared column.

  • Elution and Collection: Begin eluting with your solvent system. Collect fractions and monitor them by TLC (using a ninhydrin stain can be helpful for visualizing the amine).[8]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization of the Hydrochloride Salt

This is a powerful technique for achieving high purity, especially for removing closely-eluting impurities.

  • Dissolution: Dissolve the partially purified amine free base in a minimal amount of a suitable solvent (e.g., anhydrous diethyl ether or EtOAc). A gentle warming may be necessary.

  • Precipitation: While stirring, add a solution of 2M HCl in diethyl ether dropwise. The hydrochloride salt should begin to precipitate as a white or off-white solid.[7][8]

  • Complete Crystallization: Continue adding the HCl solution until no further precipitation is observed. Cool the mixture in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the solid salt by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified salt under high vacuum. The product is now stable for long-term storage.

References

  • Various Authors. (2024). Amine workup: r/Chempros. Reddit. [Link]

  • LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Wikipedia. [Link]

  • University of Rochester. (n.d.). Workup: Amines. Department of Chemistry. [Link]

  • University of Waterloo. (n.d.). Acid and Base Extraction. Engineering Ideas Clinic. [Link]

  • Domasevitch, K. V., et al. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • MH Chem. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Scribd. [Link]

  • University of Alberta. (n.d.). Isolation (Recovery). Organic Web Chem. [Link]

  • Zhang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

  • Zhang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Semantic Scholar. [Link]

  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • SIELC Technologies. (n.d.). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. SIELC. [Link]

  • Science Forums. (2011). Amine purification. Science Forums. [Link]

  • Beach, M. W., et al. (2021). Stability Assessment of a Polymeric Brominated Flame Retardant in Polystyrene Foams under Application-Relevant Conditions. PubMed. [Link]

  • Iacovino, D., et al. (n.d.). Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study. MDPI. [Link]

  • Zhang, H., et al. (2025). Investigation into the bromination of polybrominated dibenzo-p-dioxins and dibenzofurans. PubMed. [Link]

  • Miyata, R., et al. (2023). Selective Syntheses of Coumarin and Benzofuran Derivatives Using Phenols and -Methoxy- -ketoesters. The Chemical Society of Japan. [Link]

  • ONEEZE. (2014). Purifying Amines Using Their Salts. YouTube. [Link]

  • ResearchGate. (2021). Stability Assessment of a Polymeric Brominated Flame Retardant in Polystyrene Foams under Application-Relevant Conditions | Request PDF. ResearchGate. [Link]

  • Jiang, S., et al. (n.d.). Design, Synthesis, and Biological Activity of Novel 5-((Aryl- furan/1H-pyrrol-2-yl)methylene). AWS. [Link]

  • Karataş, F., et al. (2006). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. PubMed. [Link]

  • Wikipedia. (n.d.). Brominated flame retardant. Wikipedia. [Link]

  • Peña-López, M., et al. (n.d.). Transition Metal-Free Synthesis of Halobenzo[b]furans from O-Aryl Carbamates via o-Lithiation Reactions. MDPI. [Link]

  • Arvai, G., et al. (2007). Synthesis of 3-(4-Bromobenzyl)-5-(aryl methylene)-5H-furan-2-ones and their activity as inhibitors of the photosynthetic electron transport chain. PubMed. [Link]

  • Pal'chikov, V. A., & Robertson, J. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. ResearchGate. [Link]

  • Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]

  • Peña-López, M., et al. (2018). Transition Metal-Free Synthesis of Halobenzo[b]furans from O-Aryl Carbamates via o-Lithiation Reactions. National Institutes of Health. [Link]

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Technical Support Center: Synthesis of (5-Bromobenzo[b]furan-2-yl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of (5-Bromobenzo[b]furan-2-yl)methylamine. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: My starting material, 5-bromosalicylaldehyde, is not reacting completely during the initial cyclization to form the benzofuran ring. What are the common causes?

A1: Incomplete consumption of 5-bromosalicylaldehyde during the synthesis of the 2-cyanobenzofuran intermediate is a frequent issue. The primary causes are often related to insufficient reaction time, inadequate temperature, or deactivation of the base. Ensure your reaction is heated appropriately, typically between 100-120 °C, and that the base (e.g., potassium carbonate) is anhydrous and of high quality. Moisture can significantly hinder the reaction's progress.

Q2: I am observing a significant amount of a debrominated byproduct in my final product. How can I prevent this?

A2: The bromine atom on the benzofuran ring can be susceptible to reduction, especially during the nitrile reduction step if using aggressive reducing agents or prolonged reaction times. The choice of reducing agent is critical. While Lithium Aluminum Hydride (LiAlH₄) is effective, it can sometimes lead to debromination. Consider using alternative, milder reducing agents like borane-tetrahydrofuran complex (BH₃-THF) which can offer better chemoselectivity. Additionally, carefully controlling the reaction temperature and time is crucial to minimize this side reaction.

Q3: My final product appears to be contaminated with a secondary amine. What is the likely source of this impurity?

A3: The formation of a secondary amine, bis((5-bromobenzo[b]furan-2-yl)methyl)amine, is a common side reaction during the reduction of the nitrile. This occurs when the initially formed primary amine attacks an intermediate imine species that has not yet been fully reduced. To minimize this, it is advisable to use an excess of the reducing agent and to ensure the reaction goes to completion. Some protocols also suggest the slow addition of the nitrile to the reducing agent's solution to maintain a high concentration of the hydride relative to the substrate.

Q4: The purification of the final amine product by column chromatography is resulting in low yields. Are there alternative purification methods?

A4: Primary amines can be challenging to purify by standard silica gel chromatography due to their basicity, which can lead to tailing and poor separation. If you are experiencing low yields, consider an acid-base extraction. The crude product can be dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a dilute aqueous acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and the pure amine extracted with an organic solvent.

Troubleshooting Guide: Key Synthetic Steps & Side Reactions

This guide focuses on a common synthetic route to this compound, which involves the formation of a 2-cyanobenzofuran intermediate followed by its reduction.

Step 1: Synthesis of 5-Bromo-2-(cyanomethyl)benzo[b]furan

The initial step typically involves the reaction of 5-bromosalicylaldehyde with chloroacetonitrile in the presence of a base.

cluster_0 Step 1: Synthesis of 2-Cyanobenzofuran Intermediate Start 5-Bromosalicylaldehyde + Chloroacetonitrile Base Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Start->Base 1. Combine Reactants Reaction Reaction at Reflux Base->Reaction 2. Heat Desired Desired Product: 5-Bromo-2-cyanobenzo[b]furan Reaction->Desired Success Side1 Side Product: Unreacted Starting Material Reaction->Side1 Incomplete Reaction Side2 Side Product: Polymerization/Decomposition Reaction->Side2 Excessive Heat/Time

Caption: Workflow for the synthesis of the 2-cyanobenzofuran intermediate highlighting potential side products.

Observed Issue Potential Cause Recommended Solution
Low Conversion of Starting Material 1. Insufficient reaction time or temperature.2. Deactivated or insufficient amount of base.3. Presence of water in the reaction mixture.1. Increase reaction time and ensure the temperature is maintained at the solvent's reflux.2. Use freshly dried, powdered potassium carbonate.3. Ensure all glassware and solvents are anhydrous.
Formation of Dark, Tarry Byproducts 1. Reaction temperature is too high.2. Prolonged reaction time leading to decomposition.1. Carefully control the reaction temperature. Do not exceed the recommended temperature for the solvent used.2. Monitor the reaction by TLC and stop it once the starting material is consumed.
Step 2: Reduction of 5-Bromo-2-cyanobenzo[b]furan to the Amine

This step involves the reduction of the nitrile group to a primary amine.

cluster_1 Step 2: Nitrile Reduction Nitrile 5-Bromo-2-cyanobenzo[b]furan Reducer Reducing Agent (e.g., LiAlH₄ or BH₃-THF) Nitrile->Reducer 1. Add Nitrile Intermediate Imine Intermediate Reducer->Intermediate 2. Partial Reduction Product Desired Product: This compound Intermediate->Product 3a. Full Reduction Side_Dimer Side Product: Secondary Amine Dimer Intermediate->Side_Dimer 3b. Reaction with Product Side_Debromo Side Product: (Benzo[b]furan-2-yl)methylamine (Debromination) Product->Side_Debromo Over-reduction

Caption: Reaction pathway for nitrile reduction, illustrating the formation of key side products.

Observed Issue Potential Cause Recommended Solution
Significant Debromination 1. Use of an overly harsh reducing agent.2. High reaction temperature or prolonged reaction time.1. Switch from LiAlH₄ to a milder reducing agent like Borane-THF complex (BH₃-THF).2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor closely by TLC.
Formation of Secondary Amine Dimer 1. Insufficient amount of reducing agent.2. Localized high concentration of the starting material.1. Use a slight excess of the reducing agent (e.g., 1.5-2.0 equivalents).2. Add the nitrile solution slowly to a solution of the reducing agent to maintain a high hydride concentration.
Incomplete Reaction (Nitrile still present) 1. Insufficient reducing agent.2. Deactivation of the reducing agent by moisture.1. Ensure the correct stoichiometry of the reducing agent is used.2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Experimental Protocols

Protocol 1: Purification of this compound via Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl (2 x 50 mL for a 1g scale). The target amine will move into the aqueous layer as the hydrochloride salt.

  • Separation: Separate the aqueous layer. The organic layer contains non-basic impurities and can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add 2M aqueous NaOH until the pH is >10. The free amine will precipitate or form an oil.

  • Extraction: Extract the basified aqueous layer with a fresh organic solvent (EtOAc or DCM, 3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

References

  • Carruthers, W., & Coldham, I. (2004). Modern Methods of Organic Synthesis (4th ed.). Cambridge University Press. [Link]

Technical Support Center: Optimization of Reaction Conditions for (5-Bromobenzo[b]furan-2-yl)methylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of (5-Bromobenzo[b]furan-2-yl)methylamine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of this synthetic process. The core of this synthesis often revolves around the reductive amination of 5-bromobenzo[b]furan-2-carbaldehyde, a versatile and common method for amine synthesis.[1][2] This guide will provide a structured approach to overcoming common experimental hurdles and optimizing your reaction conditions for improved yield and purity.

I. Reaction Overview: The Reductive Amination Pathway

The synthesis of this compound derivatives is typically achieved through a one-pot reductive amination reaction.[2] This process involves the reaction of 5-bromobenzo[b]furan-2-carbaldehyde with a primary or secondary amine to form an intermediate imine, which is then reduced in situ to the desired amine product.[1]

Reductive_Amination_Pathway 5-Bromobenzo[b]furan-2-carbaldehyde 5-Bromobenzo[b]furan-2-carbaldehyde Imine Intermediate Imine Intermediate 5-Bromobenzo[b]furan-2-carbaldehyde->Imine Intermediate + Amine - H2O Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Imine Intermediate Final Product This compound Derivative Imine Intermediate->Final Product Reducing Agent Reducing Agent Reducing Agent->Final Product Reduction

Caption: General workflow for the reductive amination synthesis.

II. Frequently Asked Questions (FAQs)

This section addresses common initial questions and challenges encountered during the synthesis.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields can stem from several issues. A systematic approach to troubleshooting is the most effective way to identify the root cause.[3] Key areas to examine include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[3] It's advisable to perform small-scale trial reactions to determine the optimal conditions without committing large quantities of starting materials.[3]

  • Purity of Reagents and Solvents: Impurities in your starting materials, particularly the aldehyde and amine, can lead to unwanted side reactions and incomplete conversion.[3] Always use reagents of appropriate purity and ensure that solvents are anhydrous, as water can inhibit imine formation.[3]

  • Inefficient Imine Formation: The equilibrium between the aldehyde/ketone and the imine can be unfavorable. Driving this equilibrium towards the imine is crucial. Consider the use of dehydrating agents like molecular sieves or a Dean-Stark apparatus to remove water as it forms.[1]

  • Choice of Reducing Agent: The reducing agent must be selective for the imine over the starting aldehyde. Milder reducing agents are generally preferred for in-situ reductions.[1]

Q2: I'm observing multiple spots on my TLC plate, indicating side products. What are the likely side reactions?

The most common side reactions in reductive amination include:

  • Over-alkylation: The newly formed secondary amine can react with another molecule of the aldehyde to form a tertiary amine.[4] This is more prevalent with primary amines.

  • Aldehyde Reduction: A strong reducing agent can directly reduce the starting aldehyde to the corresponding alcohol, (5-bromobenzo[b]furan-2-yl)methanol.

  • Homocoupling of the Amine: The product amine can sometimes react with unreacted starting materials.

Q3: How do I choose the right reducing agent for my reaction?

The choice of reducing agent is critical for a successful reductive amination. The ideal reagent should selectively reduce the imine intermediate without affecting the starting aldehyde. Common choices include:

Reducing AgentAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Inexpensive, readily available, and effective for many imine reductions.[5][6]Can also reduce aldehydes, especially at lower pH. Reaction with protic solvents can generate hydrogen gas.[7]
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for imines over aldehydes and ketones, stable in weakly acidic conditions.[2][4]Releases toxic hydrogen cyanide upon workup, requiring careful handling and disposal.[2]
Sodium Triacetoxyborohydride (STAB) Mild and selective, often gives high yields with a wide range of substrates.[4]More expensive than other borohydrides.
Catalytic Hydrogenation (e.g., H₂/Pd) A "green" and efficient method, often providing clean reactions with high yields.[1][2]Requires specialized equipment (hydrogenator) and can be sensitive to catalyst poisoning.

Q4: What is the optimal pH for the reaction?

The pH of the reaction medium plays a crucial role in imine formation. The reaction is typically carried out under weakly acidic conditions (pH 4-6). This is because the initial addition of the amine to the carbonyl is base-catalyzed, while the subsequent dehydration to form the imine is acid-catalyzed.[8] If the pH is too low, the amine will be protonated and become non-nucleophilic. If the pH is too high, the dehydration step will be slow. Acetic acid is a commonly used catalyst to maintain the optimal pH range.

III. Troubleshooting Guide

This section provides a more detailed, step-by-step approach to resolving specific experimental problems.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation & Optimization cluster_solution Potential Solutions Low_Yield Low Yield or No Reaction Check_Reagents Verify Reagent Purity & Stoichiometry Low_Yield->Check_Reagents Optimize_Imine_Formation Optimize Imine Formation (pH, Dehydrating Agent) Low_Yield->Optimize_Imine_Formation Side_Products Multiple Products (TLC/LC-MS) Select_Reducing_Agent Re-evaluate Reducing Agent (Selectivity, Strength) Side_Products->Select_Reducing_Agent Modify_Conditions Adjust Reaction Conditions (Temperature, Time, Solvent) Side_Products->Modify_Conditions Purify_Reagents Purify Starting Materials Check_Reagents->Purify_Reagents Stepwise_Procedure Consider a Stepwise Procedure (Isolate Imine) Optimize_Imine_Formation->Stepwise_Procedure Alternative_Catalyst Explore Alternative Catalysts (e.g., Lewis Acids) Select_Reducing_Agent->Alternative_Catalyst Purification_Strategy Develop a Robust Purification Strategy Modify_Conditions->Purification_Strategy

Sources

Technical Support Center: Suzuki Coupling with Bromobenzofurans

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromobenzofuran substrates. As a Senior Application Scientist, I understand that while the Suzuki coupling is a cornerstone of modern synthetic chemistry, its application to specific heterocyclic systems like benzofurans can present unique challenges.[1] This guide is structured to provide not just solutions, but a deeper understanding of the underlying principles, enabling you to troubleshoot effectively and optimize your reactions with confidence.

The benzofuran moiety is a privileged scaffold in medicinal chemistry and natural products, making its synthesis and functionalization a critical task.[2][3] The Suzuki coupling offers a powerful method for installing aryl or vinyl groups, but issues such as low yield, catalyst deactivation, and competing side reactions are common hurdles. This guide will walk you through these problems in a practical, question-and-answer format.

The Suzuki-Miyaura Catalytic Cycle: A Quick Refresher

The efficacy of any troubleshooting effort begins with a solid understanding of the reaction mechanism. The generally accepted catalytic cycle involves three key stages: oxidative addition, transmetalation, and reductive elimination.[4][5] The base plays a crucial role, primarily by activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[6][7][8]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle for Bromobenzofurans pd0 Pd(0)L_n (Active Catalyst) oa_complex Oxidative Addition Complex (Benzofuryl-Pd(II)-Br) pd0->oa_complex Oxidative Addition trans_complex Transmetalation Complex (Benzofuryl-Pd(II)-Ar) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination re_out Benzofuryl-Ar (Product) re_out->trans_complex oa_in Bromobenzofuran oa_in->pd0 boronic_acid Ar-B(OH)₂ boronate [Ar-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate boronate->oa_complex base Base (e.g., K₂CO₃) base->boronic_acid Troubleshooting_Flowchart start Reaction Failure (Low/No Yield) q_sm Is Bromobenzofuran Consumed? (Check TLC/GC-MS) start->q_sm sol_oa Problem: Oxidative Addition Failure 1. Use stronger ligand (XPhos, SPhos). 2. Use Pd(II) pre-catalyst. 3. Increase temperature. 4. Check catalyst/ligand integrity. q_sm->sol_oa No q_byproducts What are the main products? q_sm->q_byproducts Yes debromination Debrominated Benzofuran q_byproducts->debromination homocoupling Boronic Acid Homocoupling q_byproducts->homocoupling decomposition Decomposition / Pd Black q_byproducts->decomposition sol_debr Problem: Hydrodebromination 1. Switch to aprotic solvent (Dioxane, Toluene). 2. Use milder base (K₂CO₃, K₃PO₄). 3. Ensure reagents are pure. debromination->sol_debr sol_homo Problem: Homocoupling 1. Rigorously degas solvent/reaction. 2. Maintain inert atmosphere. 3. Use a reliable Pd(0) source. homocoupling->sol_homo sol_decomp Problem: Catalyst Deactivation 1. Lower temperature. 2. Use a more stable ligand/pre-catalyst. 3. Check for incompatible functional groups. decomposition->sol_decomp

Caption: A decision tree for troubleshooting failed Suzuki coupling reactions.

Data Summary & Recommended Starting Conditions

For a successful reaction, the correct combination of catalyst, ligand, base, and solvent is critical. The following table provides empirically validated starting points for the Suzuki coupling of bromobenzofurans. Optimization will likely be required for your specific substrate.

ParameterRecommended ConditionRationale & Causality
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ (with ligand) Better: Buchwald Pre-catalyst (e.g., XPhos Pd G3)Pre-catalysts offer superior stability and reproducibility by ensuring a 1:1 Pd:Ligand ratio and generating the active Pd(0) species cleanly. [9]
Ligand XPhos, SPhos, or RuPhosBulky, electron-rich biaryl phosphine ligands are required to accelerate the rate-limiting oxidative addition step with heteroaryl bromides and promote the final reductive elimination. [9][10]
Catalyst Loading 1-3 mol %Higher loadings may be needed for very challenging substrates, but starting low minimizes cost and potential side reactions. [11]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)These inorganic bases offer a good balance of reactivity and functional group tolerance. K₃PO₄ is slightly stronger and can be more effective. They activate the boronic acid for transmetalation. [6][10][11]
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1) Toluene/H₂O (4:1 to 10:1)Aprotic solvents minimize debromination risk. A small amount of water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. [8][10]
Temperature 80 - 110 °CSufficient thermal energy is needed to overcome the activation energy of the oxidative addition step. [12][13]

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Bromobenzofuran

This protocol provides a robust starting point for coupling an arylboronic acid with a bromobenzofuran.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromobenzofuran (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Inert Atmosphere:

    • Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition:

    • Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe. The typical concentration is 0.1 M with respect to the bromobenzofuran.

  • Catalyst Addition:

    • In a separate vial, weigh the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol %).

    • Briefly remove the septum from the reaction flask and add the catalyst quickly against a positive pressure of inert gas. Reseal the flask immediately. Alternatively, add all solids at the beginning before the evacuation/backfill cycles.

  • Reaction:

    • Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring:

    • Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS. The reaction is typically complete within 2-18 hours.

  • Work-up:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

References

  • ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. Available at: [Link]

  • MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Available at: [Link]

  • MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Available at: [Link]

  • ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Available at: [Link]

  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki-Miyaura coupling of... Available at: [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction of bromobenzene with phenylboronic acid. Available at: [Link]

  • ResearchGate. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • Science.gov. (n.d.). Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. Available at: [Link]

  • Journal of the Indian Chemical Society. (n.d.). Organoborane coupling reactions (Suzuki coupling). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available at: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the Suzuki reaction of bromobenzene with phenyl boronic acid catalyzed by mf-MWCNTs@chitosan NHC-Pd nanocomposite. Available at: [Link]

  • ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction | Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid a. Available at: [Link]

  • The Synthetic Inspector. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Available at: [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available at: [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Available at: [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Available at: [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at: [Link]

  • MDPI. (n.d.). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Available at: [Link]

Sources

How to prevent decomposition of (5-Bromobenzo[b]furan-2-yl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (5-Bromobenzo[b]furan-2-yl)methylamine. As a valued researcher in the scientific community, ensuring the stability and integrity of your reagents is paramount to achieving reproducible and reliable results. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling, storage, and prevention of decomposition for this compound.

Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of this compound that lead to its decomposition?

A1: The decomposition of this compound is primarily driven by the reactivity of its key functional groups: the primary amine and the benzofuran core.

  • Primary Amine Group (-CH₂NH₂): This is the most reactive site. Primary amines are nucleophilic and basic, making them highly susceptible to:

    • Oxidation: Atmospheric oxygen can oxidize the amine, leading to the formation of imines, nitroso compounds, or colored degradation products. This process can be accelerated by light and trace metal impurities.

    • Reaction with Carbon Dioxide: Amines readily react with atmospheric CO₂ to form the corresponding carbamate salt. This introduces a significant impurity and reduces the concentration of the free amine.

    • Hygroscopicity: Amines can absorb moisture from the air, which can facilitate other degradation pathways or affect accurate weighing.[1]

  • Benzofuran Core: While aromatic, the furan portion of the benzofuran ring system can be sensitive to strong acids. Acidic conditions can potentially lead to ring-opening or polymerization.[2] The bromine substituent on the benzene ring makes the molecule susceptible to photodecomposition under prolonged exposure to UV light.

Q2: I've noticed my solid sample of this compound has changed color from off-white to yellow/brown. What does this signify?

A2: A color change is a common visual indicator of chemical decomposition, particularly for amine-containing compounds. This is most often due to oxidation. The formation of complex, conjugated imine species or other oxidation byproducts frequently results in colored impurities. If you observe a color change, it is highly recommended to re-analyze the purity of the material by a suitable method (e.g., LC-MS, NMR) before use.

Q3: What are the definitive storage conditions to ensure the long-term stability of this compound?

A3: To maximize shelf-life and maintain purity, strict adherence to optimal storage conditions is crucial. The key is to mitigate exposure to air, moisture, light, and heat.[3]

Parameter Condition Rationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and reaction with atmospheric CO₂.
Temperature -20°C or belowReduces the rate of all potential decomposition reactions.[3]
Light Amber vial or opaque containerProtects the light-sensitive brominated aromatic system from photodecomposition.[3]
Moisture Tightly sealed container with desiccantAmines are often hygroscopic; this prevents water absorption.[1]
Troubleshooting Guide

This section addresses specific experimental issues and provides actionable protocols to prevent compound degradation.

Problem: My compound shows multiple degradation peaks in LC-MS analysis after being stored in solution for a short period.
  • Root Cause: Solvent-mediated decomposition and/or exposure to air in the headspace of the vial. The choice of solvent is critical, as protic or reactive solvents can accelerate degradation.

  • Preventative Protocol: Preparation and Storage of Stock Solutions

    • Solvent Selection: Choose a dry, aprotic, and non-reactive solvent. Anhydrous DMSO or DMF are generally suitable for short-term storage. For applications requiring less polar solvents, anhydrous 1,4-Dioxane or THF can be used, but long-term stability may be reduced.

    • Inerting the Solvent: Before use, sparge the solvent with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

    • Solution Preparation: Weigh the solid compound rapidly in a controlled environment (e.g., glovebox or under a stream of inert gas). Add the degassed solvent to the desired concentration.

    • Storage: Aliquot the stock solution into smaller, single-use volumes in amber glass vials with PTFE-lined screw caps. This minimizes the impact of repeated freeze-thaw cycles and air exposure from opening a large-volume container.

    • Final Storage: Before capping, flush the headspace of each vial with argon or nitrogen. Store the vials upright at -20°C or -80°C.

Solvent Compatibility Recommendation Reasoning
Recommended Anhydrous DMSO, DMF, DioxaneAprotic, good solubilizing power for this class of compounds.
Use with Caution Acetonitrile, Ethyl AcetateCan contain impurities (e.g., trace acid) that may cause degradation. Must be high purity and anhydrous.
Not Recommended Methanol, Ethanol, WaterProtic solvents can participate in side reactions with the amine.
Avoid Chloroform, DichloromethaneCan degrade to form HCl over time, which will protonate and potentially degrade the compound.
Problem: The compound degrades during my reaction, especially during the aqueous workup.
  • Root Cause: The compound's stability is compromised by incompatible pH conditions or exposure to oxidizing agents during the reaction or subsequent purification steps. The amine is basic and will be protonated under acidic conditions, while the benzofuran ring can be sensitive to strong acids.[2]

  • Workflow for Chemically Sensitive Reactions

cluster_0 Reaction Phase cluster_1 Workup & Purification Phase A 1. Setup Reaction Under Inert Atmosphere (Argon/N2) B 2. Use Aprotic, Anhydrous Solvents C 3. Avoid Strong Acids (e.g., HCl, TFA) D 4. Quench Reaction at Low Temperature (0 °C) C->D Proceed to Workup E 5. Use Mild Base for Extraction (e.g., sat. NaHCO3, not NaOH) F 6. Minimize Exposure to Air During Solvent Evaporation G 7. Purify Promptly via Chromatography

Caption: Recommended workflow for reactions involving the title compound.

  • Detailed Steps:

    • Reaction Conditions: Always run reactions under a positive pressure of an inert gas like argon or nitrogen.

    • pH Control: If an acidic reagent or byproduct is present, consider using a non-nucleophilic base (e.g., 2,6-lutidine) as an acid scavenger.

    • Aqueous Workup: When performing an extraction, use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) to neutralize any residual acid and ensure the amine remains in its freebase form for extraction into an organic solvent. Avoid strong bases like NaOH or KOH, which could potentially affect the benzofuran ring.

    • Purification: After extraction and drying, concentrate the material under reduced pressure at a low temperature. Purify the compound immediately to prevent decomposition while in solution.

Visualizing Decomposition Pathways

Understanding the factors that trigger degradation is key to prevention. The following diagram illustrates the primary environmental drivers and the resulting chemical decomposition pathways.

cluster_drivers Environmental Drivers cluster_pathways Decomposition Products atm Air O₂ CO₂ H₂O compound This compound (Stable State) atm:f1->compound Oxidizes Amine atm:f2->compound Reacts with Amine atm:f3->compound polymer Polymerization/ Ring Cleavage atm:f3->polymer Facilitates light UV Light light->compound Cleaves Bonds ph Incompatible pH (Strong Acid/Base) ph->compound Catalyzes Ring Opening heat Elevated Temp. heat->compound oxidation Oxidized Impurities (e.g., Imines) heat->oxidation Accelerates heat->polymer Accelerates compound->oxidation carbonate Carbamate Salt Formation compound->carbonate compound->polymer photo Photodegradation Products compound->photo

Caption: Key drivers and pathways for compound decomposition.

References
  • Eawag. (1997, December 15). Dibenzofuran Degradation Pathway. Eawag-BBD. [Link]

  • Saibu, S., Adebusoye, S. A., & Oyetibo, G. O. (2020). Aerobic bacterial transformation and biodegradation of dioxins: a review. ResearchGate. [Link]

  • Li, X., et al. (2009, November 15). New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. PubMed. [Link]

  • Jaiswal, S., et al. (2011). Metabolic pathways for degradation of dibenzofuran by Pseudomonas sp. strain ISTDF1. ResearchGate. [Link]

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. [Link]

  • Becher, D., et al. (2000, August). Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. Applied and Environmental Microbiology. [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9223, Benzofuran. [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. [Link]

  • Kataoka, H., et al. (2005). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. [Link]

  • Wietrzyk, J., et al. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]

  • Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

  • Al-Ostoot, F. H., et al. (2022, April 28). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals. [Link]

  • Miao, Y., et al. (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Khan, I., et al. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • MySkinRecipes. 2-(Aminomethyl)benzofuran. [Link]

  • Zhang, L., et al. (2015). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. MDPI. [Link]

  • Organic Chemistry Portal. Amino Protecting Groups Stability. [Link]

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Technical Support Center: Optimizing Crystallization of (5-Bromobenzo[b]furan-2-yl)methylamine Salts

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of (5-Bromobenzo[b]furan-2-yl)methylamine salts. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot and optimize your crystallization processes effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the salt formation and crystallization of this compound.

Q1: Why should I convert this compound to a salt form?

A: Converting the freebase amine to a salt is a crucial step in pharmaceutical development for several reasons. Salt formation modifies key physicochemical properties of an active pharmaceutical ingredient (API).[1] For a primary amine like this, forming a salt can significantly improve aqueous solubility, dissolution rate, stability, and handling characteristics (e.g., converting an oil or low-melting solid into a free-flowing crystalline powder).[2] These improvements are critical for consistent bioavailability and successful formulation.[3]

Q2: What are the most common acids (counter-ions) to consider for salt formation with this amine?

A: A salt screening study is typically performed to identify the optimal salt form. Common pharmaceutically acceptable counter-ions for primary amines include:

  • Inorganic Acids: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄). Hydrochloride salts are very common and often exhibit good crystallinity.[4]

  • Organic Acids: Tartaric acid, citric acid, maleic acid, succinic acid, methanesulfonic acid (mesylate), and p-toluenesulfonic acid (tosylate).

The choice of acid can influence the resulting salt's crystal habit, solubility, and stability.[5]

Q3: What are the critical process parameters that I need to control during crystallization?

A: Crystallization is a complex process governed by both thermodynamics and kinetics. The key parameters you must control are:

  • Supersaturation: This is the driving force for crystallization and must be carefully controlled.[6] It is the point where the solute concentration exceeds its solubility at a given temperature.

  • Solvent System: The choice of solvent and any anti-solvent is paramount, as it dictates solubility, nucleation, and crystal growth.[6][7]

  • Temperature: Temperature directly affects solubility and therefore the level of supersaturation. The rate of cooling is a critical kinetic parameter.[6]

  • Agitation: Mixing influences mass transfer and can affect nucleation kinetics and crystal size distribution.

  • Purity: Impurities can inhibit nucleation, alter crystal habit, or become incorporated into the crystal lattice, reducing the final product's purity.[8]

Part 2: Crystallization Troubleshooting Guide

This guide is structured to help you diagnose and solve specific issues you may encounter during your experiments.

Workflow: General Salt Crystallization

The diagram below outlines a typical workflow for forming and crystallizing an amine salt.

G General Salt Crystallization Workflow cluster_0 Preparation cluster_1 Crystallization cluster_2 Isolation & Analysis A Dissolve Freebase Amine in a suitable solvent B Add stoichiometric amount of selected Acid A->B C Confirm Salt Formation (e.g., by precipitation or analysis) B->C D Achieve Supersaturation (Cooling, Anti-solvent, Evaporation) C->D E Nucleation & Crystal Growth (Controlled Conditions) D->E F Isolate Crystals (Filtration) E->F G Wash with cold solvent F->G H Dry under vacuum G->H I Characterize Product (PXRD, DSC, NMR) H->I

Caption: A typical workflow for amine salt crystallization.

Issue 1: The Compound "Oils Out" Instead of Crystallizing

Q: I'm attempting to crystallize the hydrochloride salt of this compound. Upon cooling, a sticky, immiscible liquid forms instead of solid crystals. Why is this happening and what should I do?

A: This phenomenon is known as "oiling out" or liquid-liquid phase separation. It occurs when the supersaturation level is too high, causing the solute to separate as a liquid phase that is supersaturated with respect to the crystalline solid.[9] This is common when the melting point of the solvated solid is lower than the crystallization temperature.

Troubleshooting Steps:

  • Reduce the Cooling Rate: Rapid cooling can quickly build high levels of supersaturation, favoring oiling out.[10] Try a slower, controlled cooling ramp (e.g., 5-10 °C per hour) or allow the solution to cool naturally to room temperature before further cooling in an ice bath.

  • Lower the Concentration: Your initial concentration may be too high. Return the mixture to the heat source, add more of the primary solvent to redissolve the oil, and then attempt the crystallization again from this more dilute solution.[10]

  • Change the Solvent System: The choice of solvent is critical.[9]

    • Binary Solvent Systems: The use of a solvent/anti-solvent pair is often effective.[11] Dissolve the salt in a minimal amount of a "good" solvent (e.g., methanol, ethanol) and slowly add a "poor" solvent or anti-solvent (e.g., ethyl acetate, MTBE, heptane) at a slightly elevated temperature until turbidity is observed. Then, slowly cool the mixture.

    • Solvent Polarity: Experiment with solvents of different polarities. Sometimes a less polar solvent can discourage the formation of the solvated oil phase.

Table 1: Solvent Selection Guide for Amine Salt Crystallization

Solvent ClassExamplesPolarityTypical UseNotes
AlcoholsMethanol, Ethanol, IsopropanolHighGood SolventExcellent for dissolving polar salts; often used in combination with an anti-solvent.
KetonesAcetone, Butanone (MEK)Medium-HighGood SolventGood dissolving power, but lower boiling points may limit the solubility differential.[7]
EstersEthyl AcetateMediumAnti-SolventCommonly used as an anti-solvent with alcohols.
EthersDiethyl Ether, MTBE, THFLow-MediumAnti-SolventGood for precipitating salts from more polar solvents.[5]
HydrocarbonsHeptane, Hexane, TolueneLowAnti-SolventEffective anti-solvents, especially for pushing salts out of less polar organic solutions.
WaterWaterVery HighGood Solvent/Anti-SolventCan be a good solvent for highly polar salts but may need to be removed carefully. Can also act as an anti-solvent for salts in organic media.[12]
Issue 2: Poor Crystal Quality (Fine Needles, Agglomerates, or Powder)

Q: My crystallization yields a fine powder or very small, needle-like crystals. How can I grow larger, more well-defined crystals suitable for analysis?

A: The formation of many small crystals indicates that the rate of nucleation is much faster than the rate of crystal growth.[8] This is often caused by excessively high supersaturation, leading to a "crash" precipitation rather than controlled crystallization.[13]

Troubleshooting Steps:

  • Reduce Supersaturation: This is the most critical factor. Slow down the entire process. Use a slower cooling rate or a much slower rate of anti-solvent addition. This keeps the solution in the "metastable zone" for longer, favoring growth on existing nuclei over the formation of new ones.

  • Optimize the Solvent System: Experiment with different solvents. Some solvents can act as "habit modifiers," interacting with specific crystal faces to encourage growth in different dimensions.

  • Introduce a Seed Crystal: Seeding is a powerful technique to control nucleation.[8] Add one or two high-quality crystals of the desired product to the solution once it is slightly supersaturated. This provides a template for growth and can help obtain a consistent crystal form.

  • Control Agitation: Agitation can have a dual effect. While it improves heat and mass transfer, very high agitation can increase secondary nucleation (breaking existing crystals to create new nuclei). Try reducing the stirring speed once nucleation begins.

Issue 3: Polymorphism and Inconsistent Results

Q: I've repeated the crystallization and obtained a different crystalline form with a different melting point and solubility. How can I control this?

A: You are observing polymorphism, the ability of a compound to exist in two or more different crystal structures.[3][14] Different polymorphs can have vastly different physical properties, and controlling the form is a regulatory requirement in pharmaceutical manufacturing.[2][15]

Troubleshooting Steps:

  • Strictly Control All Parameters: Polymorphic outcome is highly sensitive to the crystallization conditions.[9] You must rigorously control and document:

    • Solvent(s) and their ratio.

    • Concentration.

    • Cooling profile (rate and final temperature).

    • Agitation speed.

  • Use Seeding: Seeding with the desired polymorph is the most reliable way to ensure you consistently produce that form.

  • Understand Thermodynamic vs. Kinetic Forms: Often, a rapidly cooled crystallization will yield a metastable "kinetic" polymorph, which may convert to the more stable "thermodynamic" form over time. Slower crystallization processes (e.g., slow cooling, slow evaporation) generally favor the most stable thermodynamic polymorph.

  • Characterize Your Forms: Use analytical techniques to identify and differentiate your polymorphs. Powder X-Ray Diffraction (PXRD) is the gold standard for identifying different crystal forms.[16] Differential Scanning Calorimetry (DSC) can identify melting points and phase transitions.

Troubleshooting Decision Tree

This diagram can help guide your decision-making process when encountering common crystallization problems.

Caption: A decision tree for troubleshooting common crystallization issues.

Part 3: Key Experimental Protocols

Protocol 1: General Salt Screening on a Small Scale

  • Preparation: In separate small vials, dissolve 20-50 mg of this compound freebase in 0.5-1.0 mL of a suitable solvent (e.g., isopropanol, ethyl acetate, or acetone).

  • Acid Addition: To each vial, add a stoichiometric equivalent (1.0 eq) of a different acid (e.g., HCl in isopropanol, neat methanesulfonic acid, a solution of tartaric acid in methanol).

  • Observation at Room Temperature: Cap the vials and stir or shake for several hours. Observe if a solid precipitate forms.

  • Inducing Crystallization: If no solid forms, attempt to induce crystallization by:

    • Scratching the inside of the vial with a glass rod.

    • Storing the vials in a refrigerator (4 °C) or freezer (-20 °C).

    • Slowly adding a small amount of an anti-solvent (e.g., heptane).

  • Evaluation: Assess the physical properties of any solids that form (e.g., crystalline vs. amorphous, filterability). Promising candidates can then be scaled up for further optimization.

Protocol 2: Optimized Cooling Crystallization

  • Dissolution: In a jacketed reactor or round-bottom flask equipped with a magnetic stirrer and a temperature probe, dissolve the chosen salt of this compound in a selected solvent (e.g., ethanol) at an elevated temperature (e.g., 60-70 °C) until a clear solution is obtained. Use a minimal amount of solvent, but add a slight excess (e.g., 5-10% more) to avoid premature crystallization.[10]

  • Controlled Cooling: Slowly cool the solution at a controlled rate (e.g., 10 °C/hour).

  • Seeding (Optional but Recommended): Once the solution has cooled by 5-10 °C (and is now in the metastable zone), add a small quantity of high-quality seed crystals.

  • Crystal Growth: Continue the slow cooling to a final temperature (e.g., 0-5 °C). Hold at this temperature for 1-2 hours to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold crystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.

References

  • Aitipamula, S., et al. (2012). Polymorphs, Salts, and Cocrystals: What's in a Name? Crystal Growth & Design. [Link]

  • Müller, P. (n.d.). Practical suggestions for better crystal structures. MIT Department of Chemistry. [Link]

  • Lu, Y.-Z., et al. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry. [Link]

  • Ciardelli, F., et al. (2021). Continuous crystallisation of organic salt polymorphs. Frontiers in Chemical Engineering. [Link]

  • Sisak Jung, D., et al. (2023). Reducing errors and increasing accuracy of small-molecule crystal structures. IUCr Journals. [Link]

  • Raw, A. S. (n.d.). Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. FDA. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Blagden, N., et al. (2020). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs. Pharmaceutics. [Link]

  • Zhang, Y., et al. (2024). Crystallization of Small Molecules in Lyotropic Liquid Crystals. ChemRxiv. [Link]

  • Rychkov, D., et al. (2014). Simple and efficient modifications of well known techniques for reliable growth of high-quality crystals of small bioorganic molecules. Acta Crystallographica Section A: Foundations and Advances. [Link]

  • Abdel-Wahab, B. F., et al. (2024). Synthesis of benzofuran derivatives. ResearchGate. [Link]

  • Lee, C. C. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. AAPS PharmSciTech. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. MDPI. [Link]

  • Various Authors. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Google Patents. (n.d.). Crystal of benzofuran derivative free base and preparation method.
  • Lu, Y.-Z., et al. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. ResearchGate. [Link]

  • Achieve Chem. (2024). What Problems Might Occur If Crystallization Occurs Too Rapidly?. Achieve Chem. [Link]

  • H.E.L Group. (n.d.). Key Considerations for Crystallization Studies. H.E.L Group. [Link]

  • Various Authors. (2018). How to choose a solvent for crystallization of an organic compound. Quora. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Fessenden, R. J., & Fessenden, J. S. (n.d.). Crystallization Solvents. University of Colorado Boulder. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Reddit. (2022). Amine workup. r/Chempros. [Link]

Sources

Technical Support Center: Purification of (5-Bromobenzo[b]furan-2-yl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with (5-Bromobenzo[b]furan-2-yl)methylamine. It provides in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format to address common challenges encountered during the purification of this heterocyclic amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Initial Assessment & Impurity Profiling

Question 1: What are the most common impurities I should expect in my crude this compound sample?

Answer: The impurity profile of your crude product is intrinsically linked to its synthetic route. However, for heterocyclic amines of this class, impurities typically fall into several categories. Understanding these will guide your purification strategy.

  • Unreacted Starting Materials: Depending on the synthesis, you may have residual 5-bromosalicylaldehyde, chloroacetonitrile, or related precursors.

  • Reagent-Derived Impurities: By-products from reducing agents (e.g., borohydride salts) or catalysts can be present.

  • Side-Reaction Products:

    • Oxidation Products: The benzofuran ring and, more commonly, the primary amine are susceptible to oxidation, which can lead to colored impurities.[1] Phenolic compounds, in general, are known to be sensitive to air and light.[1]

    • Over-alkylation or Dimerization: The primary amine can potentially react with starting materials or other electrophilic species in the reaction mixture to form secondary amines or dimers.

    • Hydrolysis Products: If the synthesis involves intermediates sensitive to water, corresponding hydrolysis by-products may be present.

Table 1: Potential Impurities and Their Characteristics

Impurity Type Likely Chemical Nature Expected Polarity Removal Strategy
Unreacted Aldehyde Neutral/Slightly Polar Less polar than amine Column Chromatography
Starting Nitriles Polar Similar to or less polar than amine Column Chromatography
Oxidized By-products Often highly polar, colored More polar than amine Column Chromatography, Charcoal treatment

| Dimeric Species | Less polar than amine | Less polar than amine | Column Chromatography |

Section 2: Core Purification Methodologies

Question 2: My crude product is a complex mixture. What is the best general workflow for purification?

Answer: A multi-step approach is often necessary to achieve high purity (>99%). The optimal workflow combines techniques that separate compounds based on different chemical properties (e.g., acidity/basicity, polarity).

PurificationWorkflow Crude Crude Product (Dissolved in Organic Solvent) ABE Acid-Base Extraction (Optional, for removing neutral/acidic impurities) Crude->ABE Dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) ABE->Dry Isolate Organic Layer Evap1 Solvent Evaporation Dry->Evap1 Chrom Column Chromatography (Amine-functionalized or standard silica) Evap1->Chrom Evap2 Combine & Evaporate Fractions Chrom->Evap2 TLC/HPLC Pure Fractions Recryst Recrystallization (For final polishing) Evap2->Recryst Final Pure Crystalline Product (>99% Purity) Recryst->Final

Caption: General purification workflow for this compound.

Question 3: How do I perform an effective Acid-Base Extraction to remove neutral impurities?

Answer: Acid-base extraction is a powerful technique that leverages the basicity of the amine functional group.[2][3] By treating an organic solution of your crude product with an aqueous acid, the amine is protonated, forming a water-soluble salt. This salt partitions into the aqueous layer, leaving non-basic (neutral or acidic) impurities behind in the organic layer.

Core Principle: R-NH₂ (Organic Soluble) + HCl (Aqueous) → R-NH₃⁺Cl⁻ (Aqueous Soluble)

  • Dissolution: Dissolve the crude material in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake gently for 1-2 minutes. Vigorous shaking can cause emulsions.[4]

  • Separation: Allow the layers to separate. The aqueous layer (containing your protonated amine) is typically the bottom layer with DCM and the top layer with EtOAc. Drain the aqueous layer into a clean flask.

  • Re-extraction: To ensure complete recovery, add a fresh portion of 1M HCl to the organic layer and repeat the extraction. Combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH), with stirring until the pH is basic (pH 9-10, check with pH paper). Your neutral amine product should precipitate out or form an oily layer.

  • Back-Extraction: Add fresh organic solvent (DCM or EtOAc) to the basified mixture and extract the neutral amine back into the organic phase. Repeat this step twice.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the partially purified amine.

Question 4: My compound streaks badly on a standard silica gel column. What is the cause and how can I achieve good separation with column chromatography?

Answer: This is a classic problem when purifying basic amines on standard silica gel.[5][6] Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites strongly and often irreversibly bind to your basic amine, leading to significant peak tailing, poor separation, and low recovery.[5]

There are two highly effective solutions to this problem:

Solution A: Modify the Mobile Phase

By adding a small amount of a competing base, like triethylamine (TEA) or ammonia, to your mobile phase (eluent), you can "neutralize" the acidic sites on the silica.[5][6] This allows your compound to elute properly.

  • Typical Eluent: Hexane/Ethyl Acetate or DCM/Methanol.

  • Modification: Add 0.5-1% triethylamine to the eluent mixture.

Solution B: Use an Amine-Functionalized Stationary Phase (Recommended)

The most robust solution is to use a column packed with amine-functionalized silica (often labeled as "KP-NH" or similar).[6][7] This stationary phase has a basic surface, which eliminates the undesirable acid-base interaction with your amine.[7] This often results in sharper peaks, better separation, and allows for the use of simple, neutral solvent systems like hexane/ethyl acetate without any amine additives.[6]

  • TLC Analysis: On a silica TLC plate, spot your crude material. Develop the plate in a solvent system (e.g., 70:30 Hexane:EtOAc). Add one drop of triethylamine to the developing chamber.

  • Assess Rf: The ideal retention factor (Rf) for the product spot is ~0.3.

    • If Rf is too high (spot runs too fast), decrease the polarity of the eluent (increase hexane %).

    • If Rf is too low (spot stays at the bottom), increase the polarity (increase EtOAc %).[4]

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent and pack the column.

  • Loading: Dissolve your crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This technique generally provides better resolution than loading the sample as a liquid.

  • Elution: Run the column using the optimized eluent system, collecting fractions and monitoring them by TLC.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure.

Table 2: Recommended Starting Conditions for Column Chromatography

Parameter Standard Silica Amine-Functionalized Silica Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh) Amine-bonded Silica Amine phase prevents peak tailing for basic compounds.[6][7]
Mobile Phase Hexane/EtOAc + 1% TEA Hexane/EtOAc No additive needed, simplifying workup.[6]

| Sample Loading | Dry Loading Recommended | Dry or Liquid Loading | Dry loading minimizes band broadening. |

Section 3: Advanced Troubleshooting

Question 5: I've isolated my product, but it has a persistent brown or pink color. How can I fix this?

Answer: Color in the final product is typically due to trace amounts of highly conjugated or oxidized impurities.[1] Phenols and amines are particularly prone to forming colored oxidation products when exposed to air.

  • Solution: Perform a charcoal treatment during recrystallization. After dissolving your product in the minimum amount of hot recrystallization solvent, add a very small amount (1-2% by weight) of activated charcoal. Keep the solution hot and swirl for 1-2 minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration through a pad of Celite® or filter paper to remove the charcoal, then allow the filtrate to cool and crystallize as usual.

Question 6: An emulsion formed during my acid-base extraction and the layers won't separate. What should I do?

Answer: Emulsions are common when surfactant-like impurities are present or if the mixture was shaken too vigorously.[4]

EmulsionTroubleshooting Start Emulsion Formed Step1 Allow to stand for 10-20 min Start->Step1 Step2 Gently swirl the funnel Step1->Step2 If unresolved Step3 Add saturated NaCl (brine) Step2->Step3 If unresolved Step4 Filter through Celite® or glass wool Step3->Step4 If brine fails Success Layers Separated Step3->Success Often effective Step5 Centrifuge the mixture (if available) Step4->Step5 Last resort Step4->Success Step5->Success

Caption: Troubleshooting decision tree for breaking emulsions.

  • Explanation: Adding brine (a saturated solution of NaCl) increases the ionic strength and polarity of the aqueous layer, which helps to force the separation of the organic and aqueous phases.[4]

References
  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
  • Is there an easy way to purify organic amines? - Biotage.
  • When should amine-bonded columns be used for purific
  • EP0037695B1 - Methylamines purification process - Google P
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Methylamine Hydrochloride - Organic Syntheses Procedure.
  • How do I purify the resulting compound after a nitro- to amine-group reduction? - Chemistry Stack Exchange.
  • 4.8: Acid-Base Extraction - Chemistry LibreTexts.
  • Acid-Base Extraction - University of Colorado Boulder.
  • Acid–base extraction - Wikipedia.
  • troubleshooting guide for the synthesis of heterocyclic compounds - Benchchem.
  • Workup: Amines - University of Rochester Department of Chemistry.
  • Characterization of impurities in 2-(Furan-2-YL)phenol synthesis - Benchchem.

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Technical Support Center: Synthesis of (5-Bromobenzo[b]furan-2-yl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and scale-up of (5-Bromobenzo[b]furan-2-yl)methylamine. This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the practical knowledge and scientific rationale needed to navigate the challenges of this synthetic sequence, ensuring efficiency, reproducibility, and high purity.

Recommended Synthetic Pathway

The most robust and scalable approach to synthesizing this compound involves a two-step sequence starting from the commercially available 5-bromosalicylaldehyde. This pathway offers clear checkpoints for purity analysis and avoids hazardous intermediates, making it suitable for larger-scale production.

  • Step 1: Benzofuran Ring Formation. Cyclization of 5-bromosalicylaldehyde with a suitable C2-synthon, such as chloroacetonitrile, followed by DIBAL-H reduction, or more directly via reaction with chloroacetone and subsequent workup, to yield the key intermediate, 5-bromobenzo[b]furan-2-carboxaldehyde.

  • Step 2: Reductive Amination. Conversion of the intermediate aldehyde to the target primary amine using a suitable amine source and a selective reducing agent.

G cluster_0 Step 1: Benzofuran Formation cluster_1 Step 2: Reductive Amination A 5-Bromosalicylaldehyde B Reaction with Chloroacetone (or other C2-synthon) A->B Base (e.g., K2CO3) Solvent (e.g., Acetone) C 5-Bromobenzo[b]furan-2-carboxaldehyde (Intermediate) B->C D 5-Bromobenzo[b]furan-2-carboxaldehyde E Imine Formation D->E Amine Source (e.g., NH4OAc, NH3 in MeOH) F This compound (Final Product) E->F Reducing Agent (e.g., NaBH(OAc)3, NaBH4)

Caption: High-level workflow for the two-step synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Part 1: Synthesis of 5-Bromobenzo[b]furan-2-carboxaldehyde

Question: My yield for the benzofuran formation step is consistently low (<50%). What are the primary causes?

Answer: Low yields in this intramolecular cyclization are typically traced back to three factors: inefficient reaction conditions, side reactions, or product loss during workup.

  • Causality - Inefficient Conditions: The reaction involves an initial O-alkylation of the phenolic hydroxyl group followed by an intramolecular aldol-type condensation and dehydration. The choice of base is critical. A base that is too weak may not sufficiently deprotonate the phenol, while a base that is too strong can promote undesired side reactions. Potassium carbonate (K₂CO₃) is often a good balance.[1] Ensure it is finely powdered and anhydrous to maximize its surface area and reactivity.

  • Causality - Competing Reactions: The primary competing reaction is C-alkylation of the aromatic ring, which is generally minor under these conditions. A more significant issue can be the self-condensation of chloroacetone if the addition is not controlled. We recommend adding the chloroacetone dropwise to the heated mixture of 5-bromosalicylaldehyde and K₂CO₃ in acetone to maintain a low instantaneous concentration of the alkylating agent.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use anhydrous K₂CO₃ and ensure your acetone is dry. Water can interfere with the base and the reaction intermediates.

    • Optimize Temperature: The reaction is typically run at the reflux temperature of the solvent (e.g., acetone or MEK). Ensure your heating mantle provides consistent and uniform heating.

    • Increase Reaction Time: Monitor the reaction by TLC. If you see significant starting material remaining after the standard time (e.g., 8 hours), consider extending the reflux period to 12 or even 24 hours.[1]

Question: My crude product is a dark, oily residue that is difficult to purify by crystallization. What are the likely impurities?

Answer: The formation of a dark oil suggests the presence of polymeric byproducts or colored impurities. Purification can indeed be challenging, often requiring column chromatography.

  • Causality - Impurity Profile: The main impurities are typically unreacted 5-bromosalicylaldehyde and byproducts from the self-condensation of chloroacetone. At elevated temperatures and with prolonged reaction times, benzofuran derivatives can also be susceptible to gradual degradation.

  • Troubleshooting & Purification Protocol:

    • Aqueous Workup: After the reaction, perform a thorough aqueous workup. Washing the organic layer with a dilute NaOH solution can help remove unreacted phenolic starting material. Follow this with a water wash and a brine wash to remove salts and residual base.

    • Solvent Selection for Crystallization: If direct crystallization fails, try a solvent/anti-solvent system. Dissolve the crude oil in a minimum amount of a good solvent (e.g., dichloromethane, ethyl acetate) and slowly add a poor solvent (e.g., hexanes, heptane) until turbidity persists. Cooling or scratching the flask can induce crystallization.

    • Chromatography: If crystallization is ineffective, silica gel column chromatography is the most reliable method. A gradient elution starting with a non-polar solvent system (e.g., 98:2 Hexanes:Ethyl Acetate) and gradually increasing polarity is recommended. The desired aldehyde product is significantly more non-polar than the starting salicylaldehyde.

Part 2: Reductive Amination

Question: The conversion of the aldehyde to the amine is incomplete. How can I drive the reaction to completion?

Answer: Incomplete conversion in a reductive amination points to an unfavorable equilibrium in the initial imine formation step or insufficient reducing agent activity.

  • Causality - Imine Equilibrium: The first step is the reversible formation of an imine (or enamine) between the aldehyde and the amine source. This equilibrium must be shifted towards the imine for the reduction to proceed efficiently. Using a large excess of the amine source, such as ammonium acetate or a solution of ammonia in methanol, is crucial.[2][3]

  • Causality - Reducing Agent: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) can reduce the starting aldehyde before it has a chance to form the imine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more chemoselective agent that preferentially reduces the protonated imine, making it an excellent choice for this transformation.[4]

  • Troubleshooting Steps:

    • Staged Addition: First, stir the aldehyde with the amine source (e.g., 5-10 equivalents of ammonium acetate) in the solvent (e.g., methanol or dichloroethane) for 1-2 hours at room temperature before adding the reducing agent. This allows the imine to form.

    • Select the Right Reducer: Switch to sodium triacetoxyborohydride (NaBH(OAc)₃). It is less sensitive to the acidic conditions often used (e.g., with ammonium acetate or added acetic acid) which help catalyze imine formation.

    • Monitor pH: The reaction is often fastest under mildly acidic conditions (pH 5-6), which catalyze imine formation without significantly degrading the reagents. If using ammonia, the solution will be basic, but the reaction still proceeds.

Question: I am observing a significant amount of a secondary amine byproduct, bis((5-bromobenzo[b]furan-2-yl)methyl)amine. How can this be minimized?

Answer: Formation of the secondary amine is a classic challenge in reductive aminations that aim for a primary amine. It occurs when the newly formed primary amine product attacks another molecule of the starting aldehyde.

  • Causality: The product, this compound, is nucleophilic and can compete with the initial amine source (ammonia) to react with the starting aldehyde. This is more problematic if the local concentration of the aldehyde is high relative to the ammonia source.

  • Troubleshooting Steps:

    • Use a Large Excess of Ammonia: The most effective way to minimize the side reaction is to use a very large excess of the initial amine source. This statistically favors the reaction of the aldehyde with ammonia over the product amine. Using a saturated solution of ammonia in methanol (approx. 7N) as the solvent is a highly effective strategy.

    • Control Reagent Addition: If possible, slowly add a solution of the aldehyde to the mixture of the amine source and the reducing agent. This maintains a low concentration of the aldehyde throughout the reaction, further disfavoring the formation of the secondary amine.

G Aldehyde R-CHO (Aldehyde) Imine R-CH=NH (Imine) Aldehyde->Imine + NH3 (fast, desired) SecondaryAmine (R-CH2)2NH (Byproduct) Aldehyde:e->SecondaryAmine:w + R-CH2-NH2 (competing reaction) Ammonia NH3 PrimaryAmine R-CH2-NH2 (Desired Product) Imine->PrimaryAmine PrimaryAmine->Imine

Caption: Competing reaction pathways in reductive amination.

Frequently Asked Questions (FAQs)

Q1: Why is the two-step route involving a carboxaldehyde intermediate preferred for scaling up? This route is advantageous because it breaks the synthesis into two distinct transformations. The aldehyde intermediate is a stable, crystalline solid that can be easily purified by crystallization or chromatography, ensuring that high-purity material enters the final, more sensitive reductive amination step. One-pot syntheses can be faster at the lab scale but often suffer from complex impurity profiles that make purification and ensuring batch-to-batch consistency difficult at a larger scale.

Q2: What are the critical safety considerations for this synthesis?

  • 5-Bromosalicylaldehyde: Is an irritant. Handle with gloves and safety glasses in a well-ventilated fume hood.

  • Chloroacetone: Is a lachrymator and is toxic. All manipulations must be performed in a certified chemical fume hood.

  • Ammonia Solutions: Concentrated ammonia solutions are corrosive and have a pungent, irritating odor. Work in a well-ventilated fume hood.

  • Borohydride Reagents: Sodium borohydride and its derivatives react with water and acidic solutions to produce flammable hydrogen gas. Quench reactions carefully and behind a safety shield.

Q3: Can I use catalytic hydrogenation for the reductive amination step? Yes, catalytic hydrogenation is an excellent alternative and is often preferred for large-scale synthesis due to its high efficiency and the generation of only water as a byproduct. A typical procedure would involve reacting the aldehyde with ammonia in methanol in a high-pressure reactor (Parr shaker) over a catalyst like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.[2] However, this requires specialized high-pressure equipment. There is also a risk of de-bromination (reduction of the C-Br bond) with some palladium catalysts, so catalyst screening is essential.

Q4: How should I confirm the identity and purity of my final product? A combination of analytical techniques is essential:

  • ¹H and ¹³C NMR: Will confirm the structure. Key signals to look for in the final product are the disappearance of the aldehyde proton (~10 ppm) and the appearance of a new singlet for the -CH₂- group (~4.0 ppm) and a broad singlet for the -NH₂ protons.

  • Mass Spectrometry (MS): Will confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

  • HPLC/UPLC: Is the best method for determining purity. A standard reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase gradient is typically effective.

Data Summary Table

Table 1: Comparison of Conditions for Reductive Amination

ParameterMethod A: NaBH₄Method B: NaBH(OAc)₃Method C: Catalytic Hydrogenation
Amine Source NH₃ in MeOH or NH₄OAcNH₄OAc or NH₃ in MeOHNH₃ in MeOH
Solvent MethanolDichloroethane (DCE), THFMethanol
Temperature 0 °C to RTRoom TemperatureRoom Temperature to 50 °C
Pressure AtmosphericAtmospheric50-500 psi H₂
Catalyst NoneNoneRaney Ni, Pd/C
Pros Inexpensive, readily availableHigh selectivity, mild conditionsHigh atom economy, clean
Cons Can reduce aldehyde, lower selectivityMore expensive, workup can be complexRequires pressure equipment, potential for dehalogenation

Detailed Experimental Protocol

Step 1: Synthesis of 5-Bromobenzo[b]furan-2-carboxaldehyde

  • To a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromosalicylaldehyde (20.1 g, 100 mmol), anhydrous potassium carbonate (27.6 g, 200 mmol), and acetone (500 mL).

  • Heat the mixture to reflux with vigorous stirring.

  • Once refluxing, add chloroacetone (9.25 g, 100 mmol) dropwise over 30 minutes.

  • Maintain the reflux for 8-12 hours. Monitor the reaction progress by TLC (20% Ethyl Acetate in Hexanes).

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude solid/oil.

  • Dissolve the residue in ethyl acetate (300 mL) and wash with 1M NaOH (2 x 100 mL), water (1 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude material by recrystallization from ethanol or by silica gel chromatography to afford 5-bromobenzo[b]furan-2-carboxaldehyde as a solid.

Step 2: Synthesis of this compound

  • To a 500 mL round-bottom flask, add 5-bromobenzo[b]furan-2-carboxaldehyde (11.25 g, 50 mmol) and a 7N solution of ammonia in methanol (250 mL).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the flask to 0 °C in an ice bath.

  • In small portions, carefully add sodium borohydride (2.8 g, 75 mmol) over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow, dropwise addition of water (50 mL) at 0 °C.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the resulting aqueous slurry with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by conversion to its hydrochloride salt or by careful column chromatography on silica gel (using a mobile phase containing a small amount of triethylamine, e.g., 95:4:1 Dichloromethane:Methanol:Triethylamine).

References

  • Guchhait, S. K., et al. (2010). An efficient one-pot method for the synthesis of 2,3-disubstituted benzo[b]furans from commercially available 2-iodophenols, terminal acetylenes and aryl iodides has been developed utilizing Sonogashira reaction conditions. Tetrahedron Letters, 51(25), 3299-3303.
  • Novák, Z., et al. (2006). Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. The Journal of Organic Chemistry, 71(13), 5081-5084.
  • Ghosh, S., et al. (2021). Palladium (II) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. New Journal of Chemistry, 45(34), 15483-15492.
  • Jadhav, S. D., et al. (2013). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. International Journal of Organic Chemistry, 3(2), 125-131.
  • Satyanarayana, G., et al. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The Journal of Organic Chemistry, 87(15), 10034-10046.
  • Cimarelli, C., & Palmieri, G. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(1), 197.
  • Zhu, J., et al. (2020). Challenges and strategies in attaining benzofuran with pattern-tunable substituents. Molecules, 25(24), 5895.
  • Yoshida, S., et al. (2024). Breakthrough in Benzofuran Synthesis: New method enables complex molecule creation. Feedstuffs. Available at: [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • Gaonkar, A. V., et al. (2024).
  • Romagnoli, R., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(14), 5489.
  • Flynn, B. L., et al. (2011). Synthesis and Biological Studies of Benzo[b]furan Derivatives. Journal of Medicinal Chemistry, 54(18), 6256-6267.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Available at: [Link]

  • Karatas, F., et al. (2006). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. European Journal of Medicinal Chemistry, 41(7), 853-857.
  • Peña, M. A., et al. (2021). Transition Metal-Free Synthesis of Halobenzo[b]furans from O-Aryl Carbamates via o-Lithiation Reactions. Molecules, 26(16), 4983.
  • Gaonkar, A. V., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Al-Tel, T. H. (2012). Synthesis of Benzo[b]furan Derivatives by Transition Metal-Catalyzed Heterocyclyzations of 2-Ethynylphenols. Current Organic Chemistry, 16(3), 342-359.
  • ResearchGate. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available at: [Link]

  • Tas, M., et al. (2005). Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. Molecules, 10(1), 116-125.
  • Ge, J., et al. (2014).
  • Kim, Y., & Choi, K. S. (2020). Electrochemical reductive amination of furfural-based biomass intermediates. Green Chemistry, 22(16), 5366-5375.
  • Shutilov, A. A., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771.
  • Ji, L., et al. (2025). The Reductive Amination of Biomass-Based Aldehydes and Alcohols towards 2,5-bis(aminomethyl)furan: Progress, Challenges and Prospects.
  • Varma, R. S. (2024). Mechanochemical and Aging-Based Reductive Amination with Chitosan and Aldehydes Affords. ChemRxiv.
  • Kralova, J., et al. (2007). Synthesis of 3-(4-Bromobenzyl)-5-(aryl methylene)-5H-furan-2-ones and their activity as inhibitors of the photosynthetic electron transport chain. Bioorganic & Medicinal Chemistry, 15(23), 7437-7444.
  • Saryono, et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(2).
  • Pal'chikov, V. A., & Robertson, J. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Russian Journal of Organic Chemistry, 50(9), 1369-1371.

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Validation & Comparative

A Comparative Guide to the HPLC-MS Analysis of (5-Bromobenzo[b]furan-2-yl)methylamine Purity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of methodologies for determining the purity of (5-Bromobenzo[b]furan-2-yl)methylamine, a critical intermediate in pharmaceutical synthesis. The quality and safety of any final drug product are fundamentally linked to the purity of its starting materials and intermediates.[1][2] Therefore, employing a robust, validated analytical method is not merely a procedural step but a cornerstone of quality assurance in drug development.[3][4] This document will explore why High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as the gold standard for this application, compare it with alternative techniques, and provide a detailed, field-proven protocol for its implementation.

The Analytical Imperative: Why HPLC-MS is the Method of Choice

This compound is a substituted heterocyclic amine. Its structure presents specific analytical challenges, including the potential for closely related structural isomers and process-related impurities arising from its synthesis.[5][6][7] An ideal analytical method must offer both high-resolution separation and definitive identification of the main component and any trace-level impurities.

High-Performance Liquid Chromatography (HPLC) is the premier separation technique in the pharmaceutical industry due to its precision and versatility in handling complex mixtures.[8][9] When coupled with Mass Spectrometry (MS), which provides highly specific molecular weight and structural information, the resulting hyphenated technique (HPLC-MS) offers unparalleled sensitivity and specificity for impurity profiling.[8] This combination allows for the confident detection, identification, and quantification of impurities, even those present at levels below 0.1%.[10][11]

The Chromatographic Strategy: Achieving Baseline Separation

The core of a successful purity analysis is the chromatographic separation. Our objective is to resolve the parent amine from all potential impurities.

  • Column Chemistry : For a molecule like this compound, which possesses both aromatic and aliphatic amine character, a Reversed-Phase (RP) C18 column is the logical starting point. This stationary phase provides excellent hydrophobic retention for the benzofuran core. As an alternative with different selectivity, a Phenyl-Hexyl phase can be particularly effective, offering π-π interactions with the aromatic ring system, which can help resolve aromatic isomers or related substances that are difficult to separate on a standard C18 column.[12][13]

  • Mobile Phase Optimization : The mobile phase must be tailored to ensure sharp, symmetrical peaks.

    • Solvents : A gradient elution using Acetonitrile (ACN) or Methanol (MeOH) as the organic phase and water as the aqueous phase is standard. ACN often provides better peak shape and lower backpressure.

    • Additives : The inclusion of an acid, typically 0.1% Formic Acid , is crucial. It serves two purposes: protonating the methylamine group to prevent peak tailing from interactions with residual silanols on the column and facilitating efficient ionization in the mass spectrometer.[12]

The Detection Strategy: Definitive Identification with Mass Spectrometry

While a UV detector can quantify the primary peak, it cannot definitively identify unknown impurities. This is where the power of mass spectrometry becomes indispensable.

  • Ionization : Electrospray Ionization (ESI) in positive ion mode is the ideal choice. The acidic mobile phase ensures the analyte is already protonated [M+H]⁺, making it readily amenable to ESI.[14]

  • Analysis and Fragmentation : A full scan MS analysis confirms the molecular weight of the eluting peaks. The isotopic pattern created by the bromine atom (a near 1:1 ratio of ⁷⁹Br and ⁸¹Br) provides a clear signature for the parent compound and any bromine-containing impurities. For definitive structural confirmation of an unknown impurity, tandem mass spectrometry (MS/MS) is employed. In this technique, the parent ion of the impurity is isolated and fragmented, and the resulting fragmentation pattern provides a structural fingerprint.[15] The fragmentation of benzofurans often involves cleavage of the furan ring, providing valuable structural clues.[14][16][17]

Experimental Protocol: A Validated HPLC-MS Method

This protocol is a self-validating system, designed for robustness and reproducibility in accordance with regulatory expectations.[9][18]

Sample and Standard Preparation
  • Standard Solution (100 µg/mL) : Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask using a 50:50 mixture of Acetonitrile:Water as the diluent.

  • Test Sample Solution (1 mg/mL) : Accurately weigh 25 mg of the test sample and dissolve in a 25 mL volumetric flask using the same diluent.

  • Spiked Sample : For validation purposes (accuracy/recovery), spike the test sample solution with a known concentration of the reference standard.

Optimized HPLC-MS Parameters
ParameterRecommended ConditionRationale
HPLC System UHPLC/HPLC system with binary pump and autosamplerStandard for pharmaceutical analysis, ensuring precise gradient delivery.
Column C18, 2.1 x 100 mm, 1.8 µmHigh efficiency and good retention for the target analyte.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and ESI+ ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Gradient 5% B to 95% B over 10 min, hold 2 min, re-equilibrate 3 minEnsures elution of a wide range of potential impurities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and ensures reproducible retention times.
Injection Vol. 2 µLMinimizes potential for column overload.
MS Detector Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)Q-TOF for accurate mass, QqQ for high-sensitivity quantification.
Ionization Mode ESI PositiveOptimal for the amine functional group.
Scan Range m/z 100-800Covers the expected mass of the analyte and potential dimers.
Capillary Voltage 3.5 kVStandard operating voltage for stable spray.
Source Temp. 120 °CPrevents thermal degradation of the analyte.
Data Analysis and Validation

The method should be validated according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[3][4][18]

Validation ParameterAcceptance Criteria
Specificity Peak purity analysis; no interference at the analyte's retention time.
Linearity R² ≥ 0.995 over the specified range.
Accuracy (Recovery) 98.0% - 102.0% for the assay.
Precision (RSD) ≤ 2.0% for repeatability and intermediate precision.
Limit of Quantitation Signal-to-noise ratio ≥ 10.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the HPLC-MS process.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Weighing & Dissolution (Sample/Standard) Filt Filtration (0.22 µm) Prep->Filt Inj Autosampler Injection Filt->Inj HPLC HPLC Separation (C18 Column, Gradient Elution) Inj->HPLC MS MS Detection (ESI+, Full Scan & MS/MS) HPLC->MS Integ Peak Integration & Quantification MS->Integ Ident Impurity Identification (Mass & Fragmentation) Integ->Ident Report Final Purity Report & Validation Summary Ident->Report

Caption: Workflow from sample preparation to final report generation.

Logic_Diagram cluster_0 cluster_1 cluster_2 cluster_3 Input Sample Mixture Parent (P) Impurity 1 (I1) Impurity 2 (I2) HPLC HPLC Column Separates components based on polarity Input->HPLC Output Eluent Stream I1 P I2 HPLC->Output MS MS Detector Identifies each component by mass I1 → m/z₁ P → m/z₂ I2 → m/z₃ Output->MS

Sources

A Comparative Analysis of the Biological Activity of (5-Bromobenzo[b]furan-2-yl)methylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzofuran scaffold is a recurring motif in compounds exhibiting a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] The strategic substitution on this heterocyclic system can significantly modulate its therapeutic potential. This guide provides a comparative analysis of the biological activity of a specific subclass: (5-Bromobenzo[b]furan-2-yl)methylamine derivatives. The introduction of a bromine atom at the C-5 position and a methylamine group at the C-2 position offers a unique template for derivatization, allowing for a systematic exploration of structure-activity relationships (SAR).

This document will delve into the known anticancer and antimicrobial activities of these derivatives, presenting available experimental data to facilitate a comparative understanding. We will also explore the mechanistic underpinnings of their biological action and provide detailed experimental protocols for key assays, empowering researchers to validate and expand upon these findings.

Anticancer Activity: A Tale of Substitution

Structure-Activity Relationship (SAR) Insights

Earlier studies on benzofuran derivatives have consistently highlighted that substitutions at the C-2 position are crucial for their cytotoxic activity.[3] For instance, the introduction of N-phenethyl carboxamide groups at this position has been shown to significantly enhance antiproliferative activity.[3] While direct data on this compound derivatives is sparse, we can extrapolate from these related structures to hypothesize the potential impact of various N-substituents.

Hypothetical SAR for this compound Derivatives:

Caption: Hypothetical structure-activity relationships for N-substituted this compound derivatives based on broader benzofuran SAR.

To provide a concrete, albeit limited, comparison, let's consider a hypothetical scenario based on the general observation that aromatic and heterocyclic substituents on amine-containing scaffolds can enhance anticancer activity.

Table 1: Hypothetical Comparative Anticancer Activity of this compound Derivatives

Compound IDN-SubstituentTarget Cancer Cell LineIC50 (µM) - Hypothetical
1 -H (unsubstituted)MCF-7 (Breast)>50
2 -CH₃ (methyl)MCF-7 (Breast)35
3 -CH₂Ph (benzyl)MCF-7 (Breast)15
4 -Ph (phenyl)MCF-7 (Breast)12
5 -Ph-4-Cl (4-chlorophenyl)MCF-7 (Breast)8
6 2-pyridylMCF-7 (Breast)10

Note: The data in this table is hypothetical and for illustrative purposes only, based on general SAR principles of related compounds.

Mechanism of Action: Targeting Cancer's Machinery

Benzofuran derivatives have been reported to exert their anticancer effects through various mechanisms, including:

  • Induction of Apoptosis: Many benzofuran compounds have been shown to trigger programmed cell death in cancer cells.[4][5] This is often mediated through the activation of caspase cascades.

  • Cell Cycle Arrest: Some derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific phases, such as G2/M.[1]

  • Enzyme Inhibition: Specific kinases and other enzymes crucial for cancer cell survival and proliferation can be targeted by benzofuran derivatives.

Caption: Potential anticancer mechanisms of action for this compound derivatives.

Antimicrobial Activity: A Broad Spectrum of Possibilities

The benzofuran scaffold is also a promising framework for the development of novel antimicrobial agents.[2] The incorporation of a bromine atom can enhance lipophilicity, potentially improving membrane permeability and, consequently, antimicrobial efficacy.

Comparative Antimicrobial Potential

Table 2: Hypothetical Comparative Antimicrobial Activity of this compound Derivatives

Compound IDN-SubstituentTarget OrganismMIC (µg/mL) - Hypothetical
1 -H (unsubstituted)Staphylococcus aureus>128
2 -CH₃ (methyl)Staphylococcus aureus64
3 -CH₂Ph (benzyl)Staphylococcus aureus32
4 -Ph (phenyl)Staphylococcus aureus16
5 -Ph-4-Cl (4-chlorophenyl)Staphylococcus aureus8
6 2-pyridylStaphylococcus aureus16
1 -H (unsubstituted)Escherichia coli>128
2 -CH₃ (methyl)Escherichia coli128
3 -CH₂Ph (benzyl)Escherichia coli64
4 -Ph (phenyl)Escherichia coli32
5 -Ph-4-Cl (4-chlorophenyl)Escherichia coli16
6 2-pyridylEscherichia coli32

Note: The data in this table is hypothetical and for illustrative purposes only, based on general SAR principles of related compounds.

Proposed Antimicrobial Mechanisms

The antimicrobial action of benzofuran derivatives is thought to involve multiple mechanisms, including:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of these compounds may allow them to intercalate into the bacterial cell membrane, leading to increased permeability and cell death.

  • Inhibition of Essential Enzymes: Benzofurans may inhibit enzymes vital for bacterial survival, such as those involved in DNA replication or cell wall synthesis.

  • Interference with Biofilm Formation: Some heterocyclic compounds have been shown to inhibit the formation of biofilms, which are crucial for bacterial virulence and resistance.

Experimental Protocols

To ensure the reproducibility and validation of biological activity data, detailed and standardized experimental protocols are essential.

Protocol 1: MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effect of the compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in the complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined after incubation by observing the lowest concentration of the agent that prevents visible growth.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivatives

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Inoculating loop or sterile swabs

Procedure:

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of each compound in the appropriate broth directly in the 96-well plate. Typically, 50 µL of broth is added to wells 2 through 12. 100 µL of the starting compound concentration is added to well 1, and then 50 µL is serially transferred from well 1 to well 11, with mixing at each step.

  • Inoculation:

    • Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Caption: Workflow for the broth microdilution MIC assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. While direct comparative data for a systematic series of N-substituted derivatives is currently lacking in the public domain, the foundational knowledge of benzofuran chemistry and the provided experimental protocols offer a clear path forward for researchers in the field.

Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of these derivatives. Systematic variation of the N-substituent (alkyl, aryl, heteroaryl, acyl, etc.) will be crucial for elucidating detailed structure-activity relationships. Such studies, guided by the principles and methods outlined in this guide, will undoubtedly contribute to the discovery of new and more effective therapeutic agents.

References

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Gawad, J., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(3), 734. [Link]

  • Abdel-Wahab, B. F., et al. (2013). Synthesis and antimicrobial activity of novel benzo[b]furan derivatives. Der Pharma Chemica, 5(1), 229-234. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Journal of Pharmaceutical and Life Sciences, 1(1), 1-8. [Link]

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Wan, W. C., et al. (2013). Synthesis and cytotoxic activity of novel hybrid compounds between 2-alkylbenzofuran and imidazole. Medicinal Chemistry Research, 22(9), 4385-4395. [Link]

  • Prabavathi, C., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 140-160. [Link]

  • Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3), 1080-1085. [Link]

  • Khan, I., et al. (2017). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of the Serbian Chemical Society, 82(1), 1-22. [Link]

  • Szychowska, K., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1593. [Link]

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A Senior Application Scientist's Guide to X-ray Crystallography for Absolute Configuration of (5-Bromobenzo[b]furan-2-yl)methylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail; it is a critical determinant of biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. Consequently, the unambiguous assignment of the absolute configuration of a chiral drug candidate is a regulatory and scientific necessity. This guide provides an in-depth technical comparison and a field-proven protocol for utilizing single-crystal X-ray crystallography to definitively determine the absolute configuration of chiral (5-Bromobenzo[b]furan-2-yl)methylamine derivatives, a class of compounds with significant potential in medicinal chemistry.

We will delve into the physical principles that empower X-ray crystallography as the gold standard for this purpose, provide a detailed experimental workflow, and objectively compare this technique with other established analytical methods.

The Decisive Advantage: Why X-ray Crystallography Excels for Halogenated Compounds

The primary challenge in determining absolute configuration is distinguishing between a molecule and its mirror image. While most physical properties of enantiomers are identical, their interaction with plane-polarized light differs. However, for a direct and unambiguous structural solution, we must turn to methods that can probe the molecule's three-dimensional atomic arrangement directly.

Single-crystal X-ray crystallography is uniquely powerful for this task, especially for molecules like this compound. The key lies in a phenomenon known as anomalous dispersion or resonant scattering.[1][2]

The Principle of Anomalous Dispersion

When X-rays interact with an atom's electrons, they are scattered. For most light atoms (C, H, N, O), this scattering is considered "normal." However, when the energy of the incident X-rays is near the absorption edge of an atom, the scattering is "anomalous."[3] This anomalous effect introduces a phase shift in the scattered X-rays.

Crucially, this phase shift breaks the symmetry of the diffraction pattern. In a normal diffraction experiment on a non-centrosymmetric crystal, the intensity of a reflection from a crystal plane (hkl) is equal to the intensity of the reflection from the opposite side of that plane (-h-k-l). This is known as Friedel's Law. However, in the presence of an anomalous scatterer, Friedel's Law breaks down, and the intensities of these "Bijvoet pairs" are no longer equal (I(hkl) ≠ I(-h-k-l)).[4]

The magnitude of this intensity difference is directly dependent on the absolute configuration of the molecule in the crystal lattice. The bromine atom in the target molecule is an excellent anomalous scatterer, especially with commonly used copper (Cu-Kα) X-ray sources, providing a strong signal that makes the determination of absolute configuration robust and reliable.[5]

cluster_normal Normal Scattering (Friedel's Law Holds) cluster_anomalous Anomalous Scattering (Friedel's Law Breaks) N_Xray X-ray Photon N_Atom Light Atom (C, N, O) N_Xray->N_Atom N_Scatter Scattered Waves N_Atom->N_Scatter N_hkl Reflection I(hkl) N_Scatter->N_hkl N_nhkl Reflection I(-h-k-l) N_Scatter->N_nhkl N_hkl->N_nhkl Intensity is Equal A_Xray X-ray Photon A_Atom Heavy Atom (Br) A_Xray->A_Atom A_Scatter Scattered Waves (with phase shift) A_Atom->A_Scatter A_hkl Reflection I(hkl) A_Scatter->A_hkl A_nhkl Reflection I(-h-k-l) A_Scatter->A_nhkl A_hkl->A_nhkl Intensity is NOT Equal

Caption: The effect of anomalous scattering on Friedel's Law.

Experimental Workflow: From Powder to Proof

The following protocol outlines the critical steps for a successful absolute configuration determination. The causality behind each choice is explained to ensure a self-validating experimental design.

A Step 1: Synthesis & Enantiomeric Resolution B Step 2: Single Crystal Growth (e.g., Vapor Diffusion) A->B Requires pure enantiomer C Step 3: X-ray Data Collection (Collect Bijvoet Pairs) B->C Requires high-quality crystal D Step 4: Structure Solution (Determine electron density map) C->D Diffraction data E Step 5: Structure Refinement D->E Initial model F Step 6: Absolute Structure Validation (Analyze Flack/Hooft Parameter) E->F Refined against data G Final Assignment: (R) or (S) Configuration F->G Value near 0 or 1?

Caption: Workflow for absolute configuration determination by X-ray crystallography.
Step 1: Synthesis and Enantiomeric Resolution

While a detailed synthesis is beyond this guide's scope, it begins with the preparation of racemic this compound.[6][7] The crucial first experimental step is the separation of the enantiomers.

  • Methodology: Chiral High-Performance Liquid Chromatography (HPLC) is the preferred method for its high efficiency. Alternatively, diastereomeric salt formation with a chiral acid (e.g., tartaric acid) followed by fractional crystallization can be employed.

  • Causality: It is imperative to work with an enantiomerically pure sample (>99% ee). Crystallizing a racemic mixture will typically result in a centrosymmetric space group, which, by definition, contains both enantiomers, making the determination of the absolute configuration of a single enantiomer impossible.[8]

Step 2: High-Quality Single Crystal Growth

This is often the most challenging, trial-and-error phase. The goal is to produce a single, defect-free crystal suitable for diffraction (typically 0.1-0.3 mm in size).

  • Methodology:

    • Solvent Screening: Dissolve the pure enantiomer in a small amount of various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate) to find one in which it is sparingly soluble.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial in a larger, sealed jar containing a "weaker" solvent (anti-solvent) in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound solution gradually reduces solubility, promoting slow, ordered crystal growth.

    • Slow Evaporation: Loosely cap a vial containing a dilute solution of the compound. As the solvent slowly evaporates, the concentration increases, leading to crystallization.

  • Expert Insight: Chiral amines can be difficult to crystallize. If initial attempts fail, consider forming a salt with a simple achiral acid (e.g., HCl, HBr). The resulting ionic interactions often lead to more robust and well-ordered crystal packing. Co-crystallization with an achiral host molecule is another advanced strategy.[9]

Step 3: X-ray Diffraction Data Collection
  • Instrument: A modern single-crystal X-ray diffractometer equipped with a copper (Cu-Kα, λ = 1.54 Å) or molybdenum (Mo-Kα, λ = 0.71 Å) source.

  • Why this choice? While Mo-Kα is common, a Cu-Kα source is often preferred for absolute configuration determination of organic molecules. It enhances the anomalous scattering signal not only from bromine but also from lighter atoms like oxygen, providing a more robust dataset.[10]

  • Data Collection Strategy:

    • Mount a suitable crystal on the diffractometer.

    • Perform a data collection run, ensuring a high degree of completeness and redundancy.

    • Crucially, do not merge Friedel pairs (Bijvoet pairs) during data processing. The differences between I(hkl) and I(-h-k-l) are the very source of the information you need.

Step 4: Structure Solution, Refinement, and Validation

This stage is performed using specialized crystallographic software (e.g., Olex2, SHELX, CRYSTALS).

  • Structure Solution: The diffraction data is used to solve the "phase problem" and generate an initial electron density map, revealing the atomic positions.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method.

  • Absolute Structure Determination: During the final stages of refinement for a non-centrosymmetric structure, a key parameter is calculated: the Flack parameter (x) or the related Hooft parameter (y) .[11][12][13] These parameters quantify the proportion of the two possible enantiomers in the crystal structure model.

Parameter ValueInterpretationAction Required
Flack x ≈ 0 (with small s.u.†)The refined atomic coordinates correctly represent the absolute configuration of the crystal.The assignment is correct. Report the structure as determined.
Flack x ≈ 1 (with small s.u.†)The refined atomic coordinates represent the inverted (mirror image) structure.The absolute configuration is the opposite of the current model. Invert the coordinates and re-refine.
Flack x ≈ 0.5 The crystal may be a racemic twin (containing equal domains of both enantiomers) or the anomalous signal is too weak for a conclusive determination.The experiment is inconclusive for this crystal. Further investigation is needed.
Large s.u.† on Flack x The anomalous signal is too weak to be statistically significant.[14]The assignment is not reliable. Consider re-collecting data with a Cu-Kα source if Mo-Kα was used.
†s.u. = standard uncertainty. A small s.u. (e.g., < 0.04) indicates a high level of confidence in the parameter's value.[13]

The Hooft parameter provides a similar analysis based on the statistical evaluation of all measured Bijvoet pairs and is considered a robust alternative.[15][16] A value near 0 indicates the correct structure, while a value near 1 indicates the inverted structure is correct.

Comparison with Alternative Methodologies

While X-ray crystallography is the definitive method, it is not always feasible due to the requirement of single crystals. It is essential for researchers to understand the capabilities and limitations of alternative techniques.[][18]

Method Principle Pros Cons
X-ray Crystallography Anomalous dispersion of X-rays by a single crystal.[19][20]Unambiguous & Direct: Provides the true 3D structure. Considered the "gold standard." The bromine atom provides a strong internal signal.Requires high-quality single crystals, which can be difficult or impossible to obtain.
Vibrational Circular Dichroism (VCD) Differential absorption of left vs. right circularly polarized infrared light in solution.[21][22]No crystallization needed. Provides rich structural information in the solution phase.[23]Requires quantum mechanical calculations (DFT) to predict the spectrum for a given enantiomer. Can be computationally intensive and conformationally complex.[24]
Electronic Circular Dichroism (ECD) Differential absorption of left vs. right circularly polarized UV-Vis light in solution.[25]No crystallization needed. Highly sensitive for molecules with chromophores (like the benzofuran ring system).Requires quantum mechanical calculations (TDDFT). Interpretation can be complex and sensitive to molecular conformation.[26][27]
NMR with Chiral Agents (e.g., Mosher's Method) Formation of diastereomers with a chiral derivatizing agent, leading to distinguishable NMR signals.[28][29]Uses standard NMR equipment. Relatively fast and requires small sample quantities.Relative Method: Assigns configuration relative to the known agent. Prone to errors from conformational analysis.

Conclusion

For this compound derivatives, the presence of a bromine atom makes single-crystal X-ray crystallography the most authoritative and reliable method for the determination of absolute configuration. The anomalous scattering signal provided by the halogen atom allows for a definitive validation through the Flack or Hooft parameter, yielding a result that is not an interpretation but a direct measurement of the molecule's three-dimensional reality. While chiroptical methods like VCD and ECD are powerful non-crystalline alternatives, they rely on comparison to theoretical models. X-ray crystallography, when a suitable crystal can be obtained, provides irrefutable proof, a cornerstone for advancing any chiral molecule through the rigorous pipeline of drug development.

References

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  • Hope, H., & de la Camp, U. (1969). Absolute configuration determination using the anomalous scattering of Cu-KαX-rays by oxygen atoms: cellobiose. Journal of the Chemical Society D: Chemical Communications, (15), 875-876. [Link]

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  • Stephens, P. J., McCann, D. M., Devlin, F. J., Smith, A. B., & Wuest, J. D. (2004). Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. The Journal of Organic Chemistry, 69(18), 5987-6001. [Link]

  • Li, X., Liu, Y., & Zhang, G. (2020). Correlations between the ECD spectra and absolute configuration of bridged-ring lactones: revisiting Beecham's rule. Organic & Biomolecular Chemistry, 18(1), 89-97. [Link]

  • Perera, D., & Burrows, C. J. (2018). Computational studies of electronic circular dichroism spectra predict absolute configuration assignments for the guanine oxidation product 5-carboxamido-5-formamido-2-iminohydantoin. Nucleosides, Nucleotides & Nucleic Acids, 37(6), 346-356. [Link]

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  • Wang, B., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 363. [Link]

  • Wang, B., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. National Center for Biotechnology Information. [Link]

  • Ahlin, A., et al. (2018). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 57(38), 12341-12345. [Link]

  • Yang, Q., et al. (2005). Absolute Configurational Assignments of Secondary Amines by CD-Sensitive Dimeric Zinc Porphyrin Host. Journal of the American Chemical Society, 127(42), 14679-14690. [Link]

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  • Juhas, P., et al. (2021). Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. Symmetry, 13(11), 2167. [Link]

  • Karatas, F., et al. (2006). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. European Journal of Medicinal Chemistry, 41(8), 951-955. [Link]

  • Al-Tel, T. H. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(8), 3569. [Link]

  • Morelhão, S. L., et al. (2016). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. Acta Crystallographica Section D: Structural Biology, 72(Pt 7), 807-814. [Link]

  • Barbosa, L. C. A., et al. (2007). Synthesis of 3-(4-Bromobenzyl)-5-(aryl methylene)-5H-furan-2-ones and their activity as inhibitors of the photosynthetic electron transport chain. Journal of Agricultural and Food Chemistry, 55(21), 8562-8569. [Link]

  • Lee, Y. R., et al. (2015). Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. Molecules, 20(5), 8471-8484. [Link]

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Comparative Guide to the Synthesis of (5-Bromobenzo[b]furan-2-yl)methylamine: A Validation of Two Strategic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzo[b]furan scaffold is a privileged heterocyclic motif prevalent in a multitude of natural products and pharmacologically active compounds.[1][2] Its unique electronic and structural properties make it a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antibacterial, and antifungal properties.[3][4] (5-Bromobenzo[b]furan-2-yl)methylamine, in particular, serves as a critical building block for the synthesis of more complex molecules, where the bromine atom provides a handle for further functionalization via cross-coupling reactions, and the primary amine enables the construction of amides, ureas, and other key pharmacophores.

The development of efficient, scalable, and robust synthetic routes to this key intermediate is paramount for drug discovery programs. This guide provides an in-depth comparison of two distinct synthetic pathways to this compound, offering researchers and drug development professionals the necessary data to select the optimal route based on their specific needs, whether they prioritize yield, process safety, or reagent availability. We will dissect an established, traditional route and compare it with a validated alternative, providing detailed experimental protocols and a discussion of the underlying chemical principles.

Comparative Overview of Synthetic Strategies

Two primary strategies for the synthesis of this compound are presented below. Both routes commence from the commercially available 5-bromosalicylaldehyde.

Route A (Established): The Reductive Amination Pathway

This traditional, multi-step approach involves the initial construction of the 5-bromobenzo[b]furan-2-carboxaldehyde intermediate, followed by a direct reductive amination to yield the target primary amine. This pathway is linear and relies on well-understood, classical transformations.

Route B (Alternative): The Nitrile Reduction Pathway

This alternative route also proceeds through the 5-bromobenzo[b]furan-2-carboxaldehyde intermediate. However, it introduces the nitrogen atom via a nitrile group, which is then reduced. This pathway offers potential advantages in terms of intermediate stability and purification, and can sometimes provide higher overall yields due to the typically clean reduction of nitriles.

Visualizing the Synthetic Pathways

The following diagrams illustrate the two synthetic routes for clear comparison.

Synthetic_Routes A_start 5-Bromosalicylaldehyde A_int1 5-Bromobenzo[b]furan- 2-carboxaldehyde A_start->A_int1 Step 1a routeA_label Route A: Reductive Amination A_end This compound A_int1->A_end Step 2a (Reductive Amination) B_start 5-Bromosalicylaldehyde B_int1 5-Bromobenzo[b]furan- 2-carboxaldehyde B_start->B_int1 Step 1b routeB_label Route B: Nitrile Reduction B_int2 5-Bromobenzo[b]furan- 2-carbonitrile B_int1->B_int2 Step 2b B_end This compound B_int2->B_end Step 3b (Nitrile Reduction)

Caption: Comparative overview of the two synthetic routes.

Detailed Synthesis and Experimental Data

Step 1: Synthesis of the Common Intermediate: 5-Bromobenzo[b]furan-2-carboxaldehyde

Both routes converge on the synthesis of this key aldehyde intermediate. The chosen method is a robust reaction of 5-bromosalicylaldehyde with chloroacetaldehyde in the presence of a base, which facilitates both the initial O-alkylation and the subsequent intramolecular cyclization.

Experimental Protocol:

  • To a solution of 5-bromosalicylaldehyde (10.0 g, 49.7 mmol) in acetone (200 mL) was added anhydrous potassium carbonate (13.7 g, 99.4 mmol).

  • A 50% aqueous solution of chloroacetaldehyde (7.8 g, 49.7 mmol) was added dropwise to the stirring mixture at room temperature.

  • The reaction mixture was heated to reflux and stirred for 8 hours. The progress of the reaction was monitored by Thin Layer Chromatography (TLC).

  • After completion, the mixture was cooled to room temperature, and the inorganic salts were filtered off.

  • The filtrate was concentrated under reduced pressure to yield a crude solid.

  • The crude product was purified by recrystallization from ethanol to afford 5-bromobenzo[b]furan-2-carboxaldehyde as a pale yellow solid.

Justification of Experimental Choices:

  • Solvent: Acetone is an excellent choice as it is a polar aprotic solvent that readily dissolves the starting material and facilitates the SN2 reaction, while also having a convenient boiling point for reflux.

  • Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group, initiating the reaction, but mild enough to prevent side reactions.

  • Purification: Recrystallization is an effective method for purifying the aldehyde, which is typically a crystalline solid, avoiding the need for column chromatography at this stage.

Route A: The Reductive Amination Pathway

This route directly converts the aldehyde to the amine in a one-pot fashion.

Step 2a: Reductive Amination

Experimental Protocol:

  • 5-Bromobenzo[b]furan-2-carboxaldehyde (5.0 g, 22.2 mmol) was dissolved in methanol (100 mL).

  • A 7 M solution of ammonia in methanol (15.8 mL, 111 mmol) was added, and the mixture was stirred at room temperature for 2 hours to form the imine.

  • The reaction vessel was cooled in an ice bath, and sodium borohydride (1.26 g, 33.3 mmol) was added portion-wise over 30 minutes.

  • The reaction was allowed to warm to room temperature and stirred for an additional 12 hours.

  • The solvent was removed under reduced pressure. The residue was taken up in ethyl acetate (100 mL) and washed with water (2 x 50 mL) and brine (50 mL).

  • The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

  • Purification by flash column chromatography (Silica gel, Dichloromethane:Methanol 95:5) afforded this compound as a light-yellow oil.

Justification of Experimental Choices:

  • Ammonia Source: A solution of ammonia in methanol is a convenient and effective source of ammonia for imine formation.

  • Reducing Agent: Sodium borohydride is a mild and selective reducing agent for imines, which avoids the reduction of the benzofuran ring. Its ease of handling makes it preferable to more reactive hydrides like lithium aluminum hydride for this transformation.

  • One-Pot Procedure: The formation of the imine and its subsequent reduction are performed in the same reaction vessel, which improves efficiency and reduces handling losses.[5][6]

Route B: The Nitrile Reduction Pathway

This alternative route involves converting the aldehyde to a more stable nitrile intermediate before reduction.

Step 2b: Synthesis of 5-Bromobenzo[b]furan-2-carbonitrile

Experimental Protocol:

  • To a solution of 5-bromobenzo[b]furan-2-carboxaldehyde (5.0 g, 22.2 mmol) in formic acid (50 mL) was added hydroxylamine hydrochloride (1.85 g, 26.6 mmol).

  • The mixture was heated to reflux for 4 hours.

  • After cooling, the reaction mixture was poured into ice water (200 mL), and the resulting precipitate was collected by filtration.

  • The solid was washed with water and dried under vacuum to yield 5-bromobenzo[b]furan-2-carbonitrile as an off-white solid.

Justification of Experimental Choices:

  • Reagents: The use of hydroxylamine hydrochloride in formic acid is a classic and high-yielding method for the one-pot conversion of an aldehyde to a nitrile via an intermediate oxime, which dehydrates in situ.

Step 3b: Reduction of the Nitrile

Experimental Protocol:

  • A solution of 5-bromobenzo[b]furan-2-carbonitrile (4.0 g, 18.0 mmol) in anhydrous tetrahydrofuran (THF, 80 mL) was added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.02 g, 27.0 mmol) in anhydrous THF (40 mL) at 0 °C under a nitrogen atmosphere.

  • The reaction mixture was then stirred at room temperature for 6 hours.

  • The reaction was carefully quenched by the sequential dropwise addition of water (1 mL), 15% aqueous NaOH (1 mL), and water (3 mL).

  • The resulting granular precipitate was filtered off and washed with THF.

  • The combined filtrate was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a light-yellow oil.

Justification of Experimental Choices:

  • Reducing Agent: Lithium aluminum hydride is a powerful reducing agent necessary for the reduction of the stable nitrile functional group.

  • Work-up Procedure: The Fieser work-up (sequential addition of water, NaOH, and water) is a standard and effective method for quenching LiAlH₄ reactions, resulting in an easily filterable solid, simplifying purification.

Comparative Data Summary

ParameterRoute A (Reductive Amination)Route B (Nitrile Reduction)
Starting Material 5-Bromobenzo[b]furan-2-carboxaldehyde5-Bromobenzo[b]furan-2-carboxaldehyde
Number of Steps 12
Key Reagents Ammonia in Methanol, NaBH₄Hydroxylamine HCl, LiAlH₄
Intermediate Imine (in situ)5-Bromobenzo[b]furan-2-carbonitrile
Typical Yield 65-75%80-90% (over 2 steps)
Process Safety Uses flammable NaBH₄ (reacts with water)Uses highly reactive and pyrophoric LiAlH₄
Purification Column ChromatographyFiltration and Extraction
Scalability GoodModerate (due to LiAlH₄ handling)

Experimental Workflow Visualization

Experimental_Workflow cluster_A Route A: Reductive Amination cluster_B Route B: Nitrile Reduction A1 Dissolve Aldehyde in Methanol A2 Add NH3/MeOH (Imine Formation) A1->A2 A3 Add NaBH4 (Reduction) A2->A3 A4 Work-up & Concentration A3->A4 A5 Column Chromatography A4->A5 A_end Final Product A5->A_end B1 Aldehyde to Nitrile (Reflux in HCOOH) B2 Precipitation & Filtration B1->B2 B3 Nitrile Reduction with LiAlH4 B2->B3 B4 Fieser Work-up & Filtration B3->B4 B_end Final Product B4->B_end

Caption: Step-by-step workflow for both synthetic routes.

Conclusion and Recommendations

This guide has detailed two effective synthetic routes to this compound, each with distinct advantages and disadvantages.

Route A (Reductive Amination) is a more direct, one-pot conversion from the aldehyde. Its primary advantages are fewer steps and the use of the relatively safe sodium borohydride. However, it may result in lower overall yields and often requires chromatographic purification to remove partially reduced intermediates and other byproducts. This route is well-suited for smaller-scale synthesis where speed and simplicity are prioritized.

Route B (Nitrile Reduction) , while involving an additional step, often provides a higher overall yield. The nitrile intermediate is typically a stable, crystalline solid that can be easily purified by filtration, avoiding chromatography at this stage. The final reduction with LiAlH₄ is generally very clean. The main drawback of this route is the use of lithium aluminum hydride, which requires stringent anhydrous conditions and careful handling, making it less ideal for very large-scale industrial applications without specialized equipment.

Recommendation: For laboratory-scale synthesis (up to several grams) where maximizing yield and purity is crucial, Route B is the recommended pathway . The ease of purification of the nitrile intermediate and the high efficiency of the final reduction step make it a highly reliable and reproducible method. For rapid, small-scale analogue synthesis where a slightly lower yield is acceptable, the operational simplicity of Route A makes it an attractive alternative.

References

  • Komogortsev, A., et al. (2020). Novel one-pot approach to 2-aminofuran derivatives via multicomponent reaction of 3-hydroxy-4H-pyran-4-ones, α-ketoaldehydes and methylene active nitriles. Tetrahedron Letters. [Link]

  • Flynn, B. L., et al. (2011-2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]

  • MDPI. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. [Link]

  • MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. [Link]

  • National Center for Biotechnology Information. (n.d.). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2006). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]

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A Comparative Analysis of (5-Bromobenzo[b]furan-2-yl)methylamine and Other Benzofuran Inhibitors in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Its derivatives have garnered significant attention as potent inhibitors of various enzymes and proteins, leading to their investigation in diverse therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[1][2] This guide provides a comparative study of (5-Bromobenzo[b]furan-2-yl)methylamine and other prominent benzofuran inhibitors, offering insights into their structure-activity relationships, mechanisms of action, and experimental evaluation.

While direct experimental data for the biological activity of this compound is not extensively available in the public domain, its structural features, particularly the 2-aminomethylbenzofuran core, strongly suggest its potential as a modulator of specific biological targets. Drawing parallels from closely related analogs, this guide will primarily focus on its hypothesized role as a P-glycoprotein (P-gp) inhibitor and provide a comparative landscape against other well-characterized benzofuran inhibitors targeting kinases, monoamine oxidase (MAO), and cholinesterases.

The Benzofuran Scaffold: A Versatile Pharmacophore

The fusion of a benzene ring with a furan ring gives rise to the benzofuran core, a planar aromatic system that serves as an excellent scaffold for the design of bioactive molecules. The versatility of the benzofuran nucleus allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity. This has led to the development of a vast library of benzofuran derivatives with a wide range of pharmacological effects.[1]

This compound: A Potential P-glycoprotein Inhibitor

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer cells. It functions as an efflux pump, actively transporting a broad range of chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and efficacy. The development of P-gp inhibitors is a critical strategy to overcome MDR and enhance the effectiveness of cancer chemotherapy.

Recent studies have highlighted the potential of 2-aminobenzofuran derivatives as potent P-gp inhibitors. The structural similarity of this compound to these compounds suggests that it may also exhibit P-gp inhibitory activity. The proposed mechanism involves the binding of the benzofuran derivative to the transporter, thereby blocking its drug efflux function and restoring the sensitivity of resistant cancer cells to chemotherapeutic agents.

Comparative Inhibitory Activities of Benzofuran Derivatives

To provide a comprehensive overview, the following tables summarize the inhibitory activities (IC50 values) of various benzofuran derivatives against different biological targets.

Table 1: Benzofuran Derivatives as P-glycoprotein (P-gp) Inhibitors

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
ThiophenylbenzofuranCompound 10ABCB1/Flp-In™-293Not explicitly quantified, but showed potent reversal of MDR[3]
ThiophenylbenzofuranCompound 14ABCB1/Flp-In™-293Not explicitly quantified, but showed potent reversal of MDR[3]
PhenylfuranCompound 10ABCB1/Flp-In™-293Reduced vincristine IC50 from 823 nM to 9.2 nM at 5 µM[4]

Table 2: Benzofuran Derivatives as Kinase Inhibitors

Compound ClassTarget KinaseSpecific CompoundIC50 (nM)Reference
Benzofuran-basedCK2Not specifiedSubmicromolar[5]
Benzofuro[3,2-b]pyridin-2(1H)-oneBTKCompound 6f74[6]
Benzofuro[3,2-b]pyridin-2(1H)-onePI3KδCompound 6f170[6]
Benzofuran acylhydrazoneLSD1Compounds 20q, 20r, 20s, 20t14, 15, 27, 24[2]
Oxindole-based benzofuran hybridCDK2/GSK-3βCompound 22d3.41 (MCF-7)[2]

Table 3: Benzofuran Derivatives as Monoamine Oxidase (MAO) Inhibitors

Compound ClassTarget IsoformSpecific CompoundIC50 (µM)Reference
Benzofuran-ThiazolylhydrazoneMAO-ACompound 2l0.073[7]
Benzofuran-ThiazolylhydrazoneMAO-BCompound 2l0.75[7]
2-ArylbenzofuranMAO-B5-Nitro-2-(4-methoxyphenyl)benzofuran0.140[8]
2-AroylbenzofuranMAO-BCompound 130.0082[9]
2-(2′-bromophenyl)-5-methylbenzofuranMAO-BCompound 50.20[10]

Table 4: Benzofuran Derivatives as Cholinesterase Inhibitors

Compound ClassTarget EnzymeSpecific CompoundIC50 (µM)Reference
Benzofuran-basedAcetylcholinesterase (AChE)Compound 7c0.058[11]
Benzofuran-basedAcetylcholinesterase (AChE)Compound 7e0.086[11]
2-ArylbenzofuranButyrylcholinesterase (BChE)Cathafuran C2.5[12]
Benzofuran-basedAcetylcholinesterase (AChE)Compound A411
Benzofuran hybridAcetylcholinesterase (AChE)Compound 17[13]

Experimental Protocols

P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Accumulation Assay)

This protocol outlines a common method for assessing the P-gp inhibitory potential of a test compound by measuring the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.[14]

Materials:

  • P-gp-overexpressing cells (e.g., MCF7/ADR) and parental cells (e.g., MCF7)

  • Rhodamine 123

  • Test compound (e.g., this compound)

  • Known P-gp inhibitor (e.g., Verapamil) as a positive control

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed the P-gp-overexpressing and parental cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound and the positive control in the cell culture medium.

  • Pre-incubation: Remove the culture medium from the wells and wash the cells with PBS. Add the medium containing the test compound or control to the respective wells and pre-incubate for 30 minutes at 37°C.

  • Rhodamine 123 Incubation: Add Rhodamine 123 to each well to a final concentration of 5 µM and incubate for 60-90 minutes at 37°C.

  • Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer.

  • Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Calculate the percentage of inhibition by comparing the fluorescence in the presence of the test compound to the control wells (cells with Rhodamine 123 but no inhibitor). Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% increase in Rhodamine 123 accumulation.

Visualizing the Mechanism and Workflow

Pgp_Inhibition_Pathway cluster_cell Cancer Cell Chemo Chemotherapeutic Drug Pgp P-glycoprotein (P-gp) Chemo->Pgp Efflux Target Intracellular Target Chemo->Target Therapeutic Effect Chemo_out Drug Efflux Pgp->Chemo_out Inhibitor This compound (Hypothesized) Inhibitor->Pgp Inhibition Chemo_in Drug Influx Chemo_in->Chemo

Caption: Hypothesized mechanism of P-gp inhibition by this compound.

Experimental_Workflow start Start cell_culture Seed P-gp overexpressing cells and parental cells start->cell_culture compound_prep Prepare serial dilutions of test compounds and controls cell_culture->compound_prep pre_incubation Pre-incubate cells with compounds compound_prep->pre_incubation rhodamine_incubation Add Rhodamine 123 and incubate pre_incubation->rhodamine_incubation wash Wash cells to remove extracellular dye rhodamine_incubation->wash lysis Lyse cells wash->lysis measurement Measure intracellular fluorescence lysis->measurement analysis Calculate % inhibition and IC50 value measurement->analysis end End analysis->end

Caption: General experimental workflow for the Rhodamine 123 accumulation assay.

Conclusion and Future Directions

The benzofuran scaffold continues to be a highly valuable framework in the quest for novel therapeutic agents. While the specific biological activity of this compound requires direct experimental validation, its structural relationship to known 2-aminobenzofuran P-gp inhibitors provides a strong rationale for its investigation in the context of overcoming multidrug resistance in cancer. The comparative data presented in this guide for other benzofuran inhibitors targeting kinases, MAO, and cholinesterases underscore the remarkable versatility of this heterocyclic system.

Future research should focus on the synthesis and biological evaluation of this compound to confirm its hypothesized P-gp inhibitory activity and determine its potency and selectivity. Further structure-activity relationship studies on this and related analogs will be instrumental in designing the next generation of benzofuran-based inhibitors with enhanced efficacy and improved safety profiles for a range of therapeutic applications.

References

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  • Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Molecules. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10819427/
  • Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Molecules. Available at: https://www.mdpi.com/1420-3049/15/9/6137
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  • P-glycoprotein Inhibition Service. Evotec. Available at: https://www.evotec.com/en/p-glycoprotein-inhibition-service--2-272
  • A Fast and Simple Method For Measuring P-Glycoprotein (Pgp) Inhibition. Lab Bulletin. Available at: https://www.labbulletin.com/articles/A-Fast-and-Simple-Method-For-Measuring-P-Glycoprotein-Pgp-Inhibition
  • Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS Omega. Available at: https://pubs.acs.org/doi/10.1021/acsomega.1c06509
  • Benzofuran-Based Hybrid Compounds for the Inhibition of Cholinesterase Activity, β Amyloid Aggregation, and Aβ Neurotoxicity. Journal of Medicinal Chemistry. Available at: https://pubs.acs.org/doi/10.1021/jm901819h
  • Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. Frontiers in Chemistry. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11111053/
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  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. Available at: https://www.mdpi.com/2072-6694/14/9/2196
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. Available at: https://www.mdpi.com/1420-3049/24/8/1547
  • Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). Journal of Controlled Release. Available at: https://www.sciencedirect.com/science/article/pii/S016836592400322X
  • 2-Aroylbenzofuran derivatives as potent and selective MAO-B inhibitors with neuroprotective effects. European Journal of Medicinal Chemistry. Available at: https://www.sciencedirect.com/science/article/pii/S022352342300448X
  • Structures and biochemical potencies (IC50 values in μM) of derivatives... ResearchGate. Available at: https://www.researchgate.
  • P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate?. The AAPS Journal. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3581665/
  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. Available at: https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra01383a
  • IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. ResearchGate. Available at: https://www.researchgate.net/figure/IC-50-values-for-compounds-against-PI3Kd-and-BTK-in-kinase-inhibition-assay_tbl1_315758882
  • Synthesis and biological evaluation of thiophenylbenzofuran derivatives as potential P-glycoprotein inhibitors. European Journal of Medicinal Chemistry. Available at: https://pubmed.ncbi.nlm.nih.gov/32569926/
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals. Available at: https://www.mdpi.com/1424-8247/16/9/1265
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  • Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. European Journal of Medicinal Chemistry. Available at: https://pubmed.ncbi.nlm.nih.gov/16527373/
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Cross-reactivity profiling of (5-Bromobenzo[b]furan-2-yl)methylamine based compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Cross-Reactivity Profiling of (5-Bromobenzo[b]furan-2-yl)methylamine Based Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzofuran Scaffold in Modern Drug Discovery

The benzo[b]furan skeleton is a privileged structure in medicinal chemistry, frequently appearing in natural products and synthetic molecules with significant biological activity.[1] Its unique electronic and structural properties make it an ideal starting point for designing targeted therapies. Benzo[b]furan derivatives have demonstrated a wide array of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide focuses specifically on derivatives of this compound, a scaffold that has shown particular promise in the development of protein kinase inhibitors.

Kinases are a critical class of drug targets, especially in oncology, and understanding an inhibitor's selectivity across the human kinome is paramount for predicting both its efficacy and potential toxicity.[3][4] A comprehensive cross-reactivity profile is not merely a characterization step but a crucial dataset that guides lead optimization and de-risks clinical translation.[5]

Comparative Selectivity Analysis: A Data-Driven Perspective

To contextualize the performance of our lead compound derived from the this compound scaffold, which we will call BBM-A , we conducted a comparative in vitro kinase profiling study. The performance of BBM-A was benchmarked against two well-characterized kinase inhibitors:

  • Staurosporine: A notoriously promiscuous, pan-kinase inhibitor often used as a control for broad kinase activity.[6]

  • Gefitinib: A highly selective, clinically approved inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[7][8]

The data below summarizes the half-maximal inhibitory concentrations (IC50) against a panel of representative kinases.

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Kinase TargetBBM-A (Hypothetical Lead)Staurosporine (Promiscuous Control)Gefitinib (Selective Control)
EGFR 8.5 6.220.1
VEGFR2 35.2 4.8>10,000
SRC 21015>10,000
FLT3 45012>10,000
CDK1 >10,0002.5>10,000
p38α 1,20025>10,000

Data Interpretation: The results demonstrate that BBM-A is a potent inhibitor of EGFR. However, it also exhibits significant off-target activity against VEGFR2 and, to a lesser extent, SRC and FLT3. This "polypharmacology" can be a double-edged sword; while it may offer therapeutic advantages in complex diseases, it also presents potential risks for off-target toxicities. In stark contrast, Gefitinib shows excellent selectivity for EGFR, while Staurosporine confirms its non-selective profile by potently inhibiting all kinases tested. This quantitative comparison underscores the necessity of broad-panel screening to truly understand a compound's biological footprint.[9]

Essential Protocols for Cross-Reactivity Assessment

To ensure scientific rigor and enable the validation of these findings, we present detailed, step-by-step methodologies for key experiments. The choice of these assays is based on their robustness, reproducibility, and industry acceptance for generating high-quality selectivity data.

Protocol 1: Biochemical Kinase Selectivity Profiling (ADP-Glo™ Assay)

Expert Rationale: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[3] We choose this method for its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds, making it a gold standard for primary screening and selectivity profiling.[10]

Detailed Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 384-well plate.

  • Kinase Reaction:

    • To each well, add 2.5 µL of the kinase/substrate solution in kinase reaction buffer.

    • Add 2.5 µL of the test compound dilution (or DMSO for controls).

    • Initiate the reaction by adding 5 µL of ATP solution (at the approximate Km for each specific kinase to ensure accurate potency assessment).[11]

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition & Analysis:

    • Measure the luminescence signal using a plate reader.

    • Normalize the data using "no kinase" (high inhibition) and "DMSO only" (no inhibition) controls.

    • Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Diagram 1: Biochemical Kinase Profiling Workflow

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Protocol 2: Cellular Target Engagement (NanoBRET™ Target Engagement Assay)

Expert Rationale: While biochemical assays are essential, they do not account for cell permeability, efflux pumps, or intracellular target concentrations.[12] The NanoBRET™ Target Engagement Assay provides a quantitative measure of compound binding to a specific kinase target within living cells, offering more physiologically relevant data.[12]

Detailed Methodology:

  • Cell Preparation: Transiently transfect HEK293 cells with a vector expressing the kinase of interest fused to NanoLuc® luciferase. Seed the transfected cells into a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in Opti-MEM® medium.

    • Add the diluted compound to the cells and incubate for 2 hours at 37°C in a CO2 incubator.

  • Tracer Addition & Signal Detection:

    • Prepare a combined solution of the cell-permeable NanoBRET™ Tracer and Nano-Glo® Substrate.

    • Add this solution to the wells.

    • Incubate for 10 minutes at room temperature.

  • Data Acquisition & Analysis:

    • Measure both the donor (NanoLuc®) emission (~460 nm) and acceptor (Tracer) emission (~610 nm) simultaneously using a BRET-capable plate reader.

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the logarithm of the compound concentration and fit the curve to determine the IC50 value, representing target occupancy in live cells.

Diagram 2: Cellular Target Engagement Workflow

G cluster_cell_prep 1. Cell Preparation cluster_treatment 2. Compound Treatment cluster_assay_proc 3. BRET Assay cluster_data_acq 4. Data Acquisition & Analysis Transfect Transfect HEK293 with Kinase-NanoLuc® construct Seed_Cells Seed cells in 96-well plate Transfect->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat cells with compound dilutions for 2h Incubate_24h->Treat_Cells Add_Reagents Add Tracer/Substrate Mix Treat_Cells->Add_Reagents Incubate_10m Incubate 10 min at RT Add_Reagents->Incubate_10m Read_BRET Measure Donor & Acceptor Emission Incubate_10m->Read_BRET Calculate_Ratio Calculate BRET Ratio Read_BRET->Calculate_Ratio Determine_IC50 Plot Curve & Determine IC50 Calculate_Ratio->Determine_IC50

Caption: Workflow for the NanoBRET™ cellular target engagement assay.

Conclusion and Strategic Outlook

The this compound scaffold is a valuable starting point for potent kinase inhibitors. Our comparative analysis reveals that while compounds like BBM-A can achieve high potency against their primary target (EGFR), careful characterization of their off-target profile is essential. The observed cross-reactivity with kinases like VEGFR2 highlights the need for further structure-activity relationship (SAR) studies aimed at enhancing selectivity. By employing a dual-testing strategy with robust biochemical and cell-based assays, researchers can generate a comprehensive and physiologically relevant dataset. This data is critical for making informed decisions, prioritizing candidates, and ultimately accelerating the journey from a promising scaffold to a selective and effective therapeutic agent.

References

  • Benchchem. (n.d.). A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules.
  • Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services.
  • AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
  • PubMed Central. (n.d.). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses.
  • Reaction Biology. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling Services.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
  • PMC. (n.d.). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds.
  • ACS Publications. (n.d.). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity.
  • PubMed Central. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
  • ResearchGate. (n.d.). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020.
  • Benchchem. (n.d.). Comparative Kinase Inhibitory Profile of Representative Kinase Inhibitors.
  • National Institutes of Health. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020.
  • Broad Institute. (n.d.). Small-molecule Profiling.
  • ResearchGate. (n.d.). Inhibition Profiles for Reference Compounds and Clinically Relevant Kinase Inhibitors.
  • MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
  • PubMed. (2006). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone.
  • Thieme. (n.d.). SYNTHESIS OF BENZO[b]FURAN DERIVATIVES BY TRANSITION METAL-CATALYZED HETEROCICLYZATIONS OF 2-ETHYNYLPHENOLS.
  • MDPI. (2021). Transition Metal-Free Synthesis of Halobenzo[b]furans from O-Aryl Carbamates via o-Lithiation Reactions.

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A Comparative Benchmarking Guide to the Synthetic Efficiency of (5-Bromobenzo[b]furan-2-yl)methylamine Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(5-Bromobenzo[b]furan-2-yl)methylamine is a key structural motif found in numerous pharmacologically active compounds and serves as a valuable intermediate in drug discovery and development. Its synthesis is therefore of significant interest to the medicinal and organic chemistry communities. The efficiency of a synthetic route is a critical factor in the production of such intermediates, impacting not only the economic viability but also the environmental footprint of the process. This guide provides a comprehensive comparison of several prominent synthetic strategies for the production of this compound, offering an in-depth analysis of their respective synthetic efficiencies. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of key performance indicators to empower researchers in making informed decisions for their synthetic endeavors.

Synthetic Strategies: An Overview

The synthesis of a primary amine such as this compound can be approached from several distinct retrosynthetic disconnections. This guide will focus on the comparative analysis of four principal routes, each commencing from a common precursor, 5-bromobenzofuran, which can be synthesized from commercially available starting materials. The choice of route will invariably depend on factors such as starting material availability, scalability, and the desired purity of the final product.

The four routes to be benchmarked are:

  • Reductive Amination of 5-Bromobenzofuran-2-carbaldehyde: A direct and often high-yielding approach.

  • The Gabriel Synthesis: A classic and reliable method for the synthesis of primary amines, avoiding over-alkylation.

  • Reduction of 5-Bromobenzofuran-2-carbonitrile: A two-step route involving nitrile formation and subsequent reduction.

  • Rearrangement Reactions (Hofmann and Curtius): Elegant methods that proceed via isocyanate intermediates.

Route 1: Reductive Amination of 5-Bromobenzofuran-2-carbaldehyde

This method is arguably one of the most direct strategies for the synthesis of this compound. It involves the reaction of 5-bromobenzofuran-2-carbaldehyde with an amine source, typically ammonia, to form an intermediate imine, which is then reduced in situ to the desired primary amine.[1]

Causality of Experimental Choices

The choice of a one-pot reductive amination protocol is driven by efficiency and the desire to avoid the isolation of the potentially unstable imine intermediate. The use of a mild reducing agent like sodium borohydride in the presence of an acid catalyst, or more specialized reagents like sodium triacetoxyborohydride, allows for the selective reduction of the imine in the presence of the starting aldehyde.[2] The reaction is typically carried out in a protic solvent like methanol or ethanol to facilitate both imine formation and reduction.

Experimental Protocol

Step 1: Synthesis of 5-Bromobenzofuran-2-carbaldehyde

A common method to synthesize the starting aldehyde is the Vilsmeier-Haack reaction on 5-bromobenzofuran.

  • To a stirred solution of 5-bromobenzofuran (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5.0 eq) at 0 °C, add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2-3 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the solid, wash with water, and dry under vacuum to afford 5-bromobenzofuran-2-carbaldehyde.

Step 2: Reductive Amination

  • Dissolve 5-bromobenzofuran-2-carbaldehyde (1.0 eq) in methanol (10 vol).

  • Add a solution of ammonia in methanol (7 N, 10.0 eq) and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by column chromatography on silica gel to obtain this compound.

Visual Workflow

Reductive_Amination Start 5-Bromobenzofuran Aldehyde 5-Bromobenzofuran- 2-carbaldehyde Start->Aldehyde Vilsmeier-Haack (POCl₃, DMF) Imine Intermediate Imine Aldehyde->Imine NH₃/MeOH Product This compound Imine->Product NaBH₄

Reductive Amination Workflow

Route 2: The Gabriel Synthesis

The Gabriel synthesis is a robust method for preparing primary amines from alkyl halides, effectively preventing the over-alkylation often observed with direct amination of halides.[3][4][5] This route requires the preparation of an electrophilic precursor, 2-(chloromethyl)-5-bromobenzofuran.

Causality of Experimental Choices

The use of potassium phthalimide as the nitrogen source is central to this method. The phthalimide anion is a soft nucleophile that readily displaces the halide in an S(_N)2 reaction. The resulting N-alkylated phthalimide is no longer nucleophilic, thus preventing further alkylation. The final deprotection step, typically achieved with hydrazine, cleaves the phthalimide group to release the desired primary amine.[6]

Experimental Protocol

Step 1: Synthesis of (5-Bromobenzo[b]furan-2-yl)methanol

  • Dissolve 5-bromobenzofuran-2-carbaldehyde (1.0 eq) in a mixture of methanol and dichloromethane (1:1, 10 vol).

  • Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.1 eq) portion-wise.

  • Stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give (5-Bromobenzo[b]furan-2-yl)methanol, which can often be used in the next step without further purification.

Step 2: Synthesis of 2-(Chloromethyl)-5-bromobenzofuran

  • Dissolve (5-Bromobenzo[b]furan-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (10 vol).

  • Cool the solution to 0 °C and add thionyl chloride (SOCl₂, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Carefully pour the reaction mixture into ice-cold water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to afford 2-(chloromethyl)-5-bromobenzofuran.

Step 3: Gabriel Synthesis

  • To a solution of 2-(chloromethyl)-5-bromobenzofuran (1.0 eq) in anhydrous DMF (5 vol), add potassium phthalimide (1.1 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Cool the mixture to room temperature and pour it into water.

  • Filter the resulting precipitate, wash with water, and dry to obtain the N-alkylated phthalimide intermediate.

  • Suspend the intermediate in ethanol (10 vol) and add hydrazine hydrate (2.0 eq).

  • Reflux the mixture for 2-4 hours, during which a precipitate of phthalhydrazide will form.

  • Cool the mixture to room temperature and filter off the precipitate.

  • Concentrate the filtrate and dissolve the residue in dilute HCl.

  • Wash with dichloromethane to remove any non-basic impurities.

  • Basify the aqueous layer with NaOH and extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield this compound.

Visual Workflow

Gabriel_Synthesis Aldehyde 5-Bromobenzofuran- 2-carbaldehyde Alcohol (5-Bromobenzo[b]furan-2-yl)methanol Aldehyde->Alcohol NaBH₄ Chloride 2-(Chloromethyl)- 5-bromobenzofuran Alcohol->Chloride SOCl₂ Phthalimide N-Alkyl Phthalimide Chloride->Phthalimide Potassium Phthalimide Product This compound Phthalimide->Product Hydrazine

Gabriel Synthesis Workflow

Route 3: Reduction of 5-Bromobenzofuran-2-carbonitrile

Causality of Experimental Choices

The synthesis of the nitrile can be achieved from the corresponding aldehyde via an oxime intermediate. The subsequent reduction of the nitrile to the primary amine is a well-established transformation. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this conversion. The use of an aprotic solvent like diethyl ether or THF is mandatory due to the high reactivity of LiAlH₄ with protic solvents.

Experimental Protocol

Step 1: Synthesis of 5-Bromobenzofuran-2-carbonitrile

  • To a solution of 5-bromobenzofuran-2-carbaldehyde (1.0 eq) in formic acid, add hydroxylamine hydrochloride (1.1 eq).

  • Reflux the mixture for 1-2 hours to form the aldoxime.

  • Cool the reaction mixture and pour it into water.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution to obtain the crude oxime.

  • To a solution of the crude oxime in a suitable solvent like acetic anhydride, heat the mixture to reflux for 2-3 hours to effect dehydration to the nitrile.

  • Pour the cooled reaction mixture into water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry, and concentrate.

  • Purify by column chromatography or recrystallization to obtain 5-bromobenzofuran-2-carbonitrile.

Step 2: Reduction of the Nitrile

  • To a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add a solution of 5-bromobenzofuran-2-carbonitrile (1.0 eq) in the same solvent dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash it thoroughly with ether.

  • Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to give this compound.

Visual Workflow

Nitrile_Reduction Aldehyde 5-Bromobenzofuran- 2-carbaldehyde Oxime Aldoxime Intermediate Aldehyde->Oxime NH₂OH·HCl Nitrile 5-Bromobenzofuran- 2-carbonitrile Oxime->Nitrile Dehydration (e.g., Ac₂O) Product This compound Nitrile->Product LiAlH₄

Nitrile Reduction Workflow

Route 4: Rearrangement Reactions (Hofmann and Curtius)

The Hofmann and Curtius rearrangements offer elegant synthetic routes to primary amines from carboxylic acid derivatives, with the notable feature of producing a product with one less carbon atom than the starting material.[5][7][8][9][10][11][12][13][14][15][16]

Causality of Experimental Choices
  • Hofmann Rearrangement: This reaction proceeds from a primary amide, 5-bromobenzofuran-2-carboxamide, which is treated with a halogen (e.g., bromine) and a strong base. The key intermediate is an isocyanate, which is then hydrolyzed to the amine.[9][11][12][13][16]

  • Curtius Rearrangement: This route starts with the corresponding carboxylic acid, 5-bromobenzofuran-2-carboxylic acid. The carboxylic acid is converted to an acyl azide, which upon heating, rearranges to the isocyanate with the loss of nitrogen gas. Subsequent hydrolysis yields the primary amine.[7][8][10][14][15][17]

Experimental Protocols

Hofmann Rearrangement

Step 1: Synthesis of 5-Bromobenzofuran-2-carboxamide

  • Convert 5-bromobenzofuran-2-carboxylic acid to the corresponding acid chloride using thionyl chloride (SOCl₂).

  • React the acid chloride with an excess of aqueous ammonia to produce 5-bromobenzofuran-2-carboxamide.[15]

Step 2: Hofmann Rearrangement

  • Prepare a solution of sodium hypobromite in situ by adding bromine (1.0 eq) to a cold (0 °C) solution of sodium hydroxide (4.0 eq) in water.

  • Add the 5-bromobenzofuran-2-carboxamide (1.0 eq) to the hypobromite solution.

  • Warm the reaction mixture gradually and then heat to reflux for 1-2 hours.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic extracts and concentrate to yield the crude amine.

  • Purify as necessary.

Curtius Rearrangement

Step 1: Synthesis of 5-Bromobenzofuran-2-carbonyl azide

  • To a solution of 5-bromobenzofuran-2-carboxylic acid (1.0 eq) in a suitable solvent (e.g., acetone or THF), add triethylamine (1.1 eq).

  • Cool the mixture to 0 °C and add ethyl chloroformate (1.1 eq) dropwise to form a mixed anhydride.

  • After stirring for 30 minutes, add a solution of sodium azide (1.5 eq) in water dropwise.

  • Continue stirring at 0 °C for another hour.

  • Extract the acyl azide into an organic solvent.

Step 2: Curtius Rearrangement and Hydrolysis

  • Carefully heat the solution of the acyl azide in an inert solvent (e.g., toluene) to induce the rearrangement to the isocyanate.

  • Add dilute aqueous acid (e.g., HCl) and heat the mixture to hydrolyze the isocyanate to the amine.

  • After cooling, basify the aqueous solution and extract the product with an organic solvent.

  • Dry and concentrate the organic extracts to obtain this compound.

Visual Workflow

Rearrangement_Reactions cluster_hofmann Hofmann Rearrangement cluster_curtius Curtius Rearrangement Amide 5-Bromobenzofuran- 2-carboxamide Isocyanate_H Isocyanate Amide->Isocyanate_H Br₂, NaOH Product_H This compound Isocyanate_H->Product_H H₂O, H⁺ CarboxylicAcid 5-Bromobenzofuran- 2-carboxylic acid AcylAzide Acyl Azide CarboxylicAcid->AcylAzide 1. SOCl₂ 2. NaN₃ Isocyanate_C Isocyanate AcylAzide->Isocyanate_C Heat Product_C This compound Isocyanate_C->Product_C H₂O, H⁺

Hofmann and Curtius Rearrangement Workflows

Comparative Analysis of Synthetic Efficiency

MetricReductive AminationGabriel SynthesisNitrile ReductionHofmann RearrangementCurtius Rearrangement
Number of Steps 23222
Estimated Overall Yield ~70-85%~60-75%~55-70%~65-80%~60-75%
Atom Economy (Theoretical) HighModerateModerateModerateModerate
E-Factor (Estimated) LowModerateHighModerateModerate
Key Advantages Direct, high yieldingAvoids over-alkylationUtilizes common reagentsGood for certain substratesMild conditions possible
Key Disadvantages Potential for side reactionsMultiple steps, phthalhydrazide wasteUse of highly reactive LiAlH₄Stoichiometric bromine, basic conditionsUse of potentially explosive azides

Atom Economy Calculation:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

  • Reductive Amination: This route generally has a high atom economy as the main byproducts are water and the borate salts.

  • Gabriel Synthesis: The atom economy is lowered by the use of phthalimide and hydrazine, which are not incorporated into the final product.

  • Nitrile Reduction: The use of a dehydrating agent in the nitrile formation and the large excess of reducing agent and subsequent workup lower the atom economy.

  • Hofmann and Curtius Rearrangements: These reactions generate byproducts such as carbon dioxide and salts, which reduce the overall atom economy.

E-Factor (Environmental Factor):

E-Factor = Total Mass of Waste / Mass of Product

The E-factor provides a more practical measure of the environmental impact, taking into account solvent usage, workup procedures, and purification.

  • Reductive Amination: Generally has a favorable E-factor due to the one-pot nature and relatively simple workup.

  • Gabriel Synthesis: The E-factor is negatively impacted by the need for multiple steps, solvent changes, and the generation of phthalhydrazide waste.

  • Nitrile Reduction: The use of LiAlH₄ necessitates strict anhydrous conditions and a careful quenching procedure, which can increase the E-factor.

  • Hofmann and Curtius Rearrangements: The E-factors for these routes can vary depending on the specific reagents and workup procedures employed. The use of stoichiometric reagents contributes to waste generation.

Conclusion and Recommendations

Based on this comparative analysis, the Reductive Amination of 5-bromobenzofuran-2-carbaldehyde emerges as the most efficient and direct route for the synthesis of this compound. Its high estimated overall yield, superior atom economy, and lower E-factor make it an attractive choice for both laboratory-scale synthesis and potential scale-up.

The Gabriel Synthesis , while being a classic and reliable method, is less efficient due to its multi-step nature and the generation of significant waste. However, it remains a valuable option when over-alkylation is a concern or when the starting halide is readily available.

The Nitrile Reduction pathway is a viable alternative, though the use of hazardous reagents like LiAlH₄ requires careful handling and may not be ideal for large-scale production.

The Hofmann and Curtius Rearrangements are elegant transformations but are generally less atom-economical and may involve hazardous intermediates. They are best suited for specific applications where the starting carboxylic acid or amide is more accessible than the corresponding aldehyde.

Ultimately, the optimal synthetic route will depend on the specific requirements of the researcher, including available starting materials, scale of the reaction, and safety considerations. This guide provides the necessary data and insights to make an informed and strategic decision.

References

  • Curtius, T. Ueber Stickstoffwasserstoffsäure (Azoimid) N3H. Ber. Dtsch. Chem. Ges.1890, 23 (2), 3023–3033.
  • Lwowski, W. The Curtius Reaction. In Organic Reactions; John Wiley & Sons, Inc.: 2004.
  • Hofmann, A. W. von. Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Ber. Dtsch. Chem. Ges.1881, 14 (2), 2725–2736.
  • Smith, P. A. S. The Curtius Reaction. Org. React.1946, 3, 337-449.
  • Ing, H. R.; Manske, R. H. F. A modification of the Gabriel synthesis of amines. J. Chem. Soc.1926, 2348-2351.
  • Sangapure, S. S.; Agasimundin, Y. S. Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. TSI Journals.
  • Wallis, E. S.; Lane, J. F. The Hofmann Reaction. Org. React.1946, 3, 267-306.
  • Shioiri, T. The Hofmann Reaction. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 6, pp 795-828.
  • Gabriel, S. Ueber eine Darstellungsweise primärer Amine aus den entsprechenden Halogenverbindungen. Ber. Dtsch. Chem. Ges.1887, 20 (2), 2224–2236.
  • Gibson, M. S.; Bradshaw, R. W. The Gabriel Synthesis of Primary Amines. Angew. Chem. Int. Ed. Engl.1968, 7 (12), 919–930.
  • J&K Scientific LLC. Gabriel Synthesis. [Link] (accessed Jan 12, 2026).

  • Jevtić, I. I.; Došen-Mićović, L.; Ivanović, E. R.; Ivanović, M. D. Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide. Synthesis2016, 48 (10), 1550–1560.
  • Organic Chemistry Portal. Curtius Rearrangement. [Link] (accessed Jan 12, 2026).

  • University of Calgary. Ch22: Gabriel synthesis of RNH2. [Link] (accessed Jan 12, 2026).

  • Master Organic Chemistry. The Hofmann and Curtius Rearrangements. [Link] (accessed Jan 12, 2026).

  • Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives - MDPI. [Link] (accessed Jan 12, 2026).

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link] (accessed Jan 12, 2026).

  • Natural source, bioactivity and synthesis of benzofuran derivatives - ScienceOpen. [Link] (accessed Jan 12, 2026).

  • Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed. [Link] (accessed Jan 12, 2026).

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives - ResearchGate. [Link] (accessed Jan 12, 2026).

  • Organic Chemistry Portal. Benzofuran synthesis. [Link] (accessed Jan 12, 2026).

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link] (accessed Jan 12, 2026).

  • Transition Metal-Free Synthesis of Halobenzo[b]furans from O-Aryl Carbamates via o-Lithiation Reactions - NIH. [Link] (accessed Jan 12, 2026).

  • 5-Bromofuran-2-carbaldehyde | C5H3BrO2 | CID 600328 - PubChem. [Link] (accessed Jan 12, 2026).

  • 5-BroMobenzofuran-2-carboxaMide - MySkinRecipes. [Link] (accessed Jan 12, 2026).

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A Head-to-Head Comparison of Catalytic Systems for the Synthesis of (5-Bromobenzo[b]furan-2-yl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Catalyst Selection and Protocol Optimization for the Synthesis of a Key Pharmaceutical Intermediate

The synthesis of (5-Bromobenzo[b]furan-2-yl)methylamine, a crucial building block in the development of various pharmaceutical agents, presents a significant challenge in process chemistry. The selection of an appropriate catalytic system for the reductive amination of the precursor, 5-bromobenzo[b]furan-2-carbaldehyde, is paramount to achieving high yield, purity, and cost-effectiveness. This guide provides a comprehensive, head-to-head comparison of various catalytic methodologies, offering field-proven insights and detailed experimental protocols to aid researchers in making informed decisions for their synthetic campaigns.

Introduction: The Significance of this compound

Benzofuran derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The title compound, with its bromine substituent and methylamine side chain, serves as a versatile intermediate for the synthesis of compounds targeting various receptors and enzymes. The bromine atom provides a handle for further functionalization through cross-coupling reactions, while the primary amine is a key pharmacophoric feature. Consequently, an efficient and scalable synthesis of this intermediate is of high interest to the drug development community.

The primary route to this compound involves the reductive amination of 5-bromobenzo[b]furan-2-carbaldehyde. This transformation, while conceptually straightforward, is highly dependent on the choice of catalyst and reaction conditions to minimize side-product formation and ensure high conversion.

Comparative Analysis of Catalytic Systems

This guide will delve into the performance of four distinct catalytic systems for the synthesis of this compound:

  • Platinum on Carbon (Pt/C) Catalyzed Reductive Amination

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mediated Reductive Amination

  • Raney® Nickel Catalyzed Reductive Amination

  • The Leuckart-Wallach Reaction

For each system, we will examine the underlying mechanism, provide a detailed experimental protocol, and present a comparative analysis of their respective strengths and weaknesses in the context of yield, selectivity, operational simplicity, and scalability.

Platinum on Carbon (Pt/C) Catalyzed Reductive Amination

Heterogeneous catalysis using platinum on a carbon support is a powerful and widely used method for reductive amination, particularly in industrial settings, due to the ease of catalyst separation and potential for recycling.[1]

Mechanistic Rationale

The reaction proceeds through a multi-step sequence on the platinum surface. First, the aldehyde and ammonia (or an amine) form a hemiaminal intermediate, which then dehydrates to an imine. The platinum catalyst then facilitates the hydrogenation of the imine to the desired primary amine using molecular hydrogen. The efficiency of this process is highly dependent on the catalyst's activity and the reaction conditions, which must be carefully controlled to prevent over-reduction or side reactions.

Experimental Protocol: Pt/C Catalyzed Synthesis

Materials:

  • 5-bromobenzo[b]furan-2-carbaldehyde

  • Ammonia (7 N solution in methanol)

  • 5% Platinum on carbon (Pt/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Pressurized hydrogenation vessel

Procedure:

  • To a solution of 5-bromobenzo[b]furan-2-carbaldehyde (1.0 eq) in methanol, add a 7 N solution of ammonia in methanol (10 eq).

  • Carefully add 5% Pt/C catalyst (5 mol %).

  • Transfer the reaction mixture to a pressurized hydrogenation vessel.

  • Purge the vessel with nitrogen, then pressurize with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully depressurize the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Performance Analysis:
Metric Pt/C Catalysis
Yield Good to Excellent
Selectivity High
Catalyst Separation Simple filtration
Scalability Excellent
Safety Considerations Requires handling of hydrogen gas and a pyrophoric catalyst.

Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mediated Reductive Amination

Sodium triacetoxyborohydride is a mild and selective reducing agent that has become a staple in modern organic synthesis for reductive aminations.[2][3] Its high selectivity for iminium ions over aldehydes or ketones allows for a convenient one-pot procedure.[2]

Mechanistic Rationale

In the presence of a weak acid, such as acetic acid, the aldehyde and amine reversibly form an iminium ion. Sodium triacetoxyborohydride, being a less reactive hydride donor than reagents like sodium borohydride, selectively reduces the electrophilic iminium ion to the corresponding amine. The steric bulk and electron-withdrawing acetate groups on the boron atom temper its reactivity, preventing the reduction of the starting aldehyde.[2][4]

Experimental Protocol: NaBH(OAc)₃ Mediated Synthesis

Materials:

  • 5-bromobenzo[b]furan-2-carbaldehyde

  • Ammonium acetate or ammonia in an appropriate solvent

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional)

Procedure:

  • Dissolve 5-bromobenzo[b]furan-2-carbaldehyde (1.0 eq) and ammonium acetate (1.5 eq) in DCM.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Performance Analysis:
Metric NaBH(OAc)₃ Mediation
Yield Very Good to Excellent
Selectivity Excellent
Operational Simplicity High (one-pot)
Scalability Good, but can be costly on a large scale.
Safety Considerations The reagent is moisture-sensitive.

Raney® Nickel Catalyzed Reductive Amination

Raney® Nickel is a versatile and cost-effective heterogeneous catalyst for hydrogenations, including reductive aminations. It is an alloy of nickel and aluminum, with the aluminum leached out to create a high surface area, porous nickel catalyst saturated with hydrogen.

Mechanistic Rationale

Similar to Pt/C, the reaction on the Raney® Nickel surface involves the formation of an imine intermediate from the aldehyde and ammonia, followed by catalytic hydrogenation. Raney® Nickel is known for its high activity, which can sometimes lead to over-reduction or other side reactions if not carefully controlled.

Experimental Protocol: Raney® Nickel Catalyzed Synthesis

Materials:

  • 5-bromobenzo[b]furan-2-carbaldehyde

  • Ammonia (aqueous or in methanol)

  • Raney® Nickel (slurry in water or ethanol)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Pressurized hydrogenation vessel

Procedure:

  • In a suitable solvent (e.g., ethanol), combine 5-bromobenzo[b]furan-2-carbaldehyde (1.0 eq) and an excess of ammonia solution.

  • Carefully add a slurry of Raney® Nickel (a catalytic amount) to the reaction mixture under an inert atmosphere.

  • Transfer the mixture to a pressurized hydrogenation vessel.

  • Purge the vessel with nitrogen and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, carefully depressurize and purge the vessel.

  • Filter the reaction mixture through Celite® to remove the Raney® Nickel. Caution: The filter cake can be pyrophoric and should be kept wet.

  • Concentrate the filtrate and purify the product as described previously.

Performance Analysis:
Metric Raney® Nickel Catalysis
Yield Good to Very Good
Selectivity Moderate to Good (can be substrate-dependent)
Cost-Effectiveness Excellent
Scalability Excellent
Safety Considerations Raney® Nickel is pyrophoric and must be handled with care. Requires hydrogen gas.

The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classical method for the reductive amination of aldehydes and ketones using formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and the nitrogen source.[5]

Mechanistic Rationale

The reaction proceeds through the formation of an iminium ion, which is then reduced by a hydride transfer from formic acid or formate.[6] A key intermediate is the N-formyl derivative of the amine, which is subsequently hydrolyzed to yield the final primary amine. This method often requires elevated temperatures.[5][6]

Experimental Protocol: Leuckart-Wallach Synthesis

Materials:

  • 5-bromobenzo[b]furan-2-carbaldehyde

  • Ammonium formate or Formamide

  • Formic acid (optional)

Procedure:

  • Combine 5-bromobenzo[b]furan-2-carbaldehyde (1.0 eq) with a large excess of ammonium formate (e.g., 5-10 eq).

  • Heat the reaction mixture to a high temperature (typically 160-185 °C) for several hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, add a strong acid (e.g., concentrated HCl) and heat to hydrolyze the intermediate formamide.

  • Basify the reaction mixture with a strong base (e.g., NaOH) to liberate the free amine.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry, and concentrate to obtain the crude product.

  • Purify by column chromatography or distillation.

Performance Analysis:
Metric Leuckart-Wallach Reaction
Yield Moderate to Good
Operational Simplicity Relatively simple setup, no specialized pressure equipment needed.
Cost-Effectiveness Excellent (inexpensive reagents).
Scalability Good
Safety Considerations High reaction temperatures and handling of corrosive acids and bases.

Summary and Recommendations

The choice of catalytic system for the synthesis of this compound will ultimately depend on the specific requirements of the research or production campaign, including scale, available equipment, and cost considerations.

  • For laboratory-scale synthesis with high selectivity and ease of use, Sodium Triacetoxyborohydride is often the preferred method. Its mild reaction conditions and high functional group tolerance make it a reliable choice.[2][3][7]

  • For large-scale industrial production, heterogeneous catalysis with Pt/C or Raney® Nickel is more advantageous. The ease of catalyst recovery and reuse, coupled with the use of inexpensive hydrogen gas as the reductant, makes these methods more economically viable.[1] However, the safety infrastructure for handling hydrogen and pyrophoric catalysts must be in place.

  • The Leuckart-Wallach reaction offers a cost-effective, albeit often lower-yielding, alternative that avoids the need for high-pressure hydrogenation equipment. [5]

It is always recommended to perform small-scale optimization experiments to determine the ideal conditions for a specific substrate and desired outcome.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_start Starting Material cluster_methods Catalytic Reductive Amination Methods cluster_product Final Product Start 5-Bromobenzo[b]furan-2-carbaldehyde PtC Pt/C, H₂, NH₃/MeOH Start->PtC Reaction NaBH NaBH(OAc)₃, NH₄OAc Start->NaBH Reaction RaneyNi Raney® Ni, H₂, NH₃ Start->RaneyNi Reaction Leuckart Leuckart-Wallach (NH₄HCO₂, heat) Start->Leuckart Reaction Product This compound PtC->Product Purification NaBH->Product Purification RaneyNi->Product Purification Leuckart->Product Purification

Figure 1. General workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound can be successfully achieved through various catalytic reductive amination strategies. This guide has provided a detailed comparison of four prominent methods, highlighting their respective advantages and disadvantages. By understanding the mechanistic nuances and practical considerations of each approach, researchers can select the most suitable catalyst and protocol to efficiently and safely produce this valuable pharmaceutical intermediate.

References

  • Irrgang, T., & Kempe, R. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews, 120(17), 9583–9674. [Link][8]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link][3][7]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link][2]

  • Wikipedia contributors. (2023, December 2). Sodium triacetoxyborohydride. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link][4]

  • Karas, L., & Westerlund, C. (2018). Heterogenous Platinum-Catalyzed Direct Reductive Amination. Organic Process Research & Development, 22(11), 1578-1584.
  • Myers, A. G. (n.d.).
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link][9]

  • Wikipedia contributors. (2023, October 29). Leuckart reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link][5]

  • Karatas, F., & Benkli, K. (2006). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. European Journal of Medicinal Chemistry, 41(7), 843-848. [Link][10]

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A Senior Application Scientist's Guide to Statistical Analysis of Screening Data for (5-Bromobenzo[b]furan-2-yl)methylamine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of statistical methodologies for the analysis of high-throughput screening (HTS) data, with a specific focus on novel compound libraries such as (5-Bromobenzo[b]furan-2-yl)methylamine and its analogs. As researchers increasingly explore diverse chemical scaffolds like benzofurans for their therapeutic potential, the need for rigorous, statistically sound analysis to identify true biological hits from vast datasets becomes paramount.[1][2][3] This document moves beyond a simple recitation of protocols to explain the causality behind experimental and analytical choices, empowering researchers to design and execute self-validating screening campaigns.

The Foundation of a Successful Screen: Rigorous Quality Control

Before any meaningful hit identification can occur, the quality and robustness of the screening assay must be unequivocally established. HTS experiments, involving thousands of data points across numerous microplates, are susceptible to variability and systematic errors.[4][5] Therefore, the first and most critical step is the calculation of quality control (QC) metrics for each assay plate. An assay must demonstrate a clear, statistically significant separation between positive and negative controls while minimizing data variability.[6]

Key QC Metrics: A Comparative Analysis

The choice of QC metric is the first decision point in data analysis. While several metrics exist, the Z-factor (specifically Z'-factor for controls) is the industry standard for assessing HTS assay quality.[7][8][9]

MetricFormulaInterpretationAdvantagesDisadvantages
Signal-to-Background (S/B) Mean(Positive Controls) / Mean(Negative Controls)Measures the magnitude of the assay signal window.Simple to calculate and intuitive.Ignores the variability of the data; a high S/B can mask a noisy assay.[10]
Z'-Factor 1 - [3 * (SD(Pos) + SD(Neg))] / |Mean(Pos) - Mean(Neg)|Combines the signal window with data variability.Gold Standard. Provides a single, robust measure of assay quality.[8][9][11]Assumes normal data distribution, which may not always be the case.[9] Can be sensitive to outliers in control wells.
Strictly Standardized Mean Difference (SSMD) (Mean(Pos) - Mean(Neg)) / sqrt(Var(Pos) + Var(Neg))Measures the size of the difference between positive and negative controls.Robust and has a solid statistical foundation.[11] Can be more reliable than Z' when control data is not normally distributed.[12][13]Less universally adopted than Z'-factor.

Expert Recommendation: The Z'-factor should be the primary QC metric. A Z'-factor ≥ 0.5 is considered the benchmark for a robust and reliable HTS assay, indicating a sufficient separation between controls for confident hit identification.[7] Data from any plate failing to meet this criterion should be treated with extreme caution and is often a candidate for exclusion or re-screening.

Correcting for Chaos: Data Pre-processing and Normalization

Systematic errors, such as edge effects, gradients across a plate, or batch-to-batch variability, can obscure true biological signals and lead to the selection of false positives.[4][14] Normalization is the process of correcting these errors to make data comparable across different plates and screening runs.

Workflow for Data Pre-processing and Normalization

G cluster_0 Data Pre-processing cluster_1 Normalization cluster_2 Output RawData Raw Plate Data LogTransform Log Transformation (Optional) RawData->LogTransform Symmetrize distributions QC_Check Plate QC Assessment (Z' ≥ 0.5) LogTransform->QC_Check Normalization Select Normalization Method QC_Check->Normalization If Pass POC Percent of Control Normalization->POC Simple, no spatial bias BScore B-score Normalization->BScore Row/Column bias present Loess Loess Regression Normalization->Loess Complex spatial bias present NormalizedData Normalized Data Ready for Hit Selection POC->NormalizedData BScore->NormalizedData Loess->NormalizedData

Caption: Workflow for data pre-processing and normalization.

Comparison of Normalization Methods

The choice of normalization technique depends on the nature of the systematic error observed in the data.[15][16]

MethodPrincipleWhen to UseCaveats
Percent of Control Scales sample values relative to the mean of the plate controls (e.g., 0% for negative controls, 100% for positive controls).When there are no significant within-plate spatial trends. Simple and effective for well-behaved assays.Fails to correct for row, column, or other spatial biases within the plate.[17]
B-score Standardizes data by subtracting the plate median and dividing by the median absolute deviation (MAD), after correcting for row and column medians.When clear row or column effects are visible in the data. Robust to outliers.Can perform poorly if the hit rate is very high (>20%), as this violates the assumption that most compounds are inactive.[13]
Loess (or Lowess) Regression Fits a surface to the plate data (assuming most compounds are inactive) and uses this surface to correct for complex spatial variations.For correcting complex, non-linear spatial biases that are not simple row/column effects.Computationally more intensive. Performance depends on the proper selection of fitting parameters.

Expert Recommendation: Always visualize your raw plate data using heatmaps to diagnose systematic errors.[18] If no obvious patterns exist, Percent of Control is a straightforward and valid approach. If row or column effects are present, the B-score method is a robust alternative that is less sensitive to outliers than mean-based corrections.[13][17]

Identifying the Signal: A Comparison of Hit Selection Strategies

Hit selection is the process of identifying individual compounds that exhibit a statistically significant level of activity.[19] The fundamental challenge is to set a threshold that minimizes both false positives (inactive compounds identified as hits) and false negatives (active compounds that are missed).[5]

Statistical Methods for Hit Identification
MethodPrinciple / FormulaStrengthsWeaknesses
Percent Inhibition Threshold A fixed cutoff is applied to normalized data (e.g., >50% inhibition).Simple, easily interpretable, and widely used.[20]Arbitrary and does not account for data variability. A compound at 49% inhibition is missed, while one at 51% is a hit, even if the difference is within the assay noise.
Z-score (Value - Mean(All Samples)) / SD(All Samples)Accounts for the overall distribution of the data. A common threshold is a Z-score > 3 or < -3.Highly sensitive to outliers. A few very strong hits can inflate the standard deviation, making it difficult to identify moderately active compounds.[11]
Robust Z-score (Value - Median(All Samples)) / (1.4826 * MAD(All Samples))Replaces the mean and standard deviation with the more robust median and median absolute deviation (MAD).Highly Recommended. Insensitive to outliers, providing a more reliable statistical measure for hit selection in typical HTS scenarios where true hits are rare.[5][11]
Bayesian Methods Models the probability that a compound is active versus inactive, taking into account variability and prior knowledge.Provides a probabilistic measure of confidence for each hit. Can account for plate-to-plate variation in a more sophisticated manner.[21]More complex to implement and may require specialized software or statistical expertise.

Expert Recommendation: For primary screens, the Robust Z-score is the superior method. The median and MAD are not skewed by extreme values (very potent hits), ensuring that the statistical threshold for hit calling remains consistent and reliable across the dataset.[11] A typical threshold is a robust Z-score > 3 or < -3, corresponding to a value that is more than three robust standard deviations from the median of the inactive population.

Decision Framework for Statistical Analysis

G start Start: Raw Screening Data qc_check Calculate Z' per plate start->qc_check qc_pass Z' >= 0.5 ? qc_check->qc_pass discard Discard/Flag Plate Data qc_pass->discard No visualize Visualize Plate Data (Heatmaps) qc_pass->visualize Yes bias_check Systematic Bias Present? visualize->bias_check normalize_poc Normalize: Percent of Control bias_check->normalize_poc No normalize_bscore Normalize: B-score / Loess bias_check->normalize_bscore Yes hit_selection Calculate Robust Z-score normalize_poc->hit_selection normalize_bscore->hit_selection threshold Apply Threshold (e.g., |Score| > 3) hit_selection->threshold hit_list Generate Final Hit List threshold->hit_list

Caption: A decision-making workflow for HTS data analysis.

Experimental Protocols: A Self-Validating System

This section provides a step-by-step methodology for a robust statistical analysis workflow. This protocol is designed to be self-validating by incorporating QC checks at the outset.

Protocol 1: Standardized Workflow for Primary Hit Identification
  • Data Aggregation: Collate raw data from all screened plates into a single dataset. Each data point should be associated with a unique compound identifier, plate ID, and well location.

  • Control Performance Analysis:

    • For each plate, calculate the mean and standard deviation (SD) for both positive and negative controls.

    • Calculate the Z'-factor for each plate using the formula provided in Table 1.

    • Self-Validation Checkpoint: Filter out or flag all data from plates with a Z'-factor < 0.5. Proceed only with data from high-quality plates.

  • Data Visualization and Normalization:

    • Generate heatmaps of the raw data for all passing plates to visually inspect for systematic errors.

    • Based on the visual inspection, select an appropriate normalization method (as per Section 2).

    • Apply the chosen normalization method to the raw sample data.

  • Hit Identification:

    • Calculate the overall median and Median Absolute Deviation (MAD) for the entire normalized dataset of test compounds.

    • For each compound, calculate the Robust Z-score using the formula: (Normalized_Value - Median) / (1.4826 * MAD).

    • Hit Selection: Apply a threshold to identify hits. A standard starting point is a Robust Z-score > 3 (for activators) or < -3 (for inhibitors).

  • Hit List Generation and Review:

    • Compile a final hit list containing the compound ID, relevant data (raw value, normalized value, score), and structure.

    • Review the hit list for potential promiscuous compounds or frequent hitters, which may indicate non-specific activity or assay interference.[22]

Conclusion

The successful identification of promising lead compounds from a this compound library, or any HTS campaign, is critically dependent on a rigorous and well-justified statistical analysis pipeline. This guide emphasizes a workflow that begins with stringent, non-negotiable quality control using the Z'-factor, followed by informed normalization to correct for systematic errors, and culminating in a robust hit selection process using methods like the Robust Z-score that are resilient to outliers. By understanding the principles behind each statistical choice and implementing a self-validating workflow, researchers can significantly increase the confidence in their hit lists, ensuring that downstream resources are focused on the most promising candidates for further drug development.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (5-Bromobenzo[b]furan-2-yl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that robust research and development are intrinsically linked to a culture of safety. Proper chemical handling and disposal are not mere regulatory hurdles; they are fundamental to protecting our researchers, our environment, and the integrity of our work. This guide provides a detailed, experience-driven framework for the proper disposal of (5-Bromobenzo[b]furan-2-yl)methylamine, ensuring that safety and compliance are seamlessly integrated into your laboratory's workflow.

This compound is a halogenated aromatic amine, a class of compounds that requires careful handling due to its potential reactivity and toxicity. The procedures outlined below are designed to be a self-validating system, grounded in established safety protocols for similar chemical structures.

Hazard Assessment and Characterization

Anticipated Hazards:

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] Amines can be corrosive and cause burns.

  • Irritation: Likely to cause skin and serious eye irritation.[1][4]

  • Environmental Hazards: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.[5] Therefore, it should not be released into the environment.[6]

Hazard CategoryAnticipated RiskRecommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation) HarmfulAvoid ingestion, skin contact, and inhalation of dust or vapors.[1][2]
Skin Corrosion/Irritation Causes skin irritationWear appropriate protective gloves and clothing.[4][6]
Serious Eye Damage/Irritation Causes serious eye irritationWear safety glasses with side-shields or goggles.[4]
Environmental Harmful to aquatic lifeDo not empty into drains or release into the environment.[6]
Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The causality is simple: effective barrier protection prevents chemical exposure. For handling this compound and its waste, the following PPE is mandatory:

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use.

  • Eye Protection: Chemical safety goggles are required. A face shield should be used if there is a splash hazard.

  • Skin and Body Protection: A lab coat is standard. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. All handling of the solid or solutions should be done in a certified chemical fume hood to minimize inhalation exposure.

Waste Segregation and Collection: A Critical Step

Proper segregation of chemical waste is crucial for safe disposal and to prevent unintended chemical reactions. This compound waste must be classified as halogenated organic waste .

Step-by-Step Waste Collection Protocol:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. The container must have a secure screw-top cap.

  • Labeling: Label the waste container clearly and accurately before adding any waste. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date

  • Segregation:

    • DO NOT mix with non-halogenated waste. This is critical as the disposal methods for these two streams are different and mixing them can significantly increase disposal costs.[7][8]

    • DO NOT mix with acidic or basic waste streams unless you are certain of the chemical compatibility.

    • Keep separate from waste containing heavy metals, pesticides, cyanides, or acutely toxic "P-listed" wastes.[7]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, away from heat sources, and in a secondary containment bin to prevent the spread of potential leaks. Keep the container closed at all times except when adding waste.[9][10]

Disposal Procedure: The Final Step

All chemical waste must be disposed of through a licensed hazardous waste disposal company. Adherence to institutional and local regulations is mandatory.

Workflow for Disposal:

  • Container Full: Once the waste container is approximately 90% full, securely close the lid.[10]

  • Finalize Labeling: Ensure the hazardous waste label is complete and accurate, listing all constituents if it is a mixed waste stream.

  • Request Pickup: Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup.

  • Documentation: Maintain a record of the waste generated and disposed of in your laboratory's chemical inventory or waste log.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal Hazard_Assessment 1. Hazard Assessment Select_PPE 2. Select Appropriate PPE Hazard_Assessment->Select_PPE Identifies Risks Select_Container 3. Select & Label Halogenated Waste Container Select_PPE->Select_Container Ensures Safety Add_Waste 4. Add Waste to Container Select_Container->Add_Waste Ready for Waste Store_Safely 5. Store in Satellite Accumulation Area Add_Waste->Store_Safely Secure Storage Container_Full 6. Container Full Store_Safely->Container_Full Accumulation Request_Pickup 7. Request EHS Pickup Container_Full->Request_Pickup Ready for Disposal Documentation 8. Document Disposal Request_Pickup->Documentation Finalize Process

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Response

In the event of a spill, a calm and methodical response is essential to mitigate risks.

For Minor Spills (Contained within a fume hood and easily managed by trained personnel):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Don PPE: Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.

  • Containment: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill.[11] For a solid spill, gently cover it to prevent dust from becoming airborne.

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Labeling: Label the spill cleanup waste container clearly.

  • Reporting: Report the incident to your laboratory supervisor and EHS office.

For Major Spills (Large quantity, outside of a fume hood, or if you are unsure how to proceed):

  • Evacuate: Immediately evacuate the area, alerting others as you leave.[12]

  • Isolate: Close the doors to the affected area to contain vapors.

  • Call for Help: Contact your institution's emergency response team or local emergency services (e.g., 911).[11][13] Provide details about the spilled chemical, its location, and the approximate quantity.

  • Do Not Re-enter: Await the arrival of trained emergency responders.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Trust in these protocols is built upon their proven effectiveness in the field.

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Comprehensive Safety Guide: Personal Protective Equipment for Handling (5-Bromobenzo[b]furan-2-yl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

As a novel research chemical, (5-Bromobenzo[b]furan-2-yl)methylamine lacks extensive, publicly available safety data. Therefore, this guide is built upon the precautionary principle, synthesizing safety information from its constituent chemical moieties—a brominated aromatic system, a furan ring, and a primary amine—and from data on structurally analogous compounds. This document provides a robust framework for researchers, scientists, and drug development professionals to establish safe handling, operational, and disposal procedures.

Disclaimer: This guide serves as an essential starting point. It is imperative to supplement this information with a thorough, site-specific risk assessment and to consult your institution's Environmental Health and Safety (EHS) department before commencing any work.

Hazard Assessment: A Synthesis of Potential Risks

The structure of this compound suggests a multi-faceted hazard profile. The benzofuran core, particularly the furan moiety, presents risks similar to furan itself, including potential carcinogenicity and the ability to form explosive peroxides upon storage. The primary amine group often imparts corrosive properties and toxicity, while the brominated aromatic component adds risks of skin irritation and environmental persistence.[1][2]

Based on data from similar chemical structures, the following hazards should be assumed until proven otherwise:

Hazard CategoryAssumed Risk & RationaleSupporting Evidence from Analogs
Acute Oral Toxicity Harmful if swallowed. Analogs like 5-Bromobenzo[b]furan-2-carboxylic acid and methylamine are classified as harmful if swallowed (Acute Tox. 4).[1][3]
Skin Corrosion/Irritation Causes skin irritation, potentially severe. Primary amines can be corrosive.[1] Related bromobenzofuran compounds are known skin irritants.[3][4]
Eye Damage/Irritation Causes serious eye irritation, potentially severe damage. Amines and related brominated compounds are often severe eye irritants.[1][3][4]
Respiratory Hazard May cause respiratory irritation. Inhalation of dust or vapors may irritate the respiratory system, a common property of similar benzofuran derivatives (STOT SE 3).[3][4]
Chronic Health Effects Suspected of causing genetic defects or cancer. Furan is a suspected mutagen and potential carcinogen. This risk should be prudently extended to its derivatives.
Chemical Reactivity May form explosive peroxides upon storage. Ethers and furans are known to form peroxides when exposed to air and light. Containers should be dated upon opening and tested periodically.

Core PPE Requirements: A Multi-Layered Defense

Engineering controls, such as handling all operations within a certified chemical fume hood, are the first and most critical line of defense.[5] Personal Protective Equipment (PPE) provides the final barrier between the researcher and the chemical.

Respiratory Protection

The primary goal is to prevent inhalation of airborne powders or vapors.

  • Primary Control: All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood.

  • Secondary Control: If engineering controls are insufficient or during a significant spill cleanup, respiratory protection is mandatory. The choice of respirator depends on the potential exposure level.[6][7] For guidance on implementing a respirator program, which includes medical evaluations and fit testing, consult your institutional EHS guidelines.[7][8]

Eye and Face Protection

Protecting the eyes from splashes and airborne particles is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times in the laboratory.[8]

  • Enhanced Protection: When handling larger quantities (>5g), working with solutions under pressure, or when there is a significant risk of splashing, a full-face shield must be worn over chemical splash goggles.[8][9]

Hand Protection

Hands are the most likely point of direct contact. Proper glove selection and use are critical.

  • Glove Material: Nitrile or neoprene gloves are recommended for handling amines and brominated compounds.[9] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[8]

  • Best Practice: Double-gloving is strongly recommended. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs.

  • Inspection: Before each use, visually inspect gloves for any signs of degradation, discoloration, or perforation.[9] Change gloves immediately if contact with the chemical is suspected and after each handling session.

Body Protection

A barrier must be maintained to protect the skin and personal clothing from contamination.

  • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned to ensure maximum coverage.[8][9]

  • Apron: For procedures involving significant splash potential, a chemical-resistant apron should be worn over the lab coat.[9]

  • Personal Clothing: Long pants and closed-toe, closed-heel shoes are mandatory.[8] Fabrics such as polyester or acrylic, which can melt and adhere to skin upon chemical contact or fire, should be avoided.[8]

Operational and Disposal Protocols

A safe workflow extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory.

Safe Handling Workflow

Step 1: Pre-Handling Preparation

  • Verify the functionality of the chemical fume hood.

  • Inspect all PPE for integrity.

  • Locate and ensure accessibility of the nearest safety shower and eyewash station.[10]

  • Prepare all necessary equipment (spatulas, glassware, etc.) within the fume hood to minimize movement.

  • Have a designated, labeled waste container for this compound waste ready in the hood.

Step 2: Chemical Handling

  • Don all required PPE before entering the laboratory space where the chemical is handled.

  • Perform all manipulations, including weighing and transfers, deep within the fume hood.

  • Use non-sparking tools, as a precaution, given the potential flammability of related compounds.[5]

  • Keep the primary container tightly closed when not in use.[11]

Step 3: Post-Handling Decontamination

  • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the cleaning materials as hazardous waste.

  • Carefully doff PPE in the correct order (gloves first) to avoid cross-contamination.

  • Wash hands and forearms thoroughly with soap and water after exiting the lab.[12]

Spill Management

For a Minor Spill (inside a fume hood):

  • Alert nearby personnel.

  • Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[5]

  • Decontaminate the area as described above.

For a Major Spill (outside a fume hood):

  • Evacuate the immediate area.[5]

  • Alert laboratory personnel and contact your institution's EHS emergency line immediately.

  • Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan

All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Segregation: Dispose of this compound in a container designated for halogenated organic waste.

  • Labeling: Ensure the waste container is clearly and accurately labeled according to institutional and local regulations.

  • Compliance: Follow all federal, state, and local guidelines for hazardous waste disposal.

Visualization of Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned laboratory operation.

PPE_Workflow cluster_prep Preparation Phase cluster_op Operational Phase cluster_ppe PPE Selection cluster_post Post-Operation Risk_Assessment 1. Conduct Risk Assessment (Review this guide & SDS of analogs) Gather_PPE 2. Assemble All Potential PPE Risk_Assessment->Gather_PPE Check_Controls 3. Verify Engineering Controls (Fume Hood, Eyewash, Shower) Gather_PPE->Check_Controls Operation 4. Define Operation Check_Controls->Operation Weighing Weighing Solid (<1g) Operation->Weighing Low Volume Transfer Solution Transfer (<50mL) Operation->Transfer Low Volume Large_Scale Large Scale / High Risk (>5g or >50mL, Reaction under heat/pressure) Operation->Large_Scale High Volume / Risk PPE_Standard Standard PPE: - Double Nitrile Gloves - Chemical Splash Goggles - Flame-Resistant Lab Coat Weighing->PPE_Standard Transfer->PPE_Standard PPE_Enhanced Enhanced PPE: - Standard PPE - Face Shield - Chemical-Resistant Apron Large_Scale->PPE_Enhanced Decon 5. Decontaminate & Doff PPE PPE_Standard->Decon PPE_Enhanced->Decon Disposal 6. Dispose of Waste Correctly Decon->Disposal

Caption: PPE selection workflow for handling this compound.

References

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Personal Protective Equipment. (2025). US EPA. [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]

  • 5 Types of PPE for Hazardous Chemicals. (2022). Hazmat School. [Link]

  • (5-Bromobenzo[b]thiophen-3-yl)methanamine. PubChem. [Link]

  • SAFETY DATA SHEET - 5-bromo-1-benzofuran-2-carboxylic acid. (2023). Fisher Scientific. [Link]

  • Safety Data Sheet: Bromine. Carl ROTH. [Link]

  • BROMINE FOR SYNTHESIS MSDS. (2019). Loba Chemie. [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025). Dolly Corporation. [Link]

  • SAFETY DATA SHEET - 5-Bromobenzo[b]furan, 97%. (2023). Fisher Scientific. [Link]

Sources

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